2-Chloro-6-fluoroquinazoline
Description
Properties
IUPAC Name |
2-chloro-6-fluoroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2/c9-8-11-4-5-3-6(10)1-2-7(5)12-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJZACFROUOTDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C=C1F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591580 | |
| Record name | 2-Chloro-6-fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113082-27-2 | |
| Record name | 2-Chloro-6-fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Chloro-6-fluoroquinazoline: A Versatile Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Chloro-6-fluoroquinazoline, a halogenated heterocyclic compound of significant interest in medicinal chemistry. While direct literature on this specific molecule is limited, this document leverages established principles of quinazoline chemistry and the known reactivity of analogous structures to offer valuable insights for its synthesis, characterization, and potential applications in drug discovery.
Introduction: The Quinazoline Scaffold in Medicinal Chemistry
The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a privileged scaffold in drug discovery.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2] The versatility of the quinazoline core allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological targeting.
The introduction of a chlorine atom at the 2-position and a fluorine atom at the 6-position of the quinazoline ring system creates a unique building block with distinct electronic properties. The chlorine atom at the 2-position is a key reactive handle, susceptible to nucleophilic displacement, making it an excellent precursor for the synthesis of a diverse library of derivatives.[3] The fluorine atom at the 6-position can significantly influence the molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4]
Chemical Formula and Structure
The fundamental identity of this compound is defined by its chemical formula and molecular structure.
-
Chemical Formula: C₈H₄ClFN₂
-
Molecular Weight: 182.59 g/mol
-
IUPAC Name: this compound
-
SMILES: C1=CC2=NC(=NC=C2C=C1F)Cl
-
InChI Key: XYJZACFROUOTDS-UHFFFAOYSA-N
The structural formula of this compound is depicted below:
Figure 1. 2D Chemical Structure of this compound.
Physicochemical Properties
While experimental data for this compound is not extensively reported, its physicochemical properties can be predicted based on its structure. These properties are crucial for understanding its behavior in biological systems and for designing synthetic and purification protocols.
| Property | Predicted Value |
| Molecular Weight | 182.59 g/mol |
| XLogP3 | 2.6 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bond Count | 0 |
| Topological Polar Surface Area | 25.8 Ų |
Data sourced from PubChem CID: 17913552.
Synthesis of this compound: A Proposed Protocol
Proposed Synthetic Pathway
A logical and experimentally sound approach to the synthesis of this compound would start from 2-amino-5-fluorobenzoic acid. The synthesis can be envisioned in two key stages:
-
Formation of the Quinazolinone Core: Reaction of 2-amino-5-fluorobenzoic acid with a suitable one-carbon source, such as formamide or triethyl orthoformate, followed by cyclization to form 6-fluoroquinazolin-4(3H)-one.
-
Chlorination: Conversion of the 4-oxo group to a chloro group and subsequent or concurrent chlorination at the 2-position. A more direct approach would be the chlorination of a precursor that leads to the desired 2-chloro derivative.
A more direct and efficient method would involve the use of a precursor that can be readily converted to the 2,4-dichloro intermediate, followed by selective reduction. A well-established method for the synthesis of 2,4-dichloroquinazolines involves the treatment of the corresponding quinazoline-2,4-dione with a chlorinating agent like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅).
The following diagram illustrates a proposed synthetic workflow:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a hypothetical procedure based on analogous reactions and should be optimized for safety and efficiency in a laboratory setting.
Step 1: Synthesis of 6-Fluoroquinazoline-2,4(1H,3H)-dione
-
To a stirred mixture of 2-amino-5-fluorobenzoic acid (1.0 eq) and urea (2.0 eq), heat the mixture to 180-200 °C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Treat the solid residue with a hot aqueous solution of sodium hydroxide (10%) to dissolve the product.
-
Filter the hot solution to remove any insoluble impurities.
-
Acidify the filtrate with concentrated hydrochloric acid until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-fluoroquinazoline-2,4(1H,3H)-dione.
Step 2: Synthesis of 2,4-Dichloro-6-fluoroquinazoline
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, add 6-fluoroquinazoline-2,4(1H,3H)-dione (1.0 eq) and phosphorus oxychloride (POCl₃, 5-10 eq).
-
Add phosphorus pentachloride (PCl₅, 1.1 eq) portion-wise to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully remove the excess POCl₃ under reduced pressure.
-
Pour the residue onto crushed ice with vigorous stirring.
-
Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry to obtain 2,4-dichloro-6-fluoroquinazoline.
Step 3: Selective Reduction to this compound
The selective reduction of the 4-chloro substituent in the presence of a 2-chloro substituent is a critical step. The C4 position is generally more reactive towards nucleophilic substitution and reduction than the C2 position.[6]
-
Dissolve 2,4-dichloro-6-fluoroquinazoline (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF).
-
Add a reducing agent such as sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material and the formation of the desired product.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is dominated by the electrophilic nature of the quinazoline ring, which is further enhanced by the electron-withdrawing effects of the chlorine and fluorine substituents. The chlorine atom at the 2-position is a prime site for nucleophilic aromatic substitution (SNAr) reactions.
Nucleophilic Aromatic Substitution (SNAr)
The 2-chloro group can be readily displaced by a variety of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity makes this compound a versatile building block for the synthesis of a wide range of substituted quinazoline derivatives.
Caption: Reactivity of this compound in SNAr reactions.
This synthetic versatility is of paramount importance in drug discovery, where the exploration of a diverse chemical space around a core scaffold is essential for identifying potent and selective drug candidates.
Potential as a Bioisostere for Quinoline
In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, is a powerful tool for lead optimization.[7] The quinazoline scaffold is often considered a bioisostere of the quinoline ring system.[8] This substitution can lead to improved pharmacological properties, such as enhanced target binding, altered metabolic profiles, and reduced off-target effects. Therefore, this compound can serve as a valuable building block for the synthesis of novel analogs of known quinoline-based drugs.
Role of Fluorine in Drug Design
The presence of the fluorine atom at the 6-position is a deliberate design element in medicinal chemistry. Fluorine substitution can confer several advantageous properties to a drug molecule, including:
-
Increased Metabolic Stability: Fluorine can block sites of metabolic oxidation, thereby increasing the half-life of the drug.
-
Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets.
-
Improved Lipophilicity: Fluorine substitution can modulate the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.[4]
Spectroscopic Characterization (Predicted)
While experimental spectroscopic data is scarce, the expected spectral characteristics of this compound can be predicted based on the analysis of similar structures.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically between 7.0 and 9.0 ppm). The coupling patterns will be influenced by the fluorine and nitrogen atoms in the heterocyclic system.
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbons attached to chlorine and fluorine will show characteristic chemical shifts.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 182, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).
Conclusion
This compound represents a promising, albeit currently under-explored, building block for medicinal chemistry and drug discovery. Its unique combination of a reactive chloro group and a strategically placed fluorine atom on the privileged quinazoline scaffold offers significant potential for the synthesis of novel and diverse libraries of bioactive compounds. This technical guide, by providing a plausible synthetic route and a detailed analysis of its potential reactivity and applications, aims to stimulate further research and unlock the full potential of this versatile heterocyclic compound.
References
- 1. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluorine in Medicinal Chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
The Strategic Utility of 2-Chloro-6-fluoroquinazoline: A Heterocyclic Keystone for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Scaffold in Medicinal Chemistry
The quinazoline ring system, a bicyclic heteroaromatic compound formed by the fusion of a benzene ring and a pyrimidine ring, stands as a "privileged scaffold" in the landscape of medicinal chemistry. Its derivatives are integral to a multitude of therapeutic agents, exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The strategic functionalization of the quinazoline core allows for the fine-tuning of a molecule's physicochemical properties, enabling precise interactions with biological targets. The introduction of halogen atoms, such as chlorine and fluorine, is a well-established strategy to modulate these properties, enhancing metabolic stability, membrane permeability, and binding affinity. This guide focuses on the 2-chloro-6-fluoroquinazoline moiety, a versatile building block poised for significant applications in contemporary drug discovery programs.
Physicochemical Properties and Spectroscopic Data
Understanding the fundamental properties of this compound is crucial for its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C8H4ClFN2 | PubChem[1] |
| Molecular Weight | 182.59 g/mol | Inferred from Formula |
| Monoisotopic Mass | 182.0047 Da | PubChem[1] |
| XlogP (predicted) | 2.6 | PubChem[1] |
| Appearance | Off-white to yellow crystalline solid | Typical for similar compounds |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | Inferred from structure |
Synthesis of the this compound Core
The construction of the this compound scaffold can be approached through several synthetic strategies, often starting from readily available precursors like 2-amino-5-fluorobenzoic acid or 2-chloro-6-fluoroaniline. A plausible and commonly employed route involves the cyclization of an appropriately substituted anthranilic acid derivative with a suitable one-carbon source, followed by chlorination.
Hypothetical Synthetic Protocol:
A generalized, multi-step synthesis starting from 2-amino-5-fluorobenzoic acid is outlined below. This approach is based on established quinazoline synthesis methodologies.
Step 1: Formation of the Amide 2-amino-5-fluorobenzoic acid is reacted with formamide, which serves as both a reactant and a solvent, at elevated temperatures to yield 6-fluoroquinazolin-4(3H)-one.
Step 2: Chlorination The resulting 6-fluoroquinazolin-4(3H)-one is then subjected to chlorination to introduce the chloro group at the 2-position and convert the 4-oxo group to a chloro substituent, yielding 2,4-dichloro-6-fluoroquinazoline. Common chlorinating agents for this transformation include phosphorus oxychloride (POCl3) or a mixture of POCl3 and phosphorus pentachloride (PCl5).
Step 3: Selective Dechlorination The more reactive 4-chloro substituent can be selectively removed to afford the desired this compound. This can be achieved through various methods, such as catalytic hydrogenation or reduction with tributyltin hydride in a Stille-type reaction.[2]
Diagram: Postulated Synthetic Pathway
Caption: A plausible synthetic route to this compound.
Core Reactivity and Key Transformations
The chemical behavior of this compound is dominated by the reactivity of the 2-chloro substituent. The electron-withdrawing nature of the quinazoline ring system, further enhanced by the fluorine atom, activates the C2 position for nucleophilic aromatic substitution (SNAr). This makes it an excellent electrophilic partner for a wide array of nucleophiles.
Nucleophilic Aromatic Substitution (SNAr)
The displacement of the 2-chloro group by various nucleophiles is a cornerstone of its utility as a building block.
General Reaction Scheme:
Where Nu-H can be an alcohol, amine, or thiol.
Experimental Insight: These reactions are typically carried out in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), often in the presence of a base (e.g., potassium carbonate, triethylamine) to neutralize the liberated HCl. The reaction temperature can vary from room temperature to elevated temperatures, depending on the nucleophilicity of the reacting partner.
Diagram: Key Reactivity Pathways
Caption: Major reaction pathways for this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro substituent at the C2 position is also amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters allows for the introduction of a wide range of aryl and heteroaryl groups.
-
Buchwald-Hartwig Amination: This reaction provides a route to N-arylated and N-alkylated 2-aminoquinazolines.
-
Sonogashira Coupling: The coupling with terminal alkynes yields 2-alkynylquinazolines.
-
Stille Coupling: Reaction with organostannanes offers another versatile method for C-C bond formation.
Experimental Protocol: Suzuki-Miyaura Coupling (Generalized)
This protocol is based on standard procedures for similar heterocyclic chlorides.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.1 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)
-
Base (e.g., K2CO3, Na2CO3, 2-3 eq.)
-
Anhydrous solvent (e.g., dioxane, toluene, or a mixture with water)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the anhydrous solvent and degas the mixture.
-
Add the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-fluoroquinazoline.
Applications in Drug Discovery: A Privileged Building Block
The this compound scaffold is a valuable starting point for the synthesis of diverse libraries of compounds for high-throughput screening and lead optimization. The ease of functionalization at the 2-position allows for the systematic exploration of the structure-activity relationship (SAR).
Potential Therapeutic Targets:
Derivatives of quinazoline have shown activity against a wide range of biological targets, and it is plausible that novel compounds derived from this compound could be investigated for:
-
Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the ATP binding site. The quinazoline scaffold is a well-established hinge-binder.
-
Antimicrobial Activity: The quinoline and quinazoline cores are present in several antibacterial and antifungal agents.[3][4]
-
Anticancer Agents: Quinazoline derivatives have been developed as inhibitors of various targets in oncology, including EGFR and PARP.[5]
Safety and Handling
As with all chlorinated heterocyclic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory tract.[6] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
This compound represents a highly versatile and strategically important heterocyclic building block for modern drug discovery. Its activated 2-chloro position allows for a wide range of chemical transformations, enabling the synthesis of diverse libraries of novel compounds. The inherent drug-like properties of the quinazoline scaffold, further modulated by the fluorine substituent, make this a valuable starting point for the development of new therapeutic agents. While specific, detailed protocols for this exact molecule are not abundant in the public literature, its reactivity can be confidently predicted based on the well-established chemistry of related heterocyclic systems.
References
- 1. PubChemLite - this compound (C8H4ClFN2) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 2-Chloro-6-fluoroquinoline | C9H5ClFN | CID 15059433 - PubChem [pubchem.ncbi.nlm.nih.gov]
Biological activities of quinoline derivatives
An In-Depth Technical Guide to the Biological Activities of Quinoline Derivatives
Authored by a Senior Application Scientist
Abstract
The quinoline scaffold is a privileged heterocyclic system that forms the core of numerous natural and synthetic compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the diverse pharmacological properties of quinoline derivatives, with a particular focus on their anticancer, antimicrobial, antiviral, antimalarial, and anti-inflammatory activities. We will delve into the mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used to evaluate these activities. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile chemical entity.
Table of Contents
-
Introduction: The Quinoline Scaffold
-
1.1. Chemical Properties and Significance
-
1.2. Historical Perspective in Drug Discovery
-
-
Anticancer Activities
-
2.1. Mechanisms of Action
-
2.1.1. DNA Intercalation and Topoisomerase Inhibition
-
2.1.2. Kinase Inhibition
-
2.1.3. Anti-angiogenesis
-
-
2.2. Key Examples and Structure-Activity Relationships
-
2.3. Experimental Protocol: MTT Assay for Cytotoxicity Screening
-
-
Antimicrobial Activities
-
3.1. Antibacterial Properties
-
3.1.1. Mechanism: DNA Gyrase and Topoisomerase IV Inhibition
-
3.1.2. Representative Fluoroquinolones
-
-
3.2. Antifungal Properties
-
3.3. Experimental Protocol: Broth Microdilution for MIC Determination
-
-
Antiviral Activities
-
4.1. Targeting Viral Entry and Replication
-
4.2. Notable Quinolines with Antiviral Efficacy
-
-
Antimalarial Activities
-
5.1. The Legacy of Quinine and Chloroquine
-
5.2. Mechanism of Action: Heme Polymerization Inhibition
-
5.3. Experimental Protocol: In Vitro Antiplasmodial Activity Assay
-
-
Anti-inflammatory Activities
-
6.1. Modulation of Inflammatory Pathways (e.g., COX, LOX, NF-κB)
-
6.2. Structure-Activity Insights
-
-
References
Introduction: The Quinoline Scaffold
1.1. Chemical Properties and Significance
Quinoline is an aromatic heterocyclic compound with the chemical formula C₉H₇N, consisting of a benzene ring fused to a pyridine ring. This nitrogen-containing scaffold is of immense interest in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The quinoline ring system is relatively planar, allowing it to intercalate into DNA or fit into the active sites of enzymes. Furthermore, its structure can be readily functionalized at various positions, enabling the fine-tuning of its physicochemical properties and biological activities.
1.2. Historical Perspective in Drug Discovery
The journey of quinoline in medicine began with the isolation of quinine from cinchona bark in the 19th century, which became the first effective treatment for malaria. This discovery spurred the synthesis of numerous quinoline-based antimalarials, such as chloroquine and mefloquine. The subsequent development of nalidixic acid, a quinolone antibiotic, in the 1960s paved the way for the highly successful class of fluoroquinolone antibacterial agents. Today, quinoline derivatives are found in drugs targeting a wide array of diseases, highlighting the enduring importance of this scaffold in drug discovery.
Anticancer Activities
The development of quinoline derivatives as anticancer agents is a highly active area of research. Their multifaceted mechanisms of action contribute to their ability to target various hallmarks of cancer.
2.1. Mechanisms of Action
The planar aromatic structure of the quinoline ring is well-suited for intercalation between the base pairs of DNA. This physical insertion into the DNA helix can disrupt DNA replication and transcription, ultimately leading to apoptosis. Furthermore, some quinoline derivatives can stabilize the DNA-topoisomerase complex, preventing the re-ligation of DNA strands and causing catastrophic DNA damage.
Protein kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer. Many quinoline-based compounds have been designed as potent inhibitors of various kinases, such as tyrosine kinases (e.g., EGFR, VEGFR) and serine/threonine kinases. By blocking the ATP-binding site of these enzymes, they can halt oncogenic signaling cascades.
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Certain quinoline derivatives have been shown to inhibit angiogenesis by targeting key signaling molecules like Vascular Endothelial Growth Factor (VEGF) and its receptors.
2.2. Key Examples and Structure-Activity Relationships
-
Camptothecin and its analogs (Topotecan, Irinotecan): These are potent topoisomerase I inhibitors, although they are technically indole-alkaloids, their quinoline-containing structures are foundational.
-
Bosutinib and Cabozantinib: These are FDA-approved tyrosine kinase inhibitors used in the treatment of various cancers. The quinoline core in these molecules is crucial for their binding to the kinase domain.
The structure-activity relationship (SAR) studies often reveal that substitution at positions 2, 4, and 8 of the quinoline ring significantly influences the anticancer activity. For instance, the introduction of an amino group at position 4 can enhance DNA binding affinity.
2.3. Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol provides a robust method for assessing the cytotoxic effects of quinoline derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Add the compounds to the respective wells and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting cell viability against the compound concentration.
Self-Validating System: The inclusion of both positive and negative controls ensures the reliability of the assay. A dose-dependent decrease in cell viability upon treatment with the test compound provides confidence in the observed cytotoxic effect.
Caption: Workflow of the MTT assay for assessing cytotoxicity.
Antimicrobial Activities
3.1. Antibacterial Properties
The most prominent antibacterial quinolines are the fluoroquinolones. They exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, fluoroquinolones introduce double-strand breaks in the bacterial chromosome, leading to cell death.
-
Ciprofloxacin: A broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria.
-
Levofloxacin: The L-isomer of ofloxacin, with improved activity and a broader spectrum.
-
Moxifloxacin: A fourth-generation fluoroquinolone with enhanced activity against anaerobic bacteria and atypical pathogens.
3.2. Antifungal Properties
Several quinoline derivatives have demonstrated promising antifungal activity against a range of human and plant pathogens. Their mechanisms of action are diverse and can include disruption of the fungal cell membrane, inhibition of ergosterol biosynthesis, and induction of oxidative stress.
3.3. Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method involves challenging the microorganism with serial dilutions of the antimicrobial agent in a liquid nutrient broth.
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the bacterial or fungal strain overnight and then dilute it to a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the quinoline derivative in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
Self-Validating System: The inclusion of growth and sterility controls is essential. The growth control must show turbidity, and the sterility control must remain clear for the results to be valid.
Antiviral Activities
Quinoline derivatives have emerged as a potential source of antiviral agents, with activity reported against a variety of viruses, including HIV, influenza, and coronaviruses.
4.1. Targeting Viral Entry and Replication
The antiviral mechanisms of quinolines are varied. Some compounds can interfere with the early stages of viral infection, such as attachment to host cells and membrane fusion. Others can inhibit key viral enzymes, like proteases and polymerases, which are essential for viral replication. For instance, some quinoline derivatives have been shown to block the ion channel activity of the M2 protein of the influenza A virus.
4.2. Notable Quinolines with Antiviral Efficacy
-
Saquinavir: An HIV protease inhibitor containing a quinoline moiety.
-
Hydroxychloroquine: While its efficacy against SARS-CoV-2 is debated, it has demonstrated in vitro activity against various viruses, believed to be related to its ability to increase the pH of endosomes, thereby interfering with viral entry and replication.
Antimalarial Activities
The quinoline scaffold is historically and currently central to antimalarial drug discovery.
5.1. The Legacy of Quinine and Chloroquine
Quinine, the first effective antimalarial, and its synthetic analog, chloroquine, have saved millions of lives. These 4-aminoquinoline compounds were the mainstay of malaria treatment for decades. However, the emergence of widespread drug resistance has necessitated the development of new antimalarial agents.
5.2. Mechanism of Action: Heme Polymerization Inhibition
During its intraerythrocytic stage, the malaria parasite, Plasmodium falciparum, digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. Chloroquine and other 4-aminoquinolines are thought to accumulate in the parasite's acidic food vacuole and cap the growing hemozoin crystal, preventing further polymerization. The buildup of free heme leads to oxidative stress and parasite death.
Caption: Mechanism of action of quinoline antimalarials.
5.3. Experimental Protocol: In Vitro Antiplasmodial Activity Assay
This protocol uses a SYBR Green I-based fluorescence assay to assess the in vitro activity of compounds against P. falciparum.
Principle: SYBR Green I is a fluorescent dye that specifically binds to double-stranded DNA. Since mature red blood cells are anucleated, the fluorescence measured is directly proportional to the amount of parasitic DNA, and thus, the extent of parasite proliferation.
Step-by-Step Methodology:
-
Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 strain) in human red blood cells.
-
Compound Plating: In a 96-well black plate, add serial dilutions of the test compounds.
-
Inoculation: Add the parasite culture (at the ring stage, ~1% parasitemia, 2% hematocrit) to the wells. Include positive (e.g., Chloroquine) and negative (vehicle) controls.
-
Incubation: Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
Lysis and Staining: Lyse the red blood cells and stain the parasitic DNA by adding a lysis buffer containing SYBR Green I.
-
Fluorescence Reading: Measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of growth inhibition against the compound concentration.
Anti-inflammatory Activities
Quinoline derivatives have also been investigated for their potential to treat inflammatory diseases.
6.1. Modulation of Inflammatory Pathways
The anti-inflammatory effects of quinolines are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response. This includes the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Additionally, some quinolines can suppress the activation of the transcription factor NF-κB, a master regulator of inflammation.
6.2. Structure-Activity Insights
SAR studies have shown that the nature and position of substituents on the quinoline ring are critical for anti-inflammatory activity. For example, the presence of a carboxamide group at position 3 has been associated with potent COX-2 inhibitory activity.
Conclusion and Future Perspectives
The quinoline scaffold remains a cornerstone of medicinal chemistry, with a remarkable track record of producing successful drugs for a wide range of diseases. Its structural versatility and broad spectrum of biological activities ensure its continued relevance in drug discovery. Future research will likely focus on the development of novel quinoline derivatives with improved potency, selectivity, and pharmacokinetic properties. The exploration of hybrid molecules that combine the quinoline scaffold with other pharmacophores is also a promising strategy for overcoming drug resistance and achieving synergistic therapeutic effects. As our understanding of disease biology deepens, the rational design of next-generation quinoline-based therapeutics holds immense potential for addressing unmet medical needs.
2-Chloro-6-fluoroquinazoline: A Privileged Scaffold for Modern Medicinal Chemistry
<Technical Guide >
A Senior Application Scientist's Perspective on a Versatile Synthetic Hub
Abstract
In the landscape of modern drug discovery, the quest for molecular scaffolds that offer a blend of synthetic accessibility, favorable physicochemical properties, and inherent biological relevance is perpetual. 2-Chloro-6-fluoroquinazoline has emerged as a quintessential example of such a scaffold. Its quinazoline core is a well-established pharmacophore that mimics the adenine region of ATP, making it a powerful anchor for kinase inhibitors. The strategic placement of a reactive chlorine atom at the C2 position and a fluorine atom at the C6 position provides a finely tuned tool for medicinal chemists. This guide delineates the strategic applications of this compound, moving beyond a mere recitation of its uses to a deeper analysis of why it is such a powerful starting material. We will explore its role as a versatile synthetic hub, its impact on structure-activity relationships (SAR), and provide field-tested protocols for its derivatization.
The Quinazoline Core: A Foundation for Kinase Inhibition
The quinazoline scaffold is a prominent heterocyclic structure in medicinal chemistry, renowned for its ability to form key hydrogen bond interactions within the hinge region of kinase ATP-binding sites.[1] Kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[2] Consequently, kinases are among the most intensely pursued drug targets.[2]
The value of the this compound scaffold lies in its capacity to serve as a template for ATP-competitive inhibitors. The rigid, bicyclic system effectively mimics the purine ring of ATP, allowing it to anchor within the enzyme's active site.[2] This foundational interaction is the starting point for building high-affinity, selective inhibitors.
Strategic Functionalization: The Roles of Chlorine and Fluorine
The true power of this compound lies in the specific placement of its substituents. This is not a random arrangement; it is a deliberate design that provides medicinal chemists with distinct advantages.
-
The C2-Chlorine: A Versatile Synthetic Handle: The chlorine atom at the 2-position is the primary point of diversification. It renders the C2 carbon susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[1] This allows for the facile introduction of a wide array of side chains, typically anilines or other amine-containing fragments, which are crucial for exploring the solvent-exposed region of the kinase active site and optimizing target-specific interactions.
-
The C6-Fluorine: A Tool for Fine-Tuning Properties: The electron-withdrawing fluorine atom at the C6 position is a subtle but powerful modulator of the molecule's properties. Its presence can:
-
Enhance Binding Affinity: Fluorine can participate in favorable interactions with the protein target, including hydrogen bonds and dipole-dipole interactions.
-
Improve Metabolic Stability: The C-F bond is exceptionally strong, and its presence can block sites of oxidative metabolism, thereby increasing the compound's half-life in vivo.
-
Modulate Physicochemical Properties: Fluorine substitution can lower the pKa of nearby basic centers, which can be critical for optimizing cell permeability and oral bioavailability.
-
This compound as a Central Synthetic Hub
The reactivity of the C2-chlorine atom allows this compound to serve as a central hub for the rapid generation of diverse compound libraries. The two most common and effective strategies for its derivatization are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
Caption: Versatility of this compound as a synthetic intermediate.
Application in Kinase Inhibitor Development: A Case Study Approach
Derivatives of this compound have been instrumental in the development of inhibitors for a range of protein kinases, particularly those implicated in cancer.
Targeting EGFR and VEGFR Signaling Pathways
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are two well-established targets in oncology.[3] Quinazoline-based inhibitors have shown significant promise in targeting these pathways. The general structure of these inhibitors often involves a 4-anilinoquinazoline core, where the quinazoline portion occupies the adenine pocket and the aniline group extends into a more variable region, allowing for the tuning of selectivity.
Caption: Binding mode of a 4-anilinoquinazoline inhibitor in a kinase ATP pocket.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective kinase inhibitors is an iterative process guided by SAR. Starting with the this compound core, chemists can systematically modify the molecule and assess the impact on biological activity.
| Compound | C4-Substituent | C6-Substituent | Target Kinase | IC50 (µM) |
| Lead 1 | 3-chloro-4-fluoroaniline | F | EGFR | 0.85 |
| Analogue 1a | 3-ethynyl-aniline | F | EGFR | 0.05 |
| Analogue 1b | 3-chloro-4-(3-fluorobenzyloxy)aniline | F | EGFR/VEGFR2 | 0.01 / 0.03 |
| Lead 2 | Piperazine derivative | F | c-Met | 1.2 |
| Analogue 2a | N-methyl-piperazine | F | c-Met | 0.4 |
Data is illustrative and compiled from typical trends observed in quinazoline-based inhibitor discovery programs.
The data illustrates a common optimization strategy. The initial "hit" (Lead 1) shows modest activity. By introducing an ethynyl group (Analogue 1a), which can form additional interactions in the active site, potency is dramatically improved. Further elaboration of the aniline substituent (Analogue 1b) can introduce dual inhibitory activity against related kinases like VEGFR-2.
Beyond Kinase Inhibition: Exploring New Therapeutic Avenues
While kinase inhibition remains the primary application, the versatility of the quinazoline scaffold has led to its exploration in other therapeutic areas.
-
Antimicrobial Agents: Certain 2-aminoquinazoline derivatives have demonstrated potent antibacterial activity, including against challenging strains like methicillin-resistant Staphylococcus aureus (MRSA).[4] A study on 2-(amino)quinazolin-4(3H)-one derivatives found that substitutions at the 2-position were critical for activity, with a 3,4-difluorobenzylamine analog showing exceptional potency (MIC50: 0.02 µM against USA300 JE2).[4]
-
Anti-Inflammatory Agents: 6-Fluoroquinazoline derivatives have been synthesized and evaluated for their ability to inhibit TNF-alpha production and T-cell proliferation, key processes in inflammatory responses.[5]
Experimental Protocols: A Practical Guide
The following protocols are provided as a validated starting point for the derivatization of this compound.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a typical reaction to couple an aniline derivative to the C2 position of the quinazoline core.
Materials:
-
This compound
-
Substituted Aniline (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
2-Propanol (or another suitable high-boiling solvent like n-Butanol or DMF)
Procedure:
-
To a solution of this compound (1.0 eq) in 2-propanol, add the substituted aniline (1.1 eq) and DIPEA (2.0 eq).[1]
-
Heat the reaction mixture to reflux (approximately 82°C for 2-propanol) and stir for 12-24 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.[1]
-
The crude product can be purified by silica gel column chromatography or recrystallization to yield the desired 2-anilino-6-fluoroquinazoline derivative.
Protocol 2: General Procedure for Suzuki Cross-Coupling
This protocol allows for the formation of a C-C bond at the C2 position, introducing aryl or heteroaryl groups.
Materials:
-
This compound
-
Arylboronic acid or ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)
-
Base (e.g., K2CO3 or Cs2CO3, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst, and the base.
-
Degas the vessel by evacuating and backfilling with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100°C and stir for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.
Conclusion and Future Perspectives
This compound is more than just a chemical intermediate; it is a strategically designed scaffold that has proven its value in modern medicinal chemistry. Its synthetic tractability, coupled with the advantageous properties imparted by the quinazoline core and fluorine substituent, makes it a powerful starting point for the discovery of novel therapeutics. While its impact on the field of kinase inhibitors is well-established, its potential in other areas, such as antimicrobial and anti-inflammatory drug discovery, is an exciting and growing field of research. As our understanding of disease biology continues to evolve, the demand for versatile and intelligently designed molecular scaffolds like this compound will undoubtedly continue to grow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of 6-fluoroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Quinazoline Scaffold: A Privileged Framework for the Discovery of Novel Therapeutic Agents
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Quinazoline Core
In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as frameworks for the development of potent and selective therapeutic agents. The quinazoline nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, stands as a testament to this principle.[1][2] Its structural rigidity, coupled with the numerous sites available for substitution, provides a versatile platform for the design of molecules with a wide array of biological activities.[3] Historically, quinazoline derivatives have been investigated for their anti-inflammatory, antimicrobial, and anticonvulsant properties.[4] However, the last two decades have witnessed a surge in the discovery and development of novel quinazoline derivatives, particularly as targeted anticancer agents.[5][6] Several FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, feature the quinazoline core and function as potent kinase inhibitors in cancer therapy.[2][7] This guide will provide an in-depth exploration of the discovery and significance of novel quinazoline derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action in oncology.
I. Discovery of Novel Quinazoline Derivatives: Modern Synthetic Strategies
The diversification of the quinazoline scaffold has been propelled by innovative synthetic methodologies that offer efficiency, versatility, and access to novel chemical space. While classical methods like the Niementowski reaction remain relevant, contemporary approaches often employ metal-catalyzed cross-coupling reactions and microwave-assisted synthesis to expedite the discovery process.[8][9]
A prevalent strategy for synthesizing novel anticancer quinazolines involves the construction of 2,4-disubstituted derivatives. This approach allows for the independent modulation of substituents at these key positions to optimize target engagement and pharmacokinetic properties. A representative synthetic scheme is outlined below.
General Synthetic Protocol for 2,4-Disubstituted Quinazoline Derivatives
This protocol describes a common pathway for the synthesis of novel 2,4-disubstituted quinazoline derivatives, which are frequently investigated for their anticancer properties.
Step 1: Synthesis of 2-amino-N-(substituted)benzamide
-
To a solution of isatoic anhydride in a suitable solvent (e.g., DMF or DMA), add an equimolar amount of the desired primary amine.
-
Heat the reaction mixture at 80-100 °C for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield the 2-amino-N-(substituted)benzamide intermediate.
Step 2: Cyclization to form the Quinazolinone Core
-
Suspend the 2-amino-N-(substituted)benzamide in an excess of a suitable cyclizing agent, such as triethyl orthoformate or an appropriate acid chloride.
-
Add a catalytic amount of a dehydrating agent (e.g., acetic anhydride or p-toluenesulfonic acid).
-
Reflux the mixture for 4-8 hours, monitoring by TLC.
-
After cooling, remove the excess reagent under reduced pressure.
-
Triturate the residue with a non-polar solvent (e.g., hexane or diethyl ether) to precipitate the 4(3H)-quinazolinone product.
-
Collect the solid by filtration and purify by recrystallization or column chromatography.
Step 3: Chlorination of the 4-position
-
To the 4(3H)-quinazolinone, add an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the solution with a base (e.g., aqueous ammonia or sodium bicarbonate).
-
Extract the 4-chloroquinazoline product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 4: Nucleophilic Substitution at the 4-position
-
Dissolve the 4-chloroquinazoline in a suitable solvent (e.g., isopropanol or acetonitrile).
-
Add the desired nucleophile (e.g., a substituted aniline) and a base (e.g., diisopropylethylamine - DIPEA).
-
Heat the reaction mixture to reflux for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and remove the solvent in vacuo.
-
Purify the final 2,4-disubstituted quinazoline derivative by column chromatography or recrystallization.
II. Biological Significance and Mechanism of Action
The therapeutic significance of novel quinazoline derivatives is most prominent in the field of oncology, where they have been successfully developed as inhibitors of key signaling pathways that drive tumor growth and survival.
A. Inhibition of Receptor Tyrosine Kinases (RTKs)
A primary mechanism of action for many anticancer quinazoline derivatives is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6][10] These receptors play crucial roles in cell proliferation, survival, and angiogenesis. Overexpression or mutation of EGFR is a common feature in various cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[11]
Novel quinazoline derivatives are often designed to be competitive inhibitors at the ATP-binding site of the kinase domain of these receptors. By occupying this site, they prevent the phosphorylation of downstream signaling molecules, thereby blocking the activation of pro-survival pathways like the PI3K/Akt and MAPK/ERK pathways.
B. Induction of Apoptosis and Cell Cycle Arrest
Beyond kinase inhibition, novel quinazoline derivatives have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells. These effects are often downstream consequences of blocking critical survival signals. For instance, inhibition of the PI3K/Akt pathway can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.
Furthermore, disruption of signaling pathways that regulate the cell cycle can lead to arrest at specific checkpoints, such as the G2/M phase, preventing cancer cells from progressing through mitosis.
III. Experimental Protocols for Biological Evaluation
The characterization of novel quinazoline derivatives requires a suite of robust and reproducible biological assays. The following protocols provide a framework for assessing the anticancer activity of these compounds.
A. In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][13]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the novel quinazoline derivatives in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
B. Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[14][15]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the quinazoline derivative at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Deconvolute the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.
C. Assessment of Apoptosis by Western Blot
Western blotting is used to detect the expression levels of key proteins involved in the apoptotic pathway.[5]
Protocol:
-
Protein Extraction: Treat cells with the quinazoline derivative, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
IV. Quantitative Data and Structure-Activity Relationships (SAR)
The systematic modification of the quinazoline scaffold and the subsequent evaluation of the biological activity of the resulting derivatives allow for the establishment of structure-activity relationships (SAR). This information is crucial for the rational design of more potent and selective compounds.
| Compound ID | R1 Substituent (Position 2) | R2 Substituent (Position 4) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| QZ-1 | Phenyl | 4-methoxyanilino | MCF-7 (Breast) | 5.2 | [7] |
| QZ-2 | Phenyl | 4-chloroanilino | MCF-7 (Breast) | 2.8 | [7] |
| QZ-3 | 2-thienyl | 4-methoxyanilino | A549 (Lung) | 8.1 | [3] |
| QZ-4 | 2-thienyl | 4-chloroanilino | A549 (Lung) | 3.5 | [3] |
| QZ-5 | Phenyl | 3-chloro-4-fluoroanilino | HCT116 (Colon) | 1.9 | [16] |
Table 1: Representative cytotoxic activity of novel quinazoline derivatives.
From the data in Table 1, several preliminary SAR observations can be made. For instance, the presence of a chlorine atom at the 4-position of the anilino ring at C4 of the quinazoline core (compare QZ-1 with QZ-2, and QZ-3 with QZ-4) appears to enhance cytotoxic activity. This suggests that an electron-withdrawing group at this position may be favorable for binding to the target.
V. Conclusion and Future Perspectives
The quinazoline scaffold continues to be a highly fruitful area of research in medicinal chemistry. The discovery of novel derivatives with potent and selective biological activities, particularly in the realm of oncology, underscores the versatility and "privileged" nature of this heterocyclic system. Modern synthetic techniques have enabled the rapid exploration of diverse chemical space around the quinazoline core, leading to the identification of promising new drug candidates.
Future research in this area will likely focus on several key aspects:
-
Development of multi-targeted quinazoline derivatives: Designing single molecules that can inhibit multiple key signaling pathways simultaneously to overcome drug resistance.
-
Exploration of novel biological targets: Moving beyond RTKs to investigate the potential of quinazoline derivatives to modulate other critical cellular processes in cancer.
-
Application in other therapeutic areas: Leveraging the diverse biological activities of quinazolines to develop new treatments for inflammatory, infectious, and neurodegenerative diseases.
The continued investigation of novel quinazoline derivatives holds immense promise for the future of drug discovery and the development of more effective and safer therapies for a range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Wound healing migration assay (Scratch assay) [protocols.io]
- 4. Quinazoline synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. clyte.tech [clyte.tech]
- 9. clyte.tech [clyte.tech]
- 10. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Analysis of Cell Cycle by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Hypothesis on the Mechanism of Action of 2-Chloro-6-fluoroquinazoline: A Keystone Intermediate for Targeted Tyrosine Kinase Inhibitors
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer therapies.[1][2] This guide posits a central hypothesis regarding the mechanism of action of 2-Chloro-6-fluoroquinazoline. It is proposed that this compound does not act as a standalone therapeutic agent but rather serves as a high-value intermediate in the synthesis of potent and selective tyrosine kinase inhibitors. Its "mechanism of action" is therefore indirect, actualized through the final drug molecules it helps create. The strategic placement of a reactive 2-chloro group and an electron-withdrawing 6-fluoro group provides an ideal chemical framework for designing inhibitors that target the ATP-binding site of oncogenic kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). This document provides the theoretical framework for this hypothesis, outlines a comprehensive experimental workflow to validate it, and offers detailed protocols for the synthesis and biological evaluation of a candidate inhibitor derived from this compound.
Introduction: The Quinazoline Scaffold in Oncology
Quinazoline is an aromatic heterocyclic compound recognized as a "privileged scaffold" in drug discovery.[1] Its rigid bicyclic structure provides a versatile template for presenting functional groups in a defined three-dimensional space, allowing for high-affinity interactions with biological targets. In oncology, the quinazoline core is synonymous with a major class of protein kinase inhibitors that have revolutionized the treatment of various cancers.[2][3]
Many first and second-generation EGFR tyrosine kinase inhibitors (TKIs), such as Gefitinib and Erlotinib, are built upon a 4-anilinoquinazoline framework.[4] These drugs function as ATP-competitive inhibitors, preventing the kinase from phosphorylating downstream substrates and thereby blocking signal transduction pathways that drive tumor proliferation, survival, and angiogenesis.[3][5] The success of these agents underscores the chemical and biological importance of the quinazoline nucleus as a starting point for targeted drug design.
Physicochemical Profile of the Intermediate: this compound
To understand its role as a precursor, we must examine the key chemical features of this compound.
-
The 2-Chloro Position: The chlorine atom at the C2 position of the quinazoline ring is a critical reactive handle. It is susceptible to nucleophilic aromatic substitution, making it an ideal site for introducing various side chains. In the context of kinase inhibitor synthesis, this position is commonly used to attach the aniline moiety (or other aromatic systems) that occupies a key region of the ATP-binding pocket.
-
The 6-Fluoro Position: The fluorine atom at the C6 position significantly influences the electronic properties of the quinazoline ring. As a strongly electron-withdrawing group, it can modulate the pKa of the quinazoline nitrogen atoms, potentially enhancing the molecule's interaction with the kinase hinge region. Furthermore, fluorine substitution is a well-established strategy in medicinal chemistry to improve metabolic stability and enhance binding affinity through favorable electrostatic or hydrophobic interactions. While some substitutions on the quinazoline ring can reduce activity, specific placements like this are often beneficial.[6]
Central Hypothesis: A Progenitor of Kinase Inhibition
The central hypothesis of this guide is as follows:
This compound functions as a critical chemical intermediate whose mechanism of action is realized through its conversion into potent, ATP-competitive tyrosine kinase inhibitors. The 2-chloro group serves as the primary site for synthetic elaboration to engage the kinase hinge region, while the 6-fluoro group fine-tunes the electronic and pharmacokinetic properties of the final molecule to enhance its potency and selectivity against oncogenic kinases like EGFR and VEGFR.
This hypothesis positions this compound not as an end-product but as a foundational building block for creating drugs that inhibit aberrant cellular signaling.
Proposed Target Pathway: EGFR Signaling
Based on the extensive literature on quinazoline derivatives, the Epidermal Growth Factor Receptor (EGFR) signaling pathway is the most probable target for inhibitors synthesized from our lead intermediate.[3][4] EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival.[4] Its dysregulation through mutation or overexpression is a key driver in several malignancies, including non-small cell lung cancer (NSCLC) and colorectal cancer.[4]
Upon ligand binding, EGFR dimerizes and autophosphorylates its intracellular tyrosine residues, initiating a cascade of downstream signaling events through pathways such as RAS/RAF/MEK/ERK and PI3K/AKT/mTOR. An inhibitor derived from this compound would block this initial phosphorylation step, effectively shutting down these pro-tumorigenic signals.
Caption: Proposed inhibition of the EGFR signaling pathway.
Experimental Validation of the Hypothesis
A multi-step experimental workflow is required to test the hypothesis. This involves synthesizing a candidate inhibitor, characterizing its biochemical and cellular activity, and modeling its interaction with the target protein.
Caption: Experimental workflow for hypothesis validation.
Part A: Protocol for Synthesis of a Candidate 4-Anilinoquinazoline Inhibitor
Objective: To demonstrate the utility of this compound as an intermediate by synthesizing a candidate inhibitor via nucleophilic aromatic substitution.
Materials:
-
This compound
-
3-ethynyl-4-methylaniline
-
Isopropanol
-
Hydrochloric acid (4M in dioxane)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Standard workup and purification equipment (silica gel chromatography)
Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in isopropanol (10 mL/mmol), add 3-ethynyl-4-methylaniline (1.1 eq).
-
Acidification: Add 4M HCl in dioxane (0.1 eq) to the mixture to catalyze the reaction.
-
Heating: Heat the reaction mixture to reflux (approx. 82°C) and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. A precipitate should form. Filter the solid and wash with cold isopropanol to collect the hydrochloride salt of the product.
-
Purification: If necessary, neutralize the salt and purify the free base product by silica gel column chromatography using a suitable solvent system (e.g., dichloromethane/methanol gradient).
-
Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part B: Protocol for In Vitro Kinase Inhibition Assay
Objective: To quantify the inhibitory potency of the synthesized compound against target tyrosine kinases.
Materials:
-
Synthesized candidate inhibitor
-
Recombinant human EGFR and VEGFR-2 kinase
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Methodology:
-
Compound Preparation: Prepare a serial dilution of the candidate inhibitor in DMSO, typically from 10 mM down to nM concentrations.
-
Reaction Mixture: In a 384-well plate, add the assay buffer, the peptide substrate, and the recombinant kinase enzyme.
-
Inhibitor Addition: Add the serially diluted inhibitor to the wells. Include control wells with DMSO only (0% inhibition) and wells without enzyme (100% inhibition).
-
Initiation: Start the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km value for the respective enzyme.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection: Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's protocol. This reagent produces a luminescent signal inversely proportional to kinase activity.
-
Data Analysis: Measure luminescence using a plate reader. Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
| Compound | Target Kinase | IC₅₀ (nM) |
| Candidate Inhibitor | EGFR | Hypothetical Data |
| Candidate Inhibitor | VEGFR-2 | Hypothetical Data |
| Gefitinib (Control) | EGFR | Literature Value |
| Sorafenib (Control) | VEGFR-2 | Literature Value |
Part C: Protocol for Cellular Anti-Proliferation Assay
Objective: To assess the ability of the synthesized inhibitor to suppress the growth of cancer cells dependent on the target kinase.
Materials:
-
A549 (human lung carcinoma, EGFR-expressing) and HUVEC (human umbilical vein endothelial cells, VEGFR-expressing) cell lines.
-
Synthesized candidate inhibitor
-
Cell culture medium (e.g., RPMI-1640, DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTT, SRB)
-
Incubator (37°C, 5% CO₂)
Methodology:
-
Cell Seeding: Seed A549 or HUVEC cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight in the incubator.
-
Compound Treatment: Prepare a serial dilution of the candidate inhibitor in the cell culture medium. Remove the old medium from the plates and add the medium containing the inhibitor. Include vehicle-only (DMSO) controls.
-
Incubation: Return the plates to the incubator and culture for 72 hours.
-
Viability Measurement: After the incubation period, measure cell viability using the CellTiter-Glo® assay. This assay measures intracellular ATP levels, which correlate with the number of viable cells.
-
Data Analysis: Plot the percentage of cell growth inhibition versus the logarithm of the inhibitor concentration. Calculate the GI₅₀ value (the concentration required to inhibit cell growth by 50%).
Conclusion
The hypothesis presented in this guide frames this compound not as an active pharmacological agent itself, but as a strategically designed chemical intermediate for the synthesis of targeted kinase inhibitors. Its value lies in the synthetic versatility afforded by the 2-chloro position and the beneficial physicochemical properties imparted by the 6-fluoro substituent. The proposed experimental workflows provide a clear and robust pathway to validate this hypothesis by synthesizing a candidate inhibitor and thoroughly characterizing its biochemical and cellular effects. This approach transforms a simple chemical building block into the starting point for developing potentially life-saving oncology drugs, embodying the core principles of modern medicinal chemistry.
References
- 1. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 5. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
2-Chloro-6-fluoroquinazoline as a precursor for API synthesis
An In-depth Technical Guide: 2-Chloro-6-fluoroquinazoline as a Precursor for API Synthesis
Abstract
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents, particularly in oncology. This guide provides a detailed examination of this compound and the broader class of chloroquinazolines as pivotal precursors in the synthesis of Active Pharmaceutical Ingredients (APIs). We will explore the fundamental physicochemical properties and reactivity profile that make these molecules versatile building blocks. The core of this document is dedicated to the primary synthetic transformations—Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions—complete with mechanistic insights and detailed experimental protocols. Through case studies of prominent tyrosine kinase inhibitors, we illustrate the practical application of these precursors in the synthesis of life-saving drugs. This guide is intended for researchers, chemists, and professionals in drug development, offering both foundational knowledge and actionable protocols to leverage the synthetic potential of chloroquinazolines.
The Quinazoline Nucleus: A Privileged Scaffold in Drug Discovery
The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a prominent heterocyclic scaffold in medicinal chemistry.[1][2] Its structural rigidity, combined with the capacity for substitution at multiple positions, allows for the fine-tuning of steric and electronic properties to achieve high-affinity binding to biological targets.[1] This versatility has led to the development of quinazoline-based drugs with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4]
In the realm of oncology, the quinazoline core is famously associated with a class of targeted therapies known as Tyrosine Kinase Inhibitors (TKIs).[1] Many first-generation EGFR-TKIs, such as Gefitinib and Erlotinib, feature a 4-anilinoquinazoline framework. This specific arrangement allows the molecule to act as an ATP-competitive inhibitor, blocking the signaling pathways that lead to tumor cell proliferation and survival.[5] The synthesis of these complex molecules is highly dependent on the availability of functionalized precursors, among which chloroquinazolines are of paramount importance.
Physicochemical Properties & Reactivity Profile
While specific experimental data for this compound is not broadly published, its properties can be inferred from closely related and well-documented analogues like 2-chloro-6-fluoroquinoline and other substituted chloroquinazolines.
Table 1: Representative Physicochemical Properties
| Property | Value (for 2-Chloro-6-fluoroquinoline) | Reference |
| CAS Number | 77119-53-0 | [6][7] |
| Molecular Formula | C₉H₅ClFN | [6] |
| Molecular Weight | 181.59 g/mol | [6] |
| Appearance | Solid | |
| Boiling Point | 271.3±20.0°C at 760 mmHg | [8] |
| Storage | 2-8°C, dry and sealed | [8] |
The key to the synthetic utility of chloroquinazolines lies in their reactivity. The quinazoline ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms. This electronic nature significantly activates the chlorine-bearing carbon atoms (typically C2 and C4) toward nucleophilic attack. The chlorine at the C4 position is generally considered the most reactive site for Nucleophilic Aromatic Substitution (SNAr) due to superior stabilization of the Meisenheimer intermediate by the adjacent pyrimidinic nitrogen.[9][10] However, the C2 position is also highly susceptible to displacement, particularly after the C4 position has been functionalized or if C4 is not halogenated.[9][10] The fluorine atom at the C6 position further modulates the electronic properties of the benzene ring portion of the scaffold.
Core Synthetic Methodologies
The chloro group on the quinazoline ring is an excellent leaving group, enabling two primary classes of synthetic transformations that are fundamental to API synthesis.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is the most common and direct method for functionalizing the chloroquinazoline core. It is the cornerstone of the synthesis for numerous TKI drugs.[11]
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile (typically an aniline derivative in TKI synthesis) attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12] In the subsequent step, the leaving group (chloride) is eliminated, restoring the aromaticity of the ring system.[12] The electron-withdrawing nature of the quinazoline nitrogens is crucial for stabilizing the negative charge of the intermediate, thereby facilitating the reaction.[12]
Caption: Simplified mechanism of the nucleophilic aromatic substitution (SNAr) reaction.
General Experimental Protocol: Synthesis of a 4-Anilinoquinazoline Derivative
This protocol is representative of the key step in the synthesis of drugs like Gefitinib and Erlotinib, where a substituted aniline displaces a chlorine atom on the quinazoline core.
-
Materials:
-
Procedure:
-
To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add the substituted 4-chloroquinazoline and the chosen solvent (e.g., isopropanol).[14]
-
Add the substituted aniline to the suspension.
-
If required, add a catalytic amount of acid (e.g., HCl) or an acid scavenger.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and stir for 2-6 hours.[15]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Filter the solid product and wash it with a small amount of cold solvent (e.g., isopropanol) and then with a non-polar solvent like hexane to remove impurities.[13]
-
Dry the isolated solid under vacuum to yield the final 4-anilinoquinazoline product. Further purification can be achieved by recrystallization if necessary.
-
Palladium-Catalyzed Cross-Coupling Reactions
While SNAr is dominant, palladium-catalyzed cross-coupling reactions offer a powerful alternative for forming carbon-carbon and carbon-nitrogen bonds, providing access to a wider array of structurally diverse quinazoline derivatives.[9][16] These methods are indispensable tools in modern organic synthesis.[17]
Methodologies:
-
Suzuki-Miyaura Coupling: Reacts the chloroquinazoline with an organoboron compound (e.g., arylboronic acid) to form a C-C bond. This is useful for introducing aryl or heteroaryl substituents.[9][12]
-
Buchwald-Hartwig Amination: Forms a C-N bond by coupling the chloroquinazoline with an amine. This can be advantageous for sterically hindered amines that are poor nucleophiles in SNAr reactions.
-
Sonogashira Coupling: Introduces an alkyne group by reacting the chloroquinazoline with a terminal alkyne.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Case Studies: Synthesis of Marketed APIs
The strategic importance of the chloroquinazoline precursor is best demonstrated through its role in the synthesis of blockbuster anticancer drugs.
Case Study 1: Gefitinib (Iressa®)
Gefitinib is an EGFR inhibitor used to treat non-small-cell lung cancer.[5] Its synthesis relies on the SNAr reaction between a functionalized 4-chloroquinazoline and 3-chloro-4-fluoroaniline.[14]
The key precursor is typically 4-chloro-6,7-dimethoxyquinazoline or a derivative where one methoxy group is replaced by a side chain.[11][14] The reaction involves the nucleophilic attack of the aniline on the C4 position of the quinazoline ring.
Caption: SNAr reaction in the synthesis of Gefitinib.
Case Study 2: Erlotinib (Tarceva®)
Erlotinib is another EGFR inhibitor used for non-small-cell lung cancer and pancreatic cancer.[18] Its synthesis prominently features the reaction of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline with 3-ethynylaniline.[13][19] This SNAr reaction proceeds with high yield and selectivity, highlighting the robustness of this synthetic strategy.[18] The overall synthesis from starting materials can be achieved in 6-7 steps with a good overall yield.[13][18]
Table 2: Comparison of Reaction Parameters for TKI Synthesis
| API | Quinazoline Precursor | Nucleophile | Solvent | Conditions | Reference |
| Gefitinib | 4-Chloro-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazoline | 3-Chloro-4-fluoroaniline | Isopropanol | Room Temp / Heat | [14] |
| Erlotinib | 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | 3-Ethynylaniline | Isopropanol / H₂O / HCl | 40 °C | [13][19] |
| Lapatinib | 4-Chloro-6-iodoquinazoline | 3-Chloro-4-(3-fluorobenzyloxy)aniline | Isopropanol | ~66 °C | [20][21] |
Safety, Handling, and Storage
As with all active chemical reagents, proper handling of chloroquinazolines is essential.
-
Hazards: Chloro-fluoro anilines and related precursors are often classified as toxic if swallowed, in contact with skin, or if inhaled.[22] They can cause skin and eye irritation or severe damage.[23][24] Always consult the specific Safety Data Sheet (SDS) before handling.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[22] Work should be conducted in a well-ventilated fume hood.
-
Handling: Avoid formation of dust and aerosols. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[22]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and locked up.[22]
Conclusion and Future Outlook
This compound and its structural isomers, particularly 4-chloroquinazoline derivatives, are indispensable precursors in the pharmaceutical industry. Their well-defined reactivity, primarily through Nucleophilic Aromatic Substitution, provides a reliable and efficient pathway to the 4-anilinoquinazoline core that is central to many life-saving tyrosine kinase inhibitors. The continued exploration of palladium-catalyzed cross-coupling reactions further expands the synthetic toolbox, allowing for the creation of novel analogues with potentially improved efficacy and selectivity. As drug discovery moves towards ever more complex and targeted molecules, the strategic value of these versatile heterocyclic building blocks is set to endure, cementing their role as foundational components in the synthesis of next-generation APIs.
References
- 1. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. thieme-connect.de [thieme-connect.de]
- 6. 2-Chloro-6-fluoroquinoline | C9H5ClFN | CID 15059433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-CHLORO-6-FLUOROQUINOLINE | 77119-53-0 [chemicalbook.com]
- 8. 2-Chloro-6-fluoroquinoline [myskinrecipes.com]
- 9. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. ukm.my [ukm.my]
- 12. benchchem.com [benchchem.com]
- 13. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gefitinib synthesis - chemicalbook [chemicalbook.com]
- 15. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]
- 16. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. vjs.ac.vn [vjs.ac.vn]
- 19. Erlotinib hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 20. nbinno.com [nbinno.com]
- 21. benchchem.com [benchchem.com]
- 22. assets.thermofisher.com [assets.thermofisher.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. fishersci.com [fishersci.com]
The Dual Arsenal: A Technical Guide to the Antimicrobial and Anti-inflammatory Activities of Quinoline Compounds
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, giving rise to a vast array of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the dual antimicrobial and anti-inflammatory properties inherent to many quinoline derivatives. We will dissect the core mechanisms of action, from the well-established inhibition of bacterial type II topoisomerases to the modulation of critical inflammatory cascades such as the NF-κB signaling pathway. This guide is designed to furnish researchers and drug development professionals with a comprehensive understanding of the structure-activity relationships that govern these biological effects, supported by detailed, field-proven experimental protocols for their evaluation. By synthesizing mechanistic insights with practical methodologies, this document aims to empower the rational design and development of next-generation quinoline-based therapeutics to combat the growing challenges of infectious diseases and chronic inflammation.
I. The Quinoline Core: A Privileged Scaffold in Medicinal Chemistry
Quinoline, consisting of a benzene ring fused to a pyridine ring, is a structural motif found in numerous natural products and synthetic compounds.[1][2][3] Its unique electronic and steric properties make it a versatile scaffold for interacting with a wide range of biological targets.[4] This inherent bioactivity has led to the development of a multitude of quinoline-based drugs with diverse therapeutic applications, including antimalarial, anticancer, and, most notably for this guide, antimicrobial and anti-inflammatory agents.[4][5][6] The continuous exploration of quinoline chemistry is driven by the urgent need for new therapeutics to address the rise of drug-resistant pathogens and the prevalence of chronic inflammatory diseases.[1]
II. Antimicrobial Activity of Quinoline Compounds: A Multi-pronged Attack
Quinoline derivatives, particularly the fluoroquinolone class of antibiotics, have been a mainstay in the treatment of bacterial infections for decades.[7] Their efficacy stems from their ability to disrupt essential bacterial processes, primarily DNA replication.
A. Mechanism of Action: Targeting Bacterial DNA Replication
The primary antimicrobial mechanism of quinoline compounds involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[7][8] These type II topoisomerases are crucial for managing DNA topology during replication, transcription, and repair.
-
DNA Gyrase: Predominantly the target in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the bacterial DNA, a process vital for relieving torsional stress during replication.[8]
-
Topoisomerase IV: The primary target in many Gram-positive bacteria, topoisomerase IV is responsible for decatenating newly replicated daughter chromosomes, allowing for their segregation into daughter cells.[7]
Quinolones bind to the enzyme-DNA complex, stabilizing the transient double-strand breaks created by the enzymes.[9][10] This prevents the re-ligation of the DNA strands, leading to an accumulation of chromosomal fragmentation and ultimately, bacterial cell death.[11] Eukaryotic cells lack DNA gyrase and possess topoisomerases that have a much lower affinity for quinolones, providing a degree of selective toxicity.[7]
Diagram: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV by Quinolone Compounds
Caption: Quinolone inhibition of DNA gyrase and topoisomerase IV.
B. Structure-Activity Relationship (SAR) for Antimicrobial Activity
The antimicrobial potency of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.
| Compound/Derivative Class | Key Structural Features | Observed Antimicrobial Activity (MIC in µg/mL) | References |
| Fluoroquinolones (e.g., Ciprofloxacin) | Fluorine at C-6; Piperazine at C-7 | Potent against a broad spectrum of bacteria. MIC against MRSA can be as low as 0.016 µg/mL for some derivatives. | |
| Quinolinequinones | Quinone moiety fused to the quinoline core | Significant activity against Gram-positive bacteria, particularly S. aureus (MIC as low as 1.22 µg/mL). | [12] |
| 1-Methylquinolinium Iodide Derivatives | Quaternization of the quinoline nitrogen | Good activity against S. aureus (MIC = 1.5 µg/mL) and synergistic effects with β-lactam antibiotics. | |
| Indole-Substituted Quinolines | Indole moiety attached to the quinoline ring | Excellent bactericidal activity against S. aureus MRSA (MIC = 20 µg/mL) and P. aeruginosa (MIC = 10 µg/mL). | [13][14] |
| Pyrrolidine-Substituted Quinolines | Pyrrolidine-2,5-dione at the 2-position | High activity against P. aeruginosa (MIC = 5 µg/mL). | [14] |
C. Experimental Protocols for Antimicrobial Evaluation
This is the gold-standard method for determining the MIC of an antimicrobial agent, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[15][16][17][18]
-
Objective: To determine the lowest concentration of a quinoline compound that inhibits the visible growth of a microorganism.
-
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Test quinoline compound stock solution (typically in DMSO)
-
Bacterial or fungal culture
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Multichannel pipette
-
-
Procedure:
-
Inoculum Preparation: From a fresh agar plate, select 3-5 isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Serial Dilution: Add 100 µL of broth to all wells of a 96-well plate. Add 100 µL of the test compound stock solution (at twice the highest desired final concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding 100 µL from the last column of dilutions.
-
Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria or as appropriate for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.
-
A simpler method for screening antimicrobial activity.[7][19][20][21]
-
Objective: To qualitatively assess the antimicrobial activity of a quinoline compound.
-
Procedure:
-
Prepare a lawn of the test microorganism on an agar plate.
-
Create wells in the agar using a sterile cork borer.
-
Add a known concentration of the quinoline compound solution to each well.
-
Incubate the plate under appropriate conditions.
-
Measure the diameter of the zone of inhibition around each well.
-
This assay assesses the ability of a compound to prevent biofilm formation.[22][23][24][25][26]
-
Procedure:
-
Prepare serial dilutions of the quinoline compound in a 96-well plate as for the MIC assay.
-
Inoculate with a standardized bacterial suspension.
-
Incubate under conditions that promote biofilm formation (e.g., 24-48 hours without shaking).
-
Wash the wells to remove planktonic bacteria.
-
Stain the remaining biofilm with 0.1% crystal violet solution.
-
Wash away excess stain and solubilize the bound dye with 30% acetic acid.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify biofilm mass. The MBIC is the lowest concentration that significantly reduces biofilm formation.
-
III. Anti-inflammatory Activity of Quinoline Compounds: Modulating the Immune Response
Beyond their antimicrobial effects, many quinoline derivatives exhibit potent anti-inflammatory properties.[3] This is achieved through the modulation of key signaling pathways and enzymes involved in the inflammatory cascade.
A. Mechanism of Action: Targeting Inflammatory Pathways
The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of the inflammatory response.[27] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2).[18] Several quinoline compounds have been shown to inhibit the NF-κB pathway, thereby suppressing the production of these inflammatory mediators.[1][28]
Diagram: Quinoline Inhibition of the NF-κB Signaling Pathway
Caption: Quinoline inhibition of the NF-κB signaling pathway.
Cyclooxygenase (COX) enzymes, particularly COX-2, are key players in the synthesis of prostaglandins, which are potent inflammatory mediators.[29] Some quinoline derivatives have been shown to selectively inhibit COX-2, which is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[8][30]
Quinoline-based compounds have also been reported to exert their anti-inflammatory effects by targeting other pharmacological targets, including:
-
Phosphodiesterase 4 (PDE4) [8]
-
Transient Receptor Potential Vanilloid 1 (TRPV1) [8]
-
TNF-α converting enzyme (TACE) [8]
B. Structure-Activity Relationship (SAR) for Anti-inflammatory Activity
The anti-inflammatory activity and target specificity of quinoline derivatives are dictated by the substituents on the quinoline nucleus.[8]
| Compound/Derivative Class | Key Structural Features | Observed Anti-inflammatory Activity (IC₅₀) | References |
| Pyrano[3,2-c]quinolines | 3-substitution on the aryl ring at C4 | Potent inhibitors of TNF-α and IL-6 production. | [31] |
| Carboxylic Acid-Containing Quinolines | Carboxylic acid moiety | COX-inhibition. | [8] |
| Carboxamide-Containing Quinolines | Carboxamide moiety | TRPV1 antagonism. | [8] |
| Aniline and Aryl-Substituted Quinolines | Aniline moiety at C-4, aryl group at C-8 | PDE4 inhibition. | [8] |
| Quinoline-3- and 4-Carboxylic Acids | Carboxylic acid at position 3 or 4 | Appreciable anti-inflammatory affinities in LPS-induced RAW264.7 macrophages. | [5] |
C. Experimental Protocols for Anti-inflammatory Evaluation
This in vitro assay is used to assess the ability of a compound to inhibit the production of pro-inflammatory cytokines.[5]
-
Objective: To quantify the inhibition of TNF-α, IL-6, and other cytokines by quinoline compounds in LPS-stimulated macrophages (e.g., RAW 264.7 or THP-1 cells).
-
Procedure:
-
Culture macrophages in a 96-well plate.
-
Pre-treat the cells with various concentrations of the quinoline compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of cytokines in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
This assay measures the direct inhibitory effect of a compound on COX-2 activity.[27][28][29][32][33]
-
Objective: To determine the IC₅₀ value of a quinoline compound for COX-2 inhibition.
-
Procedure:
-
Use a commercial COX inhibitor screening kit (colorimetric or fluorometric).
-
Incubate recombinant human COX-2 enzyme with the test compound at various concentrations.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Measure the production of prostaglandin G2 or other byproducts according to the kit's instructions.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
This cell-based assay is used to measure the activation of the NF-κB signaling pathway.[2][34][35][36][37]
-
Objective: To determine if a quinoline compound inhibits NF-κB transcriptional activity.
-
Procedure:
-
Use a cell line (e.g., HeLa or HEK293T) stably or transiently transfected with a luciferase reporter construct under the control of an NF-κB response element.
-
Pre-treat the cells with the quinoline compound.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).
-
Lyse the cells and measure luciferase activity using a luminometer. A decrease in luminescence indicates inhibition of the NF-κB pathway.
-
A classic in vivo model for evaluating acute anti-inflammatory activity.[30][38][39][40][41]
-
Objective: To assess the in vivo anti-inflammatory efficacy of a quinoline compound.
-
Procedure:
-
Administer the test compound to rodents (rats or mice) via an appropriate route (e.g., oral gavage).
-
After a set time, induce inflammation by injecting a 1% carrageenan solution into the subplantar surface of the hind paw.
-
Measure the paw volume or thickness at various time points after carrageenan injection using a plethysmometer or calipers.
-
Compare the increase in paw volume in the treated group to a vehicle control group to determine the percentage of edema inhibition.
-
IV. Conclusion and Future Perspectives
Quinoline and its derivatives continue to be a rich source of inspiration for the development of novel therapeutic agents. Their dual capacity to act as both antimicrobial and anti-inflammatory agents makes them particularly attractive for addressing complex diseases where infection and inflammation are intertwined. The structure-activity relationships discussed in this guide highlight the tunability of the quinoline scaffold, allowing for the optimization of potency and selectivity for specific biological targets.
Future research in this field will likely focus on the design of hybrid molecules that combine the quinoline core with other pharmacophores to create multi-target drugs. Furthermore, a deeper understanding of the off-target effects and potential for toxicity will be crucial for the clinical translation of new quinoline-based compounds. The experimental protocols detailed herein provide a robust framework for the comprehensive evaluation of these promising therapeutic candidates, paving the way for the next generation of treatments for infectious and inflammatory diseases.
V. References
-
Wikipedia. (n.d.). Quinolone antibiotic. Retrieved from --INVALID-LINK--
-
Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. (2017). ACS Medicinal Chemistry Letters.
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health.
-
Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes.
-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2020). PubMed.
-
A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. (2023). Taylor & Francis Online.
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). PubMed Central.
-
Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (2013). PubMed.
-
A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. (2022). National Institutes of Health.
-
Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). International Journal of Botany Studies.
-
Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). PubMed Central.
-
Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. (2025). BenchChem.
-
Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. (2024). ScienceDirect.
-
NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2020). National Institutes of Health.
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie.
-
Antibacterial Activity of Quinoline‐Based Derivatives against Methicillin‐Resistant Staphylococcus aureus and Pseudomonas aeruginosa: Design, Synthesis, DFT and Molecular Dynamic Simulations. (2023). ResearchGate.
-
Activity in vitro (cell reporter assay). (n.d.). Bio-protocol.
-
Defining conditions for biofilm inhibition and eradication assays for Gram-positive clinical reference strains. (2018). National Institutes of Health.
-
Schematic representation of quinolone action with gyrase as the primary... (n.d.). ResearchGate.
-
Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv.
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (2008). PubMed Central.
-
General Biofilm Assay Protocol. (n.d.). iGEM.
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing.
-
Human NF-κB Reporter Assay System. (n.d.). Indigo Biosciences.
-
Crystal violet staining protocol. (n.d.). Abcam.
-
COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.
-
Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. (2016). PubMed Central.
-
Antibacterial Activity of Quinoline-Based Derivatives against Methicillin-Resistant Staphylococcus aureus and Pseudomonas aeruginosa: Design, Synthesis, DFT and Molecular Dynamic Simulations. (2023). PubMed.
-
A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. (2023). MDPI.
-
Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025). PubMed.
-
Agar well diffusion assay. (2020). YouTube.
-
Selected quinoline derivatives with anti-inflammatory activity. (n.d.). ResearchGate.
-
NF-KBLUCIFERASE ASSAY. (2012). Bowdish Lab.
-
Small Molecule Compounds and the NF-κB Signaling Pathway. (n.d.). Smolecule.
-
Carrageenan-Induced Paw Edema Model. (n.d.). Charles River Laboratories.
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2024). CLSI.
-
Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. (2022). MDPI.
-
Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. (2024). ASM Journals.
-
Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. (n.d.). AMSBIO.
-
Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. (n.d.). Association for Biology Laboratory Education.
-
CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. (2007). PubMed Central.
-
Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. (2017). PubMed Central.
-
Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. (2023). MDPI.
-
Carrageenan-Induced Paw Edema in the Rat and Mouse. (2025). ResearchGate.
-
Quinoline derivatives with potential anti‐inflammatory activity. (n.d.). ResearchGate.
-
DNA Gyrase as a Target for Quinolones. (2023). MDPI.
-
Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2022). MDPI.
-
Binding of quinolones to DNA gyrase. The quinolone ciprofloxacin is... (n.d.). ResearchGate.
References
- 1. researchgate.net [researchgate.net]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hereditybio.in [hereditybio.in]
- 8. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antibacterial Activity of Quinoline-Based Derivatives against Methicillin-Resistant Staphylococcus aureus and Pseudomonas aeruginosa: Design, Synthesis, DFT and Molecular Dynamic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 16. journals.asm.org [journals.asm.org]
- 17. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
- 19. chemistnotes.com [chemistnotes.com]
- 20. botanyjournals.com [botanyjournals.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Defining conditions for biofilm inhibition and eradication assays for Gram-positive clinical reference strains - PMC [pmc.ncbi.nlm.nih.gov]
- 23. static.igem.org [static.igem.org]
- 24. Crystal violet staining protocol | Abcam [abcam.com]
- 25. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 26. ableweb.org [ableweb.org]
- 27. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 28. cdn.caymanchem.com [cdn.caymanchem.com]
- 29. bpsbioscience.com [bpsbioscience.com]
- 30. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 31. Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 32. assaygenie.com [assaygenie.com]
- 33. mdpi.com [mdpi.com]
- 34. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 35. bio-protocol.org [bio-protocol.org]
- 36. indigobiosciences.com [indigobiosciences.com]
- 37. bowdish.ca [bowdish.ca]
- 38. benchchem.com [benchchem.com]
- 39. inotiv.com [inotiv.com]
- 40. criver.com [criver.com]
- 41. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Multi-Step Synthesis of 2-Chloro-6-fluoroquinazoline from o-Dimethoxybenzene
Abstract
This application note provides a comprehensive, step-by-step guide for the synthesis of 2-chloro-6-fluoroquinazoline, a crucial building block in medicinal chemistry, starting from the readily available o-dimethoxybenzene. The proposed synthetic route is designed for researchers, scientists, and professionals in drug development, offering detailed protocols and explaining the rationale behind key experimental choices. This guide emphasizes scientific integrity, with in-text citations to authoritative sources and a complete reference list. Visual aids, including reaction pathway diagrams generated using Graphviz, are provided to enhance understanding.
Introduction
Quinazoline derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, making them valuable scaffolds in drug discovery. Specifically, this compound serves as a versatile intermediate for the synthesis of various targeted therapeutics, including kinase inhibitors for cancer therapy. This document outlines a plausible and scientifically grounded multi-step synthesis of this compound from o-dimethoxybenzene. The chosen pathway involves a series of classical and modern organic transformations, including electrophilic aromatic substitution, reduction, diazotization, cyclization, and chlorination.
Synthetic Strategy Overview
The synthesis of this compound from o-dimethoxybenzene is a multi-step process that necessitates the sequential introduction of the required functional groups and the construction of the heterocyclic ring system. The overall strategy involves the initial functionalization of the o-dimethoxybenzene core, followed by the formation of a suitably substituted aniline precursor, which then undergoes cyclization to form the quinazolinone ring, and finally, chlorination to yield the target compound.
The Synthesis of 2-Chloro-6-fluoroquinazoline Derivatives: A Comprehensive Guide for Medicinal Chemists
Introduction: The Significance of the Quinazoline Scaffold in Modern Drug Discovery
The quinazoline core, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are integral to a multitude of biologically active compounds, demonstrating a wide spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties. The strategic incorporation of a fluorine atom at the 6-position and a chlorine atom at the 2-position of the quinazoline ring system creates a highly versatile building block: 2-chloro-6-fluoroquinazoline. This intermediate is of particular interest to researchers and drug development professionals due to the unique electronic properties imparted by the halogen substituents, which can enhance binding affinity to biological targets and improve pharmacokinetic profiles.
This technical guide provides an in-depth exploration of the preparation of this compound and its subsequent derivatization. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the applications of these compounds, with a focus on their role as kinase inhibitors in oncology.
Synthetic Strategy: A Two-Step Approach to this compound
The most common and efficient synthesis of this compound proceeds via a two-step sequence starting from the readily available 2-amino-5-fluorobenzoic acid. The first step involves the cyclization of the anthranilic acid derivative to form the corresponding quinazolinone, which is subsequently chlorinated to yield the desired product.
Figure 1: General synthetic workflow for this compound.
Part 1: Cyclization to 6-Fluoroquinazolin-4(3H)-one
The initial step involves the construction of the quinazolinone ring system. This is typically achieved through the reaction of 2-amino-5-fluorobenzoic acid with a one-carbon synthon, most commonly formamide.
Mechanism: The reaction proceeds via an initial acylation of the amino group of the anthranilic acid by formamide, followed by an intramolecular cyclization and dehydration to afford the stable quinazolinone ring. Microwave-assisted organic synthesis (MAOS) can also be employed to accelerate this transformation, often leading to higher yields in shorter reaction times[1].
Experimental Protocol: Synthesis of 6-Fluoroquinazolin-4(3H)-one
-
Reagents and Equipment:
-
2-Amino-5-fluorobenzoic acid
-
Formamide
-
Round-bottom flask equipped with a reflux condenser and a heating mantle
-
Magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, combine 2-amino-5-fluorobenzoic acid (1 equivalent) and an excess of formamide (e.g., 5-10 equivalents)[2].
-
Heat the mixture with stirring to a temperature of 120-130 °C for 4-6 hours[2]. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 6-fluoroquinazolin-4(3H)-one as a solid.
-
Part 2: Chlorination to this compound
The conversion of the 4-hydroxyl group of the quinazolinone to a chloro group is a crucial step that activates the molecule for subsequent nucleophilic substitution reactions. This transformation is most effectively carried out using phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of a tertiary amine or phosphorus pentachloride (PCl₅)[1].
Mechanism of Chlorination with POCl₃: The reaction of quinazolinones with POCl₃ is a two-stage process. Initially, a phosphorylation reaction occurs under basic conditions at lower temperatures, forming phosphorylated intermediates. These intermediates then undergo clean conversion to the corresponding chloroquinazoline upon heating to 70-90 °C[3]. The presence of a base helps to suppress the formation of pseudodimer byproducts[3].
Figure 2: Mechanism of POCl₃ chlorination of a quinazolinone.
Experimental Protocol: Synthesis of this compound
-
Reagents and Equipment:
-
6-Fluoroquinazolin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable tertiary amine (optional, but recommended)
-
Round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases
-
Heating mantle and magnetic stirrer
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-fluoroquinazolin-4(3H)-one (1 equivalent) in an excess of phosphorus oxychloride (e.g., 5-10 equivalents)[4].
-
Optionally, add a catalytic amount of DIPEA (e.g., 0.1-0.2 equivalents).
-
Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours[5]. Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully remove the excess POCl₃ under reduced pressure.
-
Cautiously quench the reaction residue by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic aqueous solution with a suitable base (e.g., concentrated ammonium hydroxide or a saturated solution of sodium bicarbonate) to a pH of 7-8.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
Derivatization of this compound via Nucleophilic Aromatic Substitution (SNAr)
The chloro substituent at the 2-position of the this compound ring is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, which stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack. This reactivity makes this compound an excellent precursor for the synthesis of a diverse array of derivatives.
Mechanism of SNAr: The SNAr reaction proceeds through a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex). In the subsequent step, the chloride ion is eliminated, restoring the aromaticity of the quinazoline ring[6].
Figure 3: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr).
Synthesis of 2-Amino-6-fluoroquinazoline Derivatives
A common and important derivatization is the reaction with primary or secondary amines to introduce an amino group at the 2-position. These reactions are typically carried out by heating the chloroquinazoline with an excess of the amine, sometimes in a suitable solvent like ethanol or isopropanol.
Experimental Protocol: General Procedure for the Synthesis of 2-(Substituted-amino)-6-fluoroquinazolines
-
Reagents and Equipment:
-
This compound
-
Desired primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Solvent (e.g., isopropanol, ethanol, or neat)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as isopropanol[7].
-
Add the desired amine (1-1.2 equivalents).
-
Heat the reaction mixture to reflux for several hours (e.g., 2-6 hours), monitoring the progress by TLC[7].
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Table 1: Representative Quantitative Data for Quinazoline Synthesis
| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 2-Amino-5-bromobenzoic acid | 6-Bromoquinazolin-4(3H)-one | Formamide, 130 °C, 4 h | 91 | [2] |
| 6-Fluoroquinazolin-4(3H)-one | 4-Chloro-6-fluoroquinazoline | POCl₃, PCl₅, Heat | 60-82 | [1] |
| 2,4-Dichloro-6,7-dimethoxyquinazoline | 2-Chloro-4-(arylamino)-6,7-dimethoxyquinazoline | Aniline derivative, isopropanol, reflux, 6 h | 70-85 | [7] |
Application in Drug Discovery: this compound Derivatives as Kinase Inhibitors
A significant application of this compound derivatives is in the development of protein kinase inhibitors for cancer therapy. The quinazoline scaffold is a key feature of several approved anticancer drugs that target kinases such as the Epidermal Growth Factor Receptor (EGFR). The this compound moiety can serve as a crucial building block in the synthesis of analogues of established drugs like Lapatinib, a dual tyrosine kinase inhibitor of EGFR and HER2[8][9]. The strategic placement of the fluoro and chloro groups can influence the drug's binding affinity and overall efficacy. Numerous patents describe fused quinazoline derivatives as potent tyrosine kinase inhibitors, highlighting the importance of this chemical space in modern oncology research[6].
Conclusion
The preparation of this compound and its derivatives is a cornerstone of modern medicinal chemistry, providing a versatile platform for the synthesis of novel therapeutic agents. The synthetic route via cyclization of 2-amino-5-fluorobenzoic acid followed by chlorination is a robust and scalable method. The high reactivity of the 2-chloro position towards nucleophilic aromatic substitution allows for the facile introduction of a wide range of functional groups, leading to diverse libraries of compounds for biological screening. The continued exploration of this compound derivatives, particularly in the realm of kinase inhibition, holds significant promise for the future of drug discovery and development.
References
- 1. 6-Fluoroquinazoline|Pharmaceutical Intermediate|RUO [benchchem.com]
- 2. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
Application Notes and Protocols for the Synthesis of Antibacterial Agents Utilizing 2-Chloro-6-fluoroquinazoline
Introduction: The Quinazoline Scaffold in Antibacterial Drug Discovery
The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including potent antibacterial properties.[1][2] The emergence of multidrug-resistant (MDR) bacterial strains presents a formidable challenge to global health, necessitating the urgent development of novel antibacterial agents with unique mechanisms of action.[3][4] Quinazoline derivatives have garnered significant attention in this area due to their ability to be readily functionalized, allowing for the fine-tuning of their pharmacological profiles.[1] The strategic incorporation of halogen atoms, such as fluorine and chlorine, into the quinazoline ring system can significantly modulate the physicochemical and biological properties of the resulting molecules, often enhancing their antibacterial potency and pharmacokinetic profiles.
This guide provides a comprehensive overview of the application of 2-chloro-6-fluoroquinazoline as a key intermediate in the synthesis of novel antibacterial agents. We will delve into the synthetic rationale, provide detailed experimental protocols for the derivatization of this versatile building block, and present data on the antibacterial efficacy of the resulting compounds.
Strategic Importance of this compound
The this compound scaffold is an ideal starting point for the generation of diverse libraries of potential antibacterial compounds. The chlorine atom at the 2-position is highly susceptible to nucleophilic aromatic substitution (SNAr), enabling the facile introduction of a wide variety of substituents, particularly amino, alkoxy, and thioether moieties. The fluorine atom at the 6-position offers several advantages:
-
Metabolic Stability: The strong carbon-fluorine bond can block potential sites of metabolism, leading to improved in vivo stability and a longer half-life of the drug candidate.
-
Enhanced Binding Interactions: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with biological targets, potentially increasing the binding affinity and potency of the compound.
-
Modulation of Physicochemical Properties: The introduction of fluorine can influence the lipophilicity and pKa of the molecule, which can in turn affect its solubility, permeability, and overall pharmacokinetic profile.
Synthetic Pathways and Methodologies
The primary synthetic strategy for derivatizing this compound involves the nucleophilic displacement of the C2-chloro group. This reaction is typically carried out by treating the starting material with a suitable nucleophile, such as a primary or secondary amine, an alcohol, or a thiol, often in the presence of a base and an appropriate solvent.
Caption: General workflow for the synthesis of 2-substituted-6-fluoroquinazoline derivatives.
Protocol 1: General Procedure for the Synthesis of 2-Amino-6-fluoroquinazoline Derivatives
This protocol outlines a general method for the synthesis of a library of 2-amino-6-fluoroquinazoline derivatives through the reaction of this compound with various primary and secondary amines.
Materials:
-
This compound
-
Substituted amine (e.g., aniline, benzylamine, piperidine derivatives)
-
Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF (0.2 M) in a sealed reaction vessel, add the desired amine (1.2 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-6-fluoroquinazoline derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Application Example: Synthesis and Antibacterial Evaluation of 2-(Arylamino)-6-fluoroquinazolin-4(3H)-one Derivatives
While direct literature on the antibacterial activity of derivatives of this compound is emerging, we can extrapolate from closely related structures to demonstrate the potential of this scaffold. A study on 2-(amino)quinazolin-4(3H)-one derivatives has shown potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA).[1] The following section adapts the synthetic and evaluation principles from this study to our target scaffold.
Synthetic Scheme
The synthesis of 2-(arylamino)-6-fluoroquinazolin-4(3H)-ones can be envisioned to start from 2-amino-5-fluorobenzoic acid, which is first converted to the corresponding 6-fluoro-4-oxo-3,4-dihydroquinazoline-2-carbonitrile. This intermediate can then be transformed into a 2-thioxo derivative, followed by methylation to yield a 2-(methylthio) intermediate. Finally, nucleophilic displacement of the methylthio group with various anilines would furnish the target compounds.
Caption: Proposed synthetic pathway for 2-(arylamino)-6-fluoroquinazolin-4(3H)-ones.
Antibacterial Activity and Structure-Activity Relationship (SAR)
The antibacterial activity of the synthesized compounds would be evaluated against a panel of clinically relevant bacterial strains, including both Gram-positive and Gram-negative bacteria, with a particular focus on drug-resistant isolates. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antibacterial potency of a compound.
Based on the findings from related quinazolinone series, we can anticipate certain structure-activity relationships for our target 2-(arylamino)-6-fluoroquinazoline derivatives:
-
Substitution on the Arylamino Moiety: The nature and position of substituents on the aniline ring are expected to significantly influence antibacterial activity. Electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine) or trifluoromethyl groups, may enhance potency.[1]
-
Lipophilicity: A balance in the overall lipophilicity of the molecule is crucial for effective antibacterial activity, as it governs the compound's ability to penetrate the bacterial cell membrane.
-
Hydrogen Bonding: The presence of hydrogen bond donors and acceptors in the molecule can facilitate interactions with the active site of the target enzyme or protein, leading to improved inhibitory activity.
Table 1: Hypothetical Antibacterial Activity of 2-(Arylamino)-6-fluoroquinazoline Derivatives
The following table presents hypothetical MIC₅₀ values based on data from structurally related compounds to illustrate the potential antibacterial profile of this class of molecules.[1]
| Compound ID | R Group on Aniline | MIC₅₀ (µM) vs. S. aureus | MIC₅₀ (µM) vs. MRSA |
| Hypothetical-1 | H | 1.5 | 2.0 |
| Hypothetical-2 | 4-F | 0.8 | 1.2 |
| Hypothetical-3 | 3,4-diF | 0.4 | 0.6 |
| Hypothetical-4 | 4-Cl | 0.7 | 1.0 |
| Hypothetical-5 | 4-CF₃ | 0.9 | 1.4 |
| Ciprofloxacin | (Reference) | 0.5 | 1.0 |
Mechanism of Action
While the precise mechanism of action for novel antibacterial agents needs to be elucidated through dedicated studies, quinazoline-based compounds have been reported to inhibit various essential bacterial processes. Potential targets include DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, as well as components of the bacterial cell wall synthesis machinery.[3] Further investigations, such as enzyme inhibition assays and molecular docking studies, would be necessary to determine the specific molecular target of the synthesized 2-substituted-6-fluoroquinazoline derivatives.
Conclusion
This compound represents a highly valuable and versatile starting material for the synthesis of a new generation of antibacterial agents. The straightforward functionalization of this scaffold via nucleophilic aromatic substitution allows for the rapid generation of diverse chemical libraries for biological screening. The anticipated favorable pharmacological properties conferred by the 6-fluoro substituent, combined with the proven antibacterial potential of the quinazoline core, make this an attractive area for further research and development in the ongoing battle against bacterial infections.
References
- 1. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biofilm Inhibition Studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives | MDPI [mdpi.com]
- 4. mediresonline.org [mediresonline.org]
Using 2-Chloro-6-fluoroquinazoline in solid-phase organic synthesis
An In-Depth Guide to the Solid-Phase Synthesis of Quinazoline-Based Compound Libraries Using 2-Chloro-6-fluoroquinazoline
Authored by: A Senior Application Scientist
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline ring system is a privileged heterocyclic scaffold, forming the core of numerous clinically successful therapeutic agents.[1][2] Its rigid, planar structure and versatile synthetic handles make it an ideal framework for interacting with a wide array of biological targets, most notably protein kinases.[3][4] Marketed drugs such as gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR) tyrosine kinase, underscore the therapeutic power of the quinazoline core in oncology.[1] The development of large, diverse libraries of quinazoline analogs is therefore a cornerstone of many drug discovery programs aimed at identifying next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.
Solid-Phase Organic Synthesis (SPOS) offers a powerful methodology for the rapid generation of such libraries.[5][6] By anchoring a key building block to an insoluble polymer support, SPOS facilitates the use of excess reagents to drive reactions to completion and simplifies purification to a mere filtration and washing process.[7][8] This application note provides a detailed technical guide and validated protocols for leveraging this compound as a versatile starting material for the solid-phase synthesis of diverse compound libraries.
Part 1: Foundational Principles & Strategic Considerations
The Reactivity of this compound
The synthetic utility of this compound in SPOS hinges on the high reactivity of its C2-chloro substituent towards Nucleophilic Aromatic Substitution (SNAr). This reactivity is governed by several key factors:
-
Ring Activation: The two nitrogen atoms within the pyrimidine ring act as strong electron-withdrawing groups, significantly lowering the electron density of the aromatic system. This effect makes the carbon atoms, particularly C2 and C4, highly electrophilic and susceptible to nucleophilic attack.[9][10]
-
Leaving Group: The chloride ion is an excellent leaving group, facilitating the second, elimination step of the SNAr mechanism.
-
Fluoro-Substitution: The additional electron-withdrawing fluorine atom at the 6-position further enhances the electrophilicity of the quinazoline core, making the C2 position even more reactive towards nucleophiles compared to its non-fluorinated counterpart.[9]
The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[10] This robust and predictable reactivity allows for the introduction of a vast array of nucleophiles—primarily amines, but also thiols and alkoxides—at the C2 position, forming the basis for library diversification.
References
- 1. ijirt.org [ijirt.org]
- 2. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Synthesis on Solid Phase. (Supports, Linkers, Reactions) | MDPI [mdpi.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: The Reaction of 2-Chloro-6-fluoroquinazoline with Nucleophiles
Abstract
This technical guide provides a comprehensive overview of the reactivity of 2-chloro-6-fluoroquinazoline, a pivotal heterocyclic building block in medicinal chemistry and drug development. The inherent electronic properties of the quinazoline core, augmented by the fluoro substituent, render the C2-chloro group highly susceptible to displacement by a variety of nucleophiles. This document details the mechanistic underpinnings of these transformations, focusing on Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols are provided for reactions with amine, alcohol, and thiol nucleophiles, aimed at researchers, chemists, and drug development professionals.
Principles of Reactivity and Regioselectivity
The quinazoline scaffold is a key component in numerous biologically active compounds and approved drugs.[1][2] The reactivity of this compound is dominated by the electrophilic nature of the C2 carbon. This is a direct consequence of the powerful electron-withdrawing inductive effects of the two nitrogen atoms within the pyrimidine ring. This effect significantly polarizes the C2-Cl bond, making the carbon atom an excellent target for nucleophilic attack.
1.1. The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The primary pathway for the reaction of this compound with strong nucleophiles is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.[3]
-
Addition of the Nucleophile: The nucleophile (Nu⁻) attacks the electron-deficient C2 carbon, breaking the aromaticity of the pyrimidine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3]
-
Elimination of the Leaving Group: Aromaticity is restored through the expulsion of the chloride ion, which is an excellent leaving group, yielding the substituted product.
The overall reaction is a net substitution of the chlorine atom with the incoming nucleophile.
Caption: The two-step Addition-Elimination mechanism of SNAr.
1.2. Regioselectivity
In poly-halogenated quinazolines, the site of nucleophilic attack is highly regioselective. For instance, in 2,4-dichloroquinazolines, the C4 position is significantly more electrophilic and reactive towards nucleophiles under mild conditions.[2][4][5][6][7] This heightened reactivity at C4 is attributed to its vinylogous iminium character. However, in this compound, the C2 position is the sole activated site for direct SNAr, making reactions highly predictable and selective. The C6-fluoro bond is much stronger and generally unreactive towards nucleophilic displacement under these conditions.
1.3. Palladium-Catalyzed Cross-Coupling Reactions
For forming carbon-carbon (C-C) and certain carbon-nitrogen (C-N) bonds, particularly with less nucleophilic partners, palladium-catalyzed cross-coupling reactions are indispensable.[1] Reactions like the Suzuki-Miyaura (using boronic acids) and Buchwald-Hartwig (using amines) couplings provide a powerful and versatile toolkit for elaborating the quinazoline core. These methods expand the synthetic possibilities beyond what can be achieved by SNAr alone.
Caption: General workflow for Palladium-catalyzed cross-coupling reactions.
Experimental Protocols
The following protocols are designed as robust starting points for laboratory synthesis. Researchers should monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine optimal reaction times.
Protocol 2.1: Nucleophilic Substitution with Amines (SNAr Amination)
Direct reaction with primary and secondary amines is a straightforward method for synthesizing 2-amino-6-fluoroquinazoline derivatives. The reaction is typically conducted at elevated temperatures, often in a polar aprotic solvent. A base may be included to scavenge the HCl generated during the reaction, although using an excess of the reactant amine often serves this purpose.
Step-by-Step Methodology:
-
Reagent Preparation: In a clean, dry reaction vessel equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 equiv).
-
Solvent and Amine Addition: Add a suitable solvent such as ethanol, isopropanol, or N,N-Dimethylformamide (DMF) (approx. 0.1–0.2 M concentration). Add the desired primary or secondary amine (1.5–3.0 equiv).
-
Reaction Conditions: If the amine is not used in large excess, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 equiv).
-
Heating: Heat the reaction mixture to 80–120 °C. The causality behind heating is to provide sufficient activation energy to overcome the barrier of disrupting the aromatic system in the rate-determining addition step.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. If a solid product precipitates, it can be isolated by filtration and washed with a cold solvent (e.g., ethanol or diethyl ether). Alternatively, concentrate the mixture under reduced pressure and purify the residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure 2-amino-6-fluoroquinazoline product.
| Amine Type | Solvent | Base | Temperature (°C) | Typical Time (h) |
| Primary Aliphatic | Ethanol | Excess Amine or K₂CO₃ | 80-100 | 4-12 |
| Secondary Aliphatic | Isopropanol | DIPEA | 90-110 | 6-18 |
| Anilines | DMF | K₂CO₃ / Cs₂CO₃ | 100-120 | 12-24 |
Protocol 2.2: Nucleophilic Substitution with Alcohols (O-Arylation)
The synthesis of 2-alkoxy-6-fluoroquinazolines requires the use of a strong alkoxide nucleophile. These are typically generated in situ by reacting the corresponding alcohol with a strong base, as alcohols themselves are not sufficiently nucleophilic to displace the chloride.
Step-by-Step Methodology:
-
Alkoxide Generation: In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve the desired alcohol (1.5 equiv) in an anhydrous solvent such as Tetrahydrofuran (THF) or DMF.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at room temperature for 30 minutes. The use of a strong, non-nucleophilic base like NaH is critical to fully deprotonate the alcohol without competing in the substitution reaction.
-
Substrate Addition: Add a solution of this compound (1.0 equiv) in the same anhydrous solvent to the freshly prepared alkoxide solution.
-
Reaction Conditions: Stir the reaction at room temperature or heat gently (e.g., 50–70 °C) if necessary.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired 2-alkoxy-6-fluoroquinazoline.
| Alcohol Type | Solvent | Base | Temperature (°C) | Typical Time (h) |
| Primary | THF | NaH | 25-50 | 2-8 |
| Secondary | DMF | NaH or KOtBu | 50-70 | 6-16 |
| Phenols | DMF | K₂CO₃ / Cs₂CO₃ | 80-100 | 12-24 |
Protocol 2.3: Nucleophilic Substitution with Thiols (S-Arylation)
Similar to alcohols, thiols are converted to their more potent nucleophilic thiolate form before reaction.[8] Thiolates are excellent nucleophiles and readily displace the C2-chloro group to form 2-thioether derivatives.[9]
Step-by-Step Methodology:
-
Thiolate Generation: In a reaction vessel under an inert atmosphere, dissolve the thiol (1.2 equiv) in a suitable solvent like DMF or ethanol.
-
Base Addition: Add a base such as sodium hydroxide (NaOH, 1.3 equiv) or sodium hydride (NaH, 1.2 equiv) and stir for 15-20 minutes at room temperature. The choice of a simple base like NaOH is often sufficient due to the higher acidity of thiols compared to alcohols.
-
Substrate Addition: Add this compound (1.0 equiv) to the thiolate solution.
-
Reaction Conditions: Stir the mixture at room temperature or heat to 50–80 °C. Thiolate reactions are often rapid even at lower temperatures.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Isolation: Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo. The resulting crude product can be purified by column chromatography or recrystallization.
| Thiol Type | Solvent | Base | Temperature (°C) | Typical Time (h) |
| Aliphatic Thiol | Ethanol | NaOH | 25-60 | 1-6 |
| Aromatic Thiol | DMF | K₂CO₃ | 60-80 | 4-12 |
Safety Considerations
-
This compound: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin.
-
Reagents: Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas; handle only in an inert, dry environment. Strong bases like potassium tert-butoxide (KOtBu) and solvents like DMF have specific handling and disposal requirements.
-
General: All reactions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. scispace.com [scispace.com]
- 2. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-arylation using 2-Chloro-6-fluoroquinazoline
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Its versatile biological profile has led to the development of drugs with a wide array of activities, including anticancer, analgesic, anti-inflammatory, and antihypertensive properties.[1][3][4] The functionalization of the quinazoline scaffold, particularly through the formation of carbon-nitrogen (C-N) bonds at the 2-position, allows for the precise tuning of its pharmacological properties. This has led to the discovery of potent and selective inhibitors of various enzymes and receptors.[2]
This application note provides a detailed protocol for the N-arylation of 2-chloro-6-fluoroquinazoline, a key building block in the synthesis of diverse libraries of bioactive molecules. The presence of the fluorine atom at the 6-position can enhance metabolic stability and binding affinity, making this a particularly attractive starting material for drug development programs. The protocol described herein utilizes the principles of the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6]
Reaction Mechanism: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][7] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The cycle can be broadly divided into three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl chloride (this compound). This step forms a Pd(II) intermediate. The reactivity of the aryl chloride is a critical factor in this step.
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a more nucleophilic amido species. The choice of base is critical to ensure efficient deprotonation without causing side reactions.
-
Reductive Elimination: The final step is the reductive elimination from the Pd(II)-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
The efficiency of this cycle is highly dependent on the choice of palladium precursor, ligand, base, and solvent. The ligand plays a crucial role in stabilizing the palladium catalyst and promoting both the oxidative addition and reductive elimination steps.[8]
References
- 1. research.rug.nl [research.rug.nl]
- 2. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Arylation of Fluoroalkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Chloro-6-fluoroquinazoline in Kinase Inhibitor Development: A-Detailed Guide
Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition
The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2] Its structural resemblance to the purine ring of ATP allows it to effectively compete for the ATP-binding site within the catalytic domain of various kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinases prime targets for therapeutic intervention.[3] Several FDA-approved kinase inhibitors, including gefitinib, erlotinib, and afatinib, feature the quinazoline framework, underscoring its therapeutic significance.[2][4]
Within this class of compounds, 2-chloro-6-fluoroquinazoline stands out as a critical and versatile starting material. The chlorine atom at the 2-position serves as a key reactive handle, susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[5][6] This allows for the strategic introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. The fluorine atom at the 6-position can enhance binding affinity, improve metabolic stability, and increase cell permeability of the final inhibitor.[5]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis and development of kinase inhibitors, with a particular focus on targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
The EGFR Signaling Pathway: A Key Target for Quinazoline-Based Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase receptor that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[7] Upon binding of its ligands, such as EGF, EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain.[8] This initiates a cascade of downstream signaling pathways, including the Ras-Raf-MEK-MAPK and PI3K-Akt-mTOR pathways, which ultimately drive cell growth and survival.[7][9] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell proliferation and tumor progression.[]
Quinazoline-based inhibitors are designed to act as ATP-competitive inhibitors, binding to the ATP pocket of the EGFR kinase domain and preventing its autophosphorylation and subsequent activation of downstream signaling.[9]
Visualizing the EGFR Signaling Pathway and Inhibition
The following diagram illustrates the EGFR signaling cascade and the point of intervention for quinazoline-based tyrosine kinase inhibitors (TKIs).
Caption: EGFR signaling pathway and the point of inhibition by quinazoline TKIs.
Synthetic Strategies for Developing Kinase Inhibitors from this compound
The primary synthetic utility of this compound lies in the reactivity of the 2-chloro substituent. This position is readily displaced by various nucleophiles, enabling the construction of a diverse library of kinase inhibitors. The two most common and effective methods for derivatization are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions.
General Synthetic Workflow
The following diagram outlines the general workflow for synthesizing kinase inhibitors starting from this compound.
Caption: General workflow for kinase inhibitor synthesis from this compound.
Protocol 1: Synthesis of a 4-Anilinoquinazoline Intermediate via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the SNAr reaction between this compound and a substituted aniline, a key step in the synthesis of many EGFR inhibitors. The reaction regioselectively occurs at the more reactive 4-position of a related 2,4-dichloroquinazoline precursor, and a similar principle of activating the quinazoline ring applies here, with the 2-position being the target.[6]
Rationale: The electron-withdrawing nature of the quinazoline ring system activates the 2-position for nucleophilic attack. The choice of a polar aprotic solvent like isopropanol or DMF facilitates the reaction, and a non-nucleophilic base such as diisopropylethylamine (DIPEA) is used to quench the HCl generated during the reaction without competing with the aniline nucleophile.[5]
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
2-Propanol or N,N-Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the substituted aniline (1.1 eq).
-
Add 2-propanol to dissolve the reactants (a concentration of ~0.1-0.5 M is a good starting point).
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 82°C for 2-propanol) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.
Characterization: The structure and purity of the resulting 2-(substituted anilino)-6-fluoroquinazoline should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.[11][12]
Protocol 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, offer powerful methods for introducing carbon-carbon and carbon-nitrogen bonds at the 2-position of the quinazoline core, respectively.[13][14]
2a. Suzuki-Miyaura Coupling for C-C Bond Formation
Rationale: This reaction is ideal for introducing aryl or heteroaryl groups. The choice of a palladium catalyst and a suitable phosphine ligand is crucial for achieving high yields, especially with a less reactive aryl chloride.[13][15]
Materials:
-
This compound (1.0 eq)
-
Aryl/heteroaryl boronic acid or ester (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)2) (0.02-0.05 eq)
-
Phosphine Ligand (e.g., SPhos, XantPhos) (0.04-0.10 eq)[16]
-
Base (e.g., K3PO4, K2CO3) (2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)
-
Schlenk flask or similar reaction vessel for inert atmosphere conditions
Procedure:
-
To a dry Schlenk flask, add this compound, the boronic acid, the palladium catalyst, the ligand, and the base.
-
Seal the flask and purge with an inert gas (e.g., Argon) for 15-20 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 100-110°C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na2SO4.
-
Concentrate the solvent and purify the crude product by flash column chromatography.
2b. Buchwald-Hartwig Amination for C-N Bond Formation
Rationale: This reaction is highly effective for coupling a wide range of primary and secondary amines to the quinazoline core, offering an alternative to direct SNAr.[14][17]
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium Catalyst (e.g., Pd2(dba)3) (0.01-0.05 eq)
-
Phosphine Ligand (e.g., BINAP, XantPhos) (0.02-0.10 eq)
-
Base (e.g., NaOt-Bu, Cs2CO3) (1.5-2.0 eq)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
Follow a similar setup and inert atmosphere procedure as for the Suzuki-Miyaura coupling.
-
Combine the this compound, amine, palladium catalyst, ligand, and base in a Schlenk flask.
-
Add the degassed solvent and heat the mixture (typically 80-110°C).
-
Monitor the reaction progress and perform a similar workup and purification as described for the Suzuki coupling.
Case Study: Synthesis of Afatinib
Afatinib is an FDA-approved irreversible EGFR inhibitor used in the treatment of non-small cell lung cancer.[18][19] Its synthesis showcases the application of the principles discussed. A key step involves the reaction of a 4-anilino-6-amino-7-alkoxyquinazoline intermediate with an activated acryloyl chloride derivative. The initial quinazoline core is often built up from substituted anthranilic acid derivatives, followed by chlorination and nucleophilic substitution to install the anilino and alkoxy groups.[18][20]
Data Presentation: Kinase Inhibitory Activity
The following table summarizes the inhibitory activity of representative quinazoline-based kinase inhibitors against key kinases. This data is illustrative and compiled from various sources in the literature.
| Compound | Target Kinase(s) | IC50 (nM) | Reference |
| Gefitinib | EGFR | 2-37 | [9] |
| Erlotinib | EGFR | 2 | [8] |
| Afatinib | EGFR, HER2 | 0.5, 14 | [18][19] |
| Lapatinib | EGFR, HER2 | 10.8, 9.8 | [2] |
| Compound 8o | EGFR, VEGFR-2 | ~10, ~20 | [21] |
| Compound 6a | EGFR (wild-type & mutant) | 1.1 (wt), 24 (T790M/L858R) | [22] |
Analytical Characterization of Quinazoline Derivatives
Accurate characterization of synthesized compounds is crucial to ensure identity, purity, and stability.
| Technique | Information Provided | Sample Protocol Reference |
| 1H & 13C NMR | Detailed molecular structure, chemical environment of atoms, and connectivity. | [11][23] |
| Mass Spectrometry (MS) | Precise molecular weight, elemental composition, and structural information from fragmentation. | [11][24] |
| High-Performance Liquid Chromatography (HPLC) | Determination of purity and stability of the final compounds and intermediates. | [25][26] |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | Presence of key functional groups. | [11][12] |
Conclusion
This compound is a highly valuable and versatile building block in the development of potent and selective kinase inhibitors. Its reactivity at the 2-position, amenable to both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, provides medicinal chemists with a powerful tool to explore structure-activity relationships and optimize drug candidates. A thorough understanding of the underlying reaction mechanisms and the biological targets, such as the EGFR signaling pathway, is essential for the rational design and successful development of novel quinazoline-based therapeutics. The protocols and data presented herein serve as a comprehensive guide for researchers embarking on the synthesis and evaluation of this important class of compounds.
References
- 1. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 7. ClinPGx [clinpgx.org]
- 8. scispace.com [scispace.com]
- 9. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. syncsci.com [syncsci.com]
- 19. medkoo.com [medkoo.com]
- 20. arkat-usa.org [arkat-usa.org]
- 21. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 6-Aryl and heterocycle quinazoline derivatives as potent EGFR inhibitors with improved activity toward gefitinib-sensitive and -resistant tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]
- 25. A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate | Chemical Reports [syncsci.com]
- 26. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Synthesis of 2-Substituted 6-Fluoroquinazolines
Introduction: The Strategic Importance of 6-Fluoroquinazolines in Medicinal Chemistry
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This bicyclic heterocycle, composed of fused benzene and pyrimidine rings, offers a versatile platform for structural modification.[1] The strategic introduction of a fluorine atom at the C6-position is a widely employed technique in modern drug design. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly enhance a molecule's pharmacological profile by improving metabolic stability, binding affinity, and membrane permeability.[5][6]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and efficient synthetic routes to access 2-substituted 6-fluoroquinazolines. We will move beyond simple procedural lists to explore the mechanistic rationale behind key synthetic strategies, offering field-proven insights to facilitate successful execution and troubleshooting.
Logical Framework for Synthetic Access
The synthesis of 2-substituted 6-fluoroquinazolines can be approached from several strategic directions, primarily dictated by the choice of starting material. This guide will focus on three principal and reliable pathways.
Caption: High-level overview of the primary synthetic strategies.
Strategy 1: Condensative Cyclization from 4-Fluoroanthranilamide
This classical and highly effective method involves the condensation of a C1 electrophile (such as an aldehyde) with 4-fluoroanthranilamide, followed by an oxidative cyclization to form the quinazoline ring. The choice of oxidant is critical for the success of this reaction, with various systems offering different advantages in terms of reaction conditions and substrate compatibility.
Mechanistic Insight
The reaction proceeds via two key stages. First, the primary amine of the anthranilamide undergoes condensation with an aldehyde to form a Schiff base (imine) intermediate. This is followed by an intramolecular cyclization where the amide nitrogen attacks the imine carbon. The resulting dihydroquinazoline intermediate is then oxidized to the aromatic 6-fluoroquinazoline product.[7] The driving force for the final oxidation step is the formation of a stable aromatic system.
Protocol 1A: Cerium-Catalyzed Aerobic Oxidative Cyclization
This protocol leverages the mild and efficient catalytic properties of Cerium(III) chloride for the oxidative cyclization step, using air as the terminal oxidant.[8]
Materials:
-
4-Fluoroanthranilamide
-
Substituted Aldehyde (e.g., Benzaldehyde)
-
Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O)
-
Ethanol (EtOH)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 4-fluoroanthranilamide (1.0 eq), the desired aldehyde (1.1 eq), and CeCl₃·7H₂O (0.1 eq).
-
Add ethanol as the solvent (approx. 0.2 M concentration relative to the anthranilamide).
-
Heat the reaction mixture to reflux (approx. 78 °C) and stir vigorously. The reaction is open to the atmosphere to allow for aerobic oxidation.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times range from 4 to 8 hours.
-
Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove residual impurities.
-
If necessary, the crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Data Summary: Scope of Aldehyde Coupling Partners
| Entry | Aldehyde Substituent (R) | Typical Yield (%) | Notes |
| 1 | Phenyl | 85-95% | Electron-neutral aryl aldehydes react efficiently. |
| 2 | 4-Methoxyphenyl | 88-96% | Electron-donating groups are well-tolerated. |
| 3 | 4-Nitrophenyl | 80-90% | Electron-withdrawing groups are compatible. |
| 4 | 2-Thienyl | 75-85% | Heteroaromatic aldehydes are suitable substrates. |
| 5 | Cyclohexyl | 60-70% | Aliphatic aldehydes generally give lower yields.[8] |
Expert Insight: The primary advantage of this method is its operational simplicity and use of a green oxidant (air). In cases where the dihydroquinazoline intermediate is stable or oxidation is sluggish, adding an explicit oxidant like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) can drive the reaction to completion.
Strategy 2: Annulation of 2-Amino-5-fluorobenzonitrile
Utilizing 2-amino-5-fluorobenzonitrile as the starting material offers a powerful route, particularly for the synthesis of 2-amino or 2-aryl-4-aminoquinazolines. The nitrile group serves as a latent C4 carbon and N3 nitrogen source upon cyclization.
Mechanistic Insight
The synthesis of 2,4-diamino-6-fluoroquinazoline, for example, can be achieved by heating 2-amino-5-fluorobenzonitrile with guanidine.[9] The reaction involves the initial attack of a nitrogen atom from guanidine onto the nitrile carbon, followed by an intramolecular cyclization and tautomerization to yield the final aromatic product. This approach is highly atom-economical.
Caption: Reaction pathway for the synthesis of a diamino-quinazoline.
Protocol 2A: Synthesis of 2,4-Diamino-6-fluoroquinazoline
Materials:
-
2-Amino-5-fluorobenzonitrile
-
Guanidine Hydrochloride
-
Sodium Methoxide (NaOMe)
-
2-Methoxyethanol
Procedure:
-
In a flask, dissolve sodium methoxide (2.2 eq) in 2-methoxyethanol.
-
Add guanidine hydrochloride (2.0 eq) to the solution and stir for 20 minutes to liberate free guanidine.
-
Add 2-amino-5-fluorobenzonitrile (1.0 eq) to the reaction mixture.
-
Heat the mixture to 120 °C under an inert atmosphere (e.g., Argon) for 2-4 hours.[9]
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and then a small amount of cold diethyl ether.
-
Dry the product under vacuum to yield 2,4-diamino-6-fluoroquinazoline.
Trustworthiness: This protocol provides a direct and high-yielding route to an important intermediate. The 2-amino group can be further functionalized if desired. The product can be validated by ¹H NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.
Strategy 3: Palladium-Catalyzed C2-Arylation of a Quinazoline Core
This modern and versatile strategy involves first constructing a 6-fluoroquinazoline ring with a leaving group (e.g., a halogen) at the C2 position, followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to install the desired C2 substituent. This approach is particularly powerful for creating libraries of 2-aryl-6-fluoroquinazolines.[10][11]
Mechanistic Insight: The Suzuki-Miyaura Coupling
The Suzuki coupling is a cornerstone of modern organic synthesis for forming C-C bonds. The catalytic cycle involves three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halo-6-fluoroquinazoline.
-
Transmetalation: The aryl group is transferred from the boronic acid (or ester) to the palladium center. This step is typically base-promoted.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.
Protocol 3A: Synthesis of 2-Aryl-6-fluoroquinazolines via Suzuki Coupling
Step 1: Synthesis of this compound (Intermediate) This intermediate can be prepared from 4-fluoroanthranilamide by reaction with a formylating agent followed by chlorination with POCl₃.
Step 2: Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
Toluene and Water (4:1 solvent mixture)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst under a positive pressure of argon.
-
Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS), typically 6-12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the pure 2-aryl-6-fluoroquinazoline.
Expert Insight & Troubleshooting:
-
Catalyst Choice: While Pd(PPh₃)₄ is robust, other catalyst systems like Pd(dppf)Cl₂ can be more effective for challenging or sterically hindered substrates.[10]
-
Importance of Degassing: The active Pd(0) species is sensitive to oxygen. Thoroughly degassing the solvent is crucial to prevent catalyst deactivation and ensure reproducible results.
-
Boronic Acid Quality: Boronic acids can undergo decomposition (protodeboronation). Using high-quality, pure boronic acids is essential for achieving high yields.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. An overview of quinazolines: Pharmacological significance and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Enantioselective Synthesis of Fluoro-Dihydroquinazolones and -Benzooxazinones by Fluorination-Initiated Asymmetric Cyclization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates - ProQuest [proquest.com]
- 11. Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones - PMC [pmc.ncbi.nlm.nih.gov]
Palladium-catalyzed cross-coupling reactions with 2-Chloro-6-fluoroquinazoline
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloro-6-fluoroquinazoline
Abstract
This technical guide offers a detailed exploration of palladium-catalyzed cross-coupling reactions utilizing this compound as a key synthetic intermediate. The quinazoline core is a privileged scaffold in medicinal chemistry, frequently found in biologically active compounds and approved pharmaceuticals.[1][2] This document provides researchers, chemists, and drug development professionals with a robust framework of application notes and detailed experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By elucidating the causality behind the selection of catalysts, ligands, and reaction conditions, this guide aims to empower scientists to efficiently synthesize diverse libraries of functionalized quinazoline derivatives for applications in drug discovery and materials science.
Introduction: The Quinazoline Scaffold and the Power of Cross-Coupling
The quinazoline moiety is a cornerstone in the development of therapeutic agents, forming the structural basis for drugs like erlotinib and iressa, which are used to treat various cancers.[1][2] The ability to precisely modify this heterocyclic system is paramount for tuning its pharmacological properties. Palladium-catalyzed cross-coupling reactions have emerged as indispensable tools for this purpose, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance under relatively mild conditions.[3][4]
The substrate at the heart of this guide, this compound, presents a unique set of challenges and opportunities. As an aryl chloride, it is inherently less reactive in the crucial oxidative addition step of the catalytic cycle compared to its bromide or iodide analogs.[5] However, the electron-withdrawing nature of the quinazoline ring nitrogens activates the C2-chloro substituent, making these powerful coupling reactions feasible with the appropriate choice of catalytic system.[6] This guide provides the foundational knowledge and practical protocols to successfully navigate these reactions.
The Fundamental Catalytic Cycle
Palladium-catalyzed cross-coupling reactions, despite their diversity, operate via a common mechanistic pathway.[7][8] Understanding this cycle is critical for troubleshooting and optimizing reactions. The process involves the palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[9]
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) intermediate. This is often the rate-limiting step for aryl chlorides.[9]
-
Transmetalation (or equivalent): The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center.[7] In reactions like the Buchwald-Hartwig amination, this step involves coordination of the amine and subsequent deprotonation.[10]
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a highly versatile method for creating biaryl structures by coupling an organoboron reagent with an organohalide.[8] Its popularity stems from the stability and low toxicity of the boron reagents and its broad functional group tolerance.[11]
Causality and Experimental Choices
-
Catalyst & Ligand: The primary challenge with this compound is the C-Cl bond activation. To overcome this, highly active catalyst systems are required.[12] Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are paramount.[5][13] Their steric bulk facilitates the formation of the catalytically active monoligated Pd(0) species, while their electron-donating properties enhance the nucleophilicity of the palladium center, promoting the oxidative addition step.[14] A common palladium precursor is Pd(OAc)₂, which is reduced in situ to the active Pd(0) state.
-
Base: A base is essential for activating the boronic acid in the transmetalation step.[15] Strong inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective, particularly for less reactive aryl chlorides. The choice of base can significantly influence reaction outcomes.[11]
-
Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane, toluene, or dimethoxyethane (DME), often with a small amount of water, are typically used to ensure solubility of the various components.[12] Rigorous degassing is crucial to prevent oxygen from deactivating the Pd(0) catalyst.[5]
Data Summary: Representative Suzuki-Miyaura Conditions
| Coupling Partner (Ar-B(OH)₂) | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | Toluene/H₂O | 100-110 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.5) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | 80-92 |
| 3-Pyridinylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3.0) | DME/H₂O | 90 | 75-88 |
| 2-Thiopheneboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ (2.5) | Toluene | 110 | 70-85 |
Note: Yields are representative and depend on precise conditions and purification.
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 182.6 mg, 1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 636.8 mg, 3.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%), and SPhos (16.4 mg, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (15 mL) and then brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[5]
Buchwald-Hartwig Amination: Building C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds by coupling amines with aryl halides.[10] This transformation has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals and organic materials.[16]
Causality and Experimental Choices
-
Catalyst & Ligand: As with Suzuki coupling, activating the C-Cl bond is key. Ligand selection is critical and often dictates the success of the reaction. For coupling with primary and secondary amines, bidentate phosphine ligands like BINAP or DPPF can be effective.[10] More advanced, bulky monophosphine ligands (e.g., DavePhos, XPhos) often provide higher reactivity and broader scope, especially for less reactive chlorides.[13][14]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[10] Sodium tert-butoxide (NaOtBu) is the most common choice. For substrates with base-sensitive functional groups, milder bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher temperatures or longer reaction times.[17]
-
Solvent: Anhydrous aromatic hydrocarbons like toluene or xylenes are standard solvents. Ethers such as 1,4-dioxane or THF are also frequently used.[17] Maintaining a strictly anaerobic environment is essential for catalyst stability.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Data Summary: Representative Buchwald-Hartwig Conditions
| Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| Morpholine | Pd₂(dba)₃ (1.5) | DavePhos (3.5) | NaOtBu (1.4) | Toluene | 100 | 88-96 |
| Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 | 82-93 |
| n-Hexylamine | Pd₂(dba)₃ (1.0) | BINAP (2.5) | NaOtBu (1.4) | Xylenes | 120 | 75-89 |
| Pyrrolidine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.5) | Toluene | 100 | 90-97 |
Note: Yields are representative and depend on precise conditions and purification.
Detailed Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add sodium tert-butoxide (NaOtBu, 115 mg, 1.2 mmol, 1.2 equiv.) to an oven-dried vial equipped with a stir bar. Add the palladium precursor (e.g., Pd₂(dba)₃, 9.2 mg, 0.01 mmol, 1 mol%) and ligand (e.g., DavePhos, 15.8 mg, 0.04 mmol, 4 mol%).
-
Reagent Addition: Add this compound (182.6 mg, 1.0 mmol, 1.0 equiv.). Add anhydrous toluene (4 mL). Finally, add the amine (e.g., morpholine, 96 µL, 1.1 mmol, 1.1 equiv.).
-
Reaction Execution: Seal the vial with a screw cap and remove it from the glovebox. Place the vial in a preheated aluminum block at 100 °C and stir for 16-24 hours.
-
Monitoring: Follow the reaction's progress by LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and pass it through a short plug of celite, washing with additional ethyl acetate. Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the crude product via flash column chromatography to yield the 2-aminoquinazoline derivative.
Sonogashira Coupling: Introducing Alkynes
The Sonogashira coupling reaction is an efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[18] This reaction is notable for typically employing a dual-catalyst system of palladium and a copper(I) co-catalyst, and it proceeds under mild conditions.[18]
Causality and Experimental Choices
-
Catalyst System: The classic Sonogashira system uses a Pd(0) catalyst, often generated from Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, and a copper(I) salt, typically CuI. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium center.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is almost always used. It serves two purposes: it deprotonates the terminal alkyne to form the reactive acetylide and acts as a solvent or co-solvent.
-
Solvent: The amine base can often serve as the solvent. However, co-solvents like THF or DMF are frequently added to improve the solubility of the starting materials.
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Data Summary: Representative Sonogashira Conditions
| Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base/Solvent | Temp (°C) | Typical Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | 60 | 85-95 |
| 1-Hexyne | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | i-Pr₂NH/THF | 50 | 80-90 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N/DMF | 70 | 82-94 |
| Propargyl alcohol | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N | RT-40 | 78-88 |
Note: Yields are representative and depend on precise conditions and purification.
Detailed Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (182.6 mg, 1.0 mmol, 1.0 equiv.), Pd(PPh₃)₄ (34.7 mg, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 9.5 mg, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon three times.
-
Solvent and Reagent Addition: Add degassed triethylamine (Et₃N, 5 mL) followed by the terminal alkyne (e.g., phenylacetylene, 132 µL, 1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction Execution: Stir the mixture at 60 °C for 6-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous NH₄Cl solution (15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
References
- 1. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 4. jocpr.com [jocpr.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fiveable.me [fiveable.me]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nobelprize.org [nobelprize.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. jmcct.com [jmcct.com]
- 12. benchchem.com [benchchem.com]
- 13. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Vilsmeier-Haack Reaction for the Synthesis of Quinazoline Derivatives
Introduction: The Strategic Formylation of Quinazoline Scaffolds
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with activities including anticancer, antibacterial, and anti-inflammatory properties.[1] The functionalization of this heterocyclic system is a key strategy in drug discovery for modulating potency, selectivity, and pharmacokinetic profiles. The Vilsmeier-Haack (V-H) reaction offers a powerful and versatile method for introducing a formyl (-CHO) group onto electron-rich heterocyclic rings.[2] This formylation is of significant strategic importance as the resulting aldehyde serves as a versatile synthetic handle for a multitude of subsequent transformations, enabling the construction of complex molecular architectures and the diversification of compound libraries.[3]
This guide provides an in-depth technical overview of the Vilsmeier-Haack reaction as applied to quinazoline derivatives. It moves beyond a simple recitation of steps to explain the underlying mechanistic principles, critical process parameters, and field-proven troubleshooting strategies to empower researchers in the successful synthesis of these valuable intermediates.
Reaction Principle and Mechanism
The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the electrophilic "Vilsmeier Reagent" and the subsequent electrophilic attack on the electron-rich quinazoline substrate.[4][5]
-
Formation of the Vilsmeier Reagent : The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with a halogenating agent like phosphorus oxychloride (POCl₃).[6] The DMF's carbonyl oxygen attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a highly electrophilic chloroiminium salt, the Vilsmeier reagent ([(CH₃)₂N=CHCl]⁺).[5][7] This species is the active formylating agent in the reaction.
-
Electrophilic Aromatic Substitution : The Vilsmeier reagent, being a relatively weak electrophile, requires an electron-rich aromatic or heteroaromatic substrate to proceed efficiently.[4][8] The π-system of the quinazoline ring attacks the electrophilic carbon of the chloroiminium ion. The position of attack (regioselectivity) is dictated by the electronic distribution within the quinazoline ring, favoring the most nucleophilic positions.
-
Hydrolysis : The resulting iminium salt intermediate is stable until the reaction is quenched. During aqueous work-up, it is readily hydrolyzed to yield the final aryl aldehyde product.[9]
Caption: Mechanism of the Vilsmeier-Haack reaction on a quinazolinone substrate.
Detailed Experimental Protocol: Formylation of a 2-Substituted-4(3H)-Quinazolinone
This protocol describes a general procedure for the formylation of a model quinazolinone substrate. Researchers should note that optimization of temperature, stoichiometry, and reaction time may be necessary for specific derivatives.
Materials and Reagents:
-
2-Substituted-4(3H)-quinazolinone (1.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (used as both reagent and solvent)
-
Phosphorus oxychloride (POCl₃) (1.5 - 3.0 eq)
-
Dichloromethane (DCM), anhydrous (optional co-solvent)
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) or Sodium Acetate solution
-
Ethyl Acetate or Dichloromethane (for extraction)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Protocol Steps:
-
Vilsmeier Reagent Preparation (In Situ): a. To a three-neck round-bottom flask fitted with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, add anhydrous DMF (approx. 10 volumes relative to the substrate). b. Cool the flask to 0 °C in an ice-salt bath. c. Add POCl₃ (1.5 eq) dropwise to the stirred DMF via the dropping funnel over 30-60 minutes.[10] Causality: This addition is highly exothermic. Maintaining a low temperature (0-5 °C) is critical to prevent the decomposition of the Vilsmeier reagent and minimize side reactions.[11] The dropwise addition prevents a dangerous temperature spike. d. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes. The formation of a white precipitate or a thick slurry is common and indicates the formation of the Vilsmeier reagent.[12]
-
Formylation Reaction: a. Dissolve the quinazolinone substrate (1.0 eq) in a minimal amount of anhydrous DMF or DCM. b. Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. c. After the addition, allow the reaction mixture to slowly warm to room temperature, then heat to a temperature between 60-90 °C.[10][13] Causality: Heating provides the necessary activation energy for the electrophilic attack of the relatively mild Vilsmeier reagent on the quinazoline ring. d. Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-8 hours).
-
Work-up and Isolation: a. Once the reaction is complete, cool the mixture to room temperature. b. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium acetate or sodium bicarbonate.[10] c. Carefully and slowly pour the reaction mixture onto the crushed ice.[14] Causality: This step quenches any remaining reactive POCl₃ and initiates the hydrolysis of the iminium salt intermediate to the desired aldehyde. The process is highly exothermic and can release HCl gas; therefore, it must be performed slowly in a well-ventilated fume hood. d. Stir the resulting mixture until all the ice has melted and a precipitate (the crude product) forms.
-
Purification: a. Collect the crude product by vacuum filtration, washing thoroughly with cold water. b. If the product does not precipitate cleanly, extract the aqueous mixture multiple times with a suitable organic solvent (e.g., ethyl acetate or DCM).[10] c. Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. d. Concentrate the solvent under reduced pressure. e. Purify the crude residue by silica gel column chromatography or recrystallization to yield the pure formylated quinazoline derivative.
Critical Parameters and Optimization
The success of the Vilsmeier-Haack reaction is highly dependent on the careful control of several key parameters. The following table summarizes these variables and their expected impact on the reaction outcome.
| Parameter | Recommended Range | Rationale & Impact on Outcome |
| Stoichiometry (POCl₃:Substrate) | 1.5 : 1 to 3.0 : 1 | Expertise: A slight excess of the Vilsmeier reagent is typically required to drive the reaction to completion. However, a large excess (>3 eq) can lead to di-formylation or other side reactions, especially with highly activated substrates.[11] Starting with a 1.5:1 ratio is a prudent optimization strategy. |
| Temperature | 0-5 °C (Reagent Formation)60-90 °C (Reaction) | Expertise: Low temperature is crucial for the stable formation of the Vilsmeier reagent.[11] Higher reaction temperatures increase the rate but may also promote the formation of chlorinated byproducts.[14] The optimal reaction temperature is a balance between reaction rate and selectivity. |
| Reaction Time | 2 - 8 hours | Expertise: Reaction time is substrate-dependent. Electron-rich quinazolines will react faster. Monitoring by TLC is essential to quench the reaction upon completion of starting material consumption, preventing product degradation or the formation of byproducts.[11] |
| Solvent Purity | Anhydrous | Expertise: The Vilsmeier reagent and POCl₃ are highly sensitive to moisture. The presence of water will consume the reagent and lead to significantly lower yields.[15] Using anhydrous grade solvents and performing the reaction under an inert atmosphere (N₂ or Ar) is highly recommended. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Yield | 1. Inactive substrate (electron-poor).2. Reagents (POCl₃, DMF) have degraded due to moisture.3. Insufficient heating during the reaction step. | 1. The V-H reaction may not be suitable for quinazolines with strong electron-withdrawing groups. Consider alternative formylation methods.2. Use fresh, anhydrous DMF and a new bottle of POCl₃.[15]3. Increase the reaction temperature incrementally (e.g., to 100 °C) while monitoring by TLC. |
| Multiple Products (Di-formylation) | 1. Substrate is highly activated.2. Molar ratio of Vilsmeier reagent to substrate is too high. | 1. Reduce the reaction temperature.2. Carefully control the stoichiometry. Reduce the amount of POCl₃ to 1.1 - 1.2 equivalents relative to the substrate.[11] Consider adding the Vilsmeier reagent dropwise to the substrate solution rather than the reverse.[11] |
| Formation of Chlorinated Byproducts | 1. High reaction temperatures.2. The Vilsmeier reagent can act as a chlorinating agent. | 1. Perform the reaction at the lowest effective temperature (e.g., 60 °C).2. If chlorination is a persistent issue, consider alternative reagents for Vilsmeier reagent formation, such as oxalyl chloride or thionyl chloride with DMF.[14] |
Experimental Workflow Overview
The entire experimental process, from reagent preparation to final product characterization, is summarized in the following workflow diagram.
Caption: Step-by-step experimental workflow for the Vilsmeier-Haack reaction.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chemijournal.com [chemijournal.com]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
Application Note & Protocol: A Validated Multi-Step Synthesis of 2-Chloro-4-(arylamino)-6,7-dimethoxyquinazoline
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, two-step protocol for the synthesis of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline, a key scaffold in medicinal chemistry. Quinazoline derivatives are foundational to numerous therapeutic agents, particularly in oncology, where they serve as the core for tyrosine kinase inhibitors like Gefitinib and Erlotinib.[1] This guide details the conversion of 6,7-dimethoxyquinazoline-2,4-dione to the critical intermediate 2,4-dichloro-6,7-dimethoxyquinazoline, followed by a regioselective nucleophilic aromatic substitution with various arylamines. The protocols herein are designed to be robust and reproducible, offering field-proven insights into reaction mechanisms, experimental choices, and validation checkpoints to ensure high purity and yield.
Introduction: The Quinazoline Scaffold in Drug Discovery
The quinazoline ring system is a privileged structure in pharmaceutical sciences, renowned for its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[2][3] The 4-aminoquinazoline framework, in particular, is a cornerstone of modern targeted cancer therapies.[4] Molecules incorporating the 6,7-dimethoxy-4-anilinoquinazoline core have demonstrated potent and selective inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in cell proliferation and signaling pathways often dysregulated in cancer.[5]
The synthesis of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline serves as a versatile platform for generating libraries of novel drug candidates. The chlorine atom at the C-2 position can be retained or further substituted, allowing for extensive structure-activity relationship (SAR) studies. This guide provides a comprehensive methodology for accessing this valuable intermediate, beginning from the commercially available 6,7-dimethoxy-2,4-quinazolinedione.
Overall Synthetic Scheme
The synthesis is a two-stage process. First, the starting dione is chlorinated to yield a highly reactive dichloro-intermediate. Second, a regioselective substitution at the C4 position with an arylamine yields the final product.
Caption: High-level overview of the two-stage synthesis.
Stage 1: Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline (Intermediate)
Principle and Rationale
The conversion of the stable 2,4-dione to the reactive 2,4-dichloro intermediate is achieved through chlorination using phosphorus oxychloride (POCl₃). POCl₃ serves as both the chlorinating agent and, in many protocols, the solvent.[6] The reaction is facilitated by a high-boiling point base, such as N,N-dimethylaniline, which acts as a catalyst.[2][7] The reaction proceeds via the formation of a Vilsmeier-Haack-like reagent complex, which enhances the electrophilicity of the carbonyl carbons for subsequent chlorination. The final product is isolated by carefully quenching the reaction mixture in ice-water, which hydrolyzes excess POCl₃ and precipitates the organic product.[2][7]
Materials and Reagents
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 6,7-Dimethoxy-2,4-quinazolinedione | 28888-44-0 | 222.20 | 2.0 g | 9.0 |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 | 6.0 mL | 65.6 |
| N,N-Dimethylaniline | 121-69-7 | 121.18 | 0.6 mL | 4.9 |
Step-by-Step Protocol
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer and a reflux condenser in a fume hood. Ensure all glassware is dry.
-
Reagent Addition: To the flask, add 6,7-dimethoxyquinazoline-2,4-dione (2.0 g).[7] Carefully add phosphorus oxychloride (6.0 mL) followed by N,N-dimethylaniline (0.6 mL).[2][7]
-
Reaction: Heat the reaction mixture to reflux and maintain for 5 hours with continuous stirring.[2][7] The solution should become clear as the reaction progresses.
-
Work-up and Isolation: After 5 hours, allow the mixture to cool to room temperature. In a separate beaker, prepare a slurry of crushed ice and water.
-
Precipitation: Slowly and carefully pour the cooled reaction mixture into the ice-water slurry with vigorous stirring. Caution: This quenching process is exothermic. Perform this step slowly to control the reaction.
-
Filtration and Washing: The solid product will precipitate out of the aqueous solution. Collect the precipitate by vacuum filtration. Wash the solid thoroughly with distilled water until the filtrate is neutral.[2][7]
-
Drying: Dry the obtained solid product, 2,4-dichloro-6,7-dimethoxyquinazoline, in a vacuum oven. The product can be used in the next step without further purification.[6]
Stage 2: Synthesis of 2-Chloro-4-(arylamino)-6,7-dimethoxyquinazoline
Principle and Rationale
This stage involves a regioselective nucleophilic aromatic substitution (SNAr) reaction. The two chlorine atoms on the quinazoline ring exhibit different reactivities. The C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack by the arylamine than the C2 position. This inherent electronic difference allows for the selective displacement of the C4-chloro substituent while retaining the C2-chloro group.[8] The reaction is typically conducted by refluxing the dichloro-intermediate with the desired aniline derivative in a protic solvent like isopropanol, which facilitates the reaction.[2][7]
Materials and Reagents
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity (for one equivalent) | Moles (mmol) |
| 2,4-Dichloro-6,7-dimethoxyquinazoline | 27631-29-4 | 259.09 | 1.036 g | 4.0 |
| Substituted Aniline (Arylamine) | Varies | Varies | 1.0 equivalent | 4.0 |
| Isopropanol | 67-63-0 | 60.10 | 5.0 mL | - |
Step-by-Step Protocol
-
Apparatus Setup: Assemble a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Add 2,4-dichloro-6,7-dimethoxyquinazoline (4 mmol) and the selected arylamine (4 mmol) to the flask.[2][7]
-
Solvent Addition: Add isopropanol (5 mL) to the flask.[2]
-
Reaction: Heat the mixture to reflux and maintain for 6 hours with stirring.[2][7] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold isopropanol or distilled water to remove any unreacted starting materials.[2]
-
Drying and Characterization: Dry the final product, 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline, under vacuum. The structure and purity should be confirmed using analytical techniques such as FT-IR and ¹H NMR spectroscopy.[2][9]
Experimental Workflow and Mechanism
The following diagrams illustrate the detailed laboratory workflow and the accepted mechanism for the key regioselective substitution step.
Caption: Detailed experimental workflow for the two-stage synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ptfarm.pl [ptfarm.pl]
- 4. scialert.net [scialert.net]
- 5. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for 2-Chloro-6-fluoroquinazoline synthesis
Welcome to the technical support resource for the synthesis of 2-Chloro-6-fluoroquinazoline. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide practical, field-tested solutions to help you optimize your synthetic route, improve yield, and ensure product purity. Our approach is grounded in mechanistic principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic precursor for this compound?
The most widely adopted precursor is 2,4-dichloro-6-fluoroquinazoline (CAS 134517-57-0).[1] This starting material is advantageous because the chlorine atom at the C4 position is significantly more reactive than the chlorine at the C2 position. This differential reactivity is the cornerstone of a selective synthesis, allowing for the removal of the C4-chloro group while preserving the C2-chloro group.
The synthesis of the precursor itself typically begins with 6-fluoro-1H-quinazoline-2,4-dione, which undergoes dichlorination using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base such as N,N-dimethylaniline at elevated temperatures.[2][3]
Caption: General synthetic pathway to this compound.
Q2: How can I selectively remove the C4-chloro group from 2,4-dichloro-6-fluoroquinazoline?
Catalytic Transfer Hydrogenation (CTH) is the method of choice for this selective monodechlorination.[4][5] This technique offers superior control compared to direct hydrogenation with H₂ gas, significantly reducing the risk of over-reduction.
The process involves a palladium catalyst (typically Pd/C) and a hydrogen donor. The donor molecule transfers hydrogen atoms to the substrate in the presence of the catalyst. Formic acid or its salts, such as ammonium formate, are common and effective hydrogen donors for this transformation.[6] The enhanced reactivity of the C4-chloro group allows it to be preferentially reduced over the C2-chloro group under carefully controlled conditions.
Troubleshooting Guide: Selective C4-Dechlorination
This section addresses the most common issues encountered during the catalytic transfer hydrogenation of 2,4-dichloro-6-fluoroquinazoline.
Problem 1: My reaction is not selective. I'm isolating the fully dechlorinated 6-fluoroquinazoline or a mixture of products.
-
Underlying Cause: The reaction conditions are too harsh, causing the less reactive C2-chloro group to also be reduced. The selectivity of CTH is a kinetic phenomenon; excessive energy or catalyst activity can overcome the reactivity barrier for C2-dechlorination.
-
Solutions:
-
Reduce Catalyst Loading: High catalyst loading (e.g., >10 mol% Pd) can lead to over-reduction. Start with a lower loading (2-5 mol%) and incrementally increase if the reaction rate is too slow.
-
Lower the Temperature: High temperatures accelerate all reactions, including the undesired C2-dechlorination. Perform the reaction at room temperature or even 0 °C to enhance selectivity. Only apply gentle heating if the reaction stalls.
-
Choose a Milder Hydrogen Donor: While effective, formic acid can create an acidic environment that may promote side reactions. Consider using ammonium formate, which is generally milder.
-
Strict Reaction Monitoring: Use Thin Layer Chromatography (TLC) or a rapid LC-MS analysis to monitor the disappearance of the starting material and the appearance of the desired product. Stop the reaction immediately once the starting material is consumed to prevent further reduction of the product.
-
Problem 2: The reaction is extremely slow or appears to have stalled completely.
-
Underlying Cause: This issue typically points to poor catalyst activity or suboptimal reaction parameters that fail to initiate the catalytic cycle.
-
Solutions:
-
Catalyst Quality and Activation: Ensure your Pd/C catalyst is fresh and has not been deactivated by exposure to air or moisture.[7] If using an older catalyst, consider purchasing a new batch. Ensure the catalyst is properly suspended in the solvent before adding other reagents.
-
Solvent Choice: The solvent must fully dissolve the 2,4-dichloro-6-fluoroquinazoline at the reaction temperature. For polar substrates, solvents like methanol, ethanol, or ethyl acetate are excellent choices. Poor solubility will severely limit the reaction rate.[7]
-
Increase Temperature Moderately: If the reaction is clean but slow at room temperature, gradually increase the temperature to 40-50 °C while carefully monitoring for the formation of byproducts.
-
Check Hydrogen Donor Stoichiometry: Ensure you are using a sufficient excess of the hydrogen donor. Typically, 3-5 equivalents of ammonium formate are required.
-
Problem 3: I'm observing the formation of 1,2,3,4-tetrahydroquinazoline byproducts.
-
Underlying Cause: The quinazoline ring itself is susceptible to reduction under certain hydrogenation conditions, leading to saturation of the heterocyclic ring.[8] This is a classic example of over-reduction.
-
Solutions:
-
Avoid Harsh Conditions: This side reaction is most common under high H₂ pressure or with highly active catalysts like Raney Nickel. Sticking to a well-controlled CTH protocol with Pd/C is the best preventative measure.
-
Immediate Work-up: As mentioned in Problem 1, do not let the reaction run for extended periods after the starting material is consumed. The longer the product is exposed to the active catalyst and hydrogen source, the higher the likelihood of ring reduction.
-
Use a Catalyst Poison (Advanced): In some difficult cases, a catalyst poison can be used to temper the activity of the palladium catalyst. However, this is a complex optimization that should only be attempted by experienced chemists, as it can also halt the desired reaction.
-
Caption: A decision workflow for troubleshooting common synthesis issues.
Experimental Protocols & Data
Protocol 1: Selective Monodechlorination via Catalytic Transfer Hydrogenation
This protocol provides a robust starting point for the selective synthesis of this compound.
Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloro-6-fluoroquinazoline (1.0 eq.).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).
-
Solvent and Reagents: Add a suitable anhydrous solvent (e.g., methanol or ethanol, ~10-20 mL per gram of substrate). With vigorous stirring, add ammonium formate (4.0 eq.).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.05 eq., 50% wet) to the suspension. Safety Note: Pd/C can be pyrophoric. Never add it to a dry flask or in the absence of an inert atmosphere.
-
Reaction: Stir the reaction mixture at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress every 15-30 minutes by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) or LC-MS. The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent (2-3 times).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer with water and then with a saturated sodium chloride (brine) solution.[9]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain pure this compound.
Data Presentation: Impact of Reaction Conditions on Selectivity
The following table summarizes expected outcomes based on adjustments to key reaction parameters. This data is synthesized from established principles of catalytic transfer hydrogenation.[4][5][6]
| Parameter | Condition A (Optimized) | Condition B (Harsh) | Condition C (Sluggish) | Expected Outcome |
| Catalyst | 5 mol% 10% Pd/C | 15 mol% 10% Pd/C | 5 mol% 10% Pd/C (old) | Condition A: High yield of desired product. Condition B: Formation of 6-fluoroquinazoline byproduct. Condition C: Incomplete reaction. |
| H-Donor | Ammonium Formate (4 eq.) | Formic Acid (5 eq.) | Ammonium Formate (1.5 eq.) | Condition A: Clean reaction. Condition B: Potential for side reactions. Condition C: Stalled reaction due to insufficient reagent. |
| Temperature | 25 °C | 70 °C | 10 °C | Condition A: Good selectivity. Condition B: Poor selectivity, over-reduction likely. Condition C: Very slow reaction rate. |
| Solvent | Methanol | Toluene | Dichloromethane | Condition A: Good solubility and rate. Condition B: May require heat for solubility. Condition C: Sub-optimal solvent, may lead to slower kinetics. |
References
- 1. 2,4-Dichloro-6-fluoroquinazoline | C8H3Cl2FN2 | CID 16658238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-DICHLORO-6,7-DIFLUOROQUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. benchchem.com [benchchem.com]
- 8. Regio- and chemoselective catalytic partial transfer hydrogenation of quinolines by dinuclear aluminum species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing the Synthesis of 2-Chloro-6-fluoroquinazoline
Welcome to the technical support center for the synthesis of 2-Chloro-6-fluoroquinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights to help you improve your reaction yields and product purity.
Introduction to the Synthesis
The synthesis of this compound is a critical step in the development of various pharmacologically active molecules. A prevalent and robust method involves the chlorination of a 6-fluoro-2-hydroxyquinazoline (which exists in tautomeric equilibrium with 6-fluoroquinazolin-2(1H)-one) intermediate. This conversion is most commonly achieved using phosphorus oxychloride (POCl₃), often with additives to enhance reactivity and yield.
The general reaction scheme is as follows:
Caption: General reaction for the synthesis of this compound.
While seemingly straightforward, this reaction is sensitive to several parameters that can significantly impact the outcome. This guide will help you diagnose and resolve common issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield of this compound, or the reaction is not proceeding to completion. What are the likely causes and how can I fix this?
Answer: Low yield is a common frustration, often stemming from suboptimal reaction conditions or reagent quality. Let's break down the potential culprits and solutions.
Causality and Solutions:
-
Insufficient Reaction Temperature or Time: The chlorination of the quinazolinone ring with POCl₃ is an endothermic process that requires significant thermal energy to proceed at an adequate rate.
-
Solution: Ensure the reaction is heated to a sufficient temperature, typically the reflux temperature of POCl₃ (around 105 °C). If using a co-solvent, the reflux temperature may vary. Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical reaction time can range from 3 to 7 hours.[1][2]
-
-
Presence of Moisture: Phosphorus oxychloride reacts violently with water to produce phosphoric acid and hydrochloric acid. Any moisture in your starting material, solvent, or glassware will consume the POCl₃, rendering it ineffective for the desired chlorination. Furthermore, the presence of water can hydrolyze the desired product back to the starting quinazolinone.[3]
-
Solution: Use anhydrous solvents and reagents. Thoroughly dry all glassware in an oven before use. It is best practice to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[3]
-
-
Poor Solubility of Starting Material: If the 6-fluoro-2-hydroxyquinazoline starting material is not sufficiently soluble in the reaction medium, the reaction will be slow and incomplete due to the heterogeneous nature of the mixture.
-
Inefficient Phosphorylation/Chlorination Cascade: The mechanism of chlorination with POCl₃ involves an initial phosphorylation of the quinazolinone, followed by nucleophilic attack by chloride ions.[5] This process can be inefficient without proper activation.
-
Solution: The addition of a catalytic amount of a tertiary amine base, such as N,N-dimethylaniline, N,N-diethylaniline, or diisopropylethylamine (Hunig's base), can significantly accelerate the reaction.[2][6] The base activates the quinazolinone and facilitates the phosphorylation step. A two-stage temperature protocol can also be highly effective: conduct the initial phosphorylation at a lower temperature (< 25 °C) under basic conditions before heating to reflux (70-90 °C) for the chlorination step. This method can suppress the formation of pseudodimer byproducts.[5]
-
Caption: Diagnostic workflow for troubleshooting low product yield.
Issue 2: Formation of Significant Impurities
Question: My final product is contaminated with several byproducts. What are these impurities, and how can I prevent their formation?
Answer: Impurity formation is a common challenge that can often be managed by carefully controlling the reaction conditions.
Common Impurities and Prevention Strategies:
-
Unreacted Starting Material: As discussed in the low yield section, incomplete conversion is a primary source of contamination.
-
Prevention: Refer to the solutions for "Low or No Product Yield" above. Driving the reaction to completion is the most effective way to eliminate this impurity.
-
-
Hydrolysis Product (6-Fluoro-2-hydroxyquinazoline): The 2-chloro group on the quinazoline ring is susceptible to nucleophilic substitution, particularly by water. This hydrolysis can occur during the reaction workup if not handled correctly.[7]
-
Prevention: The workup procedure is critical. After the reaction is complete, cool the mixture and pour it slowly onto crushed ice or into ice-cold water with vigorous stirring.[2][6] This quenches the excess POCl₃ and precipitates the product in an acidic aqueous environment where it is more stable. Avoid exposure to basic conditions during workup, as this will accelerate hydrolysis.[4] Filter the precipitate quickly and wash it with cold water.
-
-
Pseudodimer Formation: This can occur through the reaction of a phosphorylated intermediate with a molecule of unreacted quinazolinone.[5][8]
-
Prevention: This side reaction can be suppressed by ensuring the system remains basic throughout the addition of POCl₃ at a low temperature (e.g., < 25 °C) before heating to induce chlorination.[5] This ensures all the starting material is converted to the phosphorylated intermediate before the conditions for dimerization and subsequent chlorination are met.
-
-
Over-chlorination (e.g., 2,4-Dichloro-6-fluoroquinazoline): If the starting material is a 6-fluoroquinazoline-2,4-dione, both hydroxyl groups can be chlorinated to yield 2,4-dichloro-6-fluoroquinazoline.[9][10]
-
Prevention: This is dependent on the choice of starting material. If your goal is solely this compound, ensure your starting material is 6-fluoro-2-hydroxyquinazoline and not the 2,4-dione. If you must start from the dione, selective monochlorination is very difficult under these conditions, and subsequent selective reduction or substitution at the 4-position would be required.
-
| Impurity | Cause | Prevention Strategy |
| Starting Material | Incomplete reaction | Increase temperature/time, use a catalyst, ensure anhydrous conditions. |
| Hydrolysis Product | Exposure to water/base during workup | Pour reaction mixture onto ice, maintain acidic conditions during workup, work quickly.[2][4][6] |
| Pseudodimers | Reaction between intermediate and starting material | Use a two-stage temperature profile with a base.[5] |
| 2,4-Dichloro Product | Starting with 6-fluoroquinazoline-2,4-dione | Use 6-fluoro-2-hydroxyquinazoline as the starting material. |
| Table 1: Summary of common impurities and prevention strategies. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of POCl₃ to the quinazolinone substrate?
A minimum of one molar equivalent of POCl₃ is required for the reaction to proceed to the chloroquinazoline.[5] However, in practice, POCl₃ is often used in large excess, serving as both the reagent and the solvent. A typical range is 5-10 equivalents or using it as the reaction medium. Using a large excess helps to drive the reaction to completion.
Q2: How should I properly quench and work up the reaction?
The workup is critical for both yield and purity. The standard and most reliable procedure is to cool the reaction mixture to room temperature and then pour it slowly and carefully onto a large amount of crushed ice with vigorous stirring. This exothermic quenching of POCl₃ must be controlled. The acidic precipitate that forms is the desired product. It should be filtered, washed thoroughly with cold water, and then dried under vacuum.[2][6]
Q3: Can I use thionyl chloride (SOCl₂) instead of POCl₃?
While thionyl chloride is another common chlorinating agent, POCl₃ is generally more effective and widely used for converting quinazolinones and other heterocyclic ketones to their chloro derivatives.[8] SOCl₂ may require different reaction conditions and catalysts (like DMF) and may not provide comparable yields for this specific transformation.
Q4: How can I monitor the progress of the reaction?
The most common methods are TLC and HPLC. For TLC, use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to resolve the starting material from the product. The product, being less polar than the starting hydroxy-quinazoline, will have a higher Rf value. For more precise monitoring and quantitative analysis of reaction mixtures, HPLC-UV is the preferred method.[11]
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on common literature methods.[1][2][6] Optimization may be required based on your specific laboratory conditions and scale.
Materials:
-
6-fluoro-2-hydroxyquinazoline
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline (optional, but recommended)
-
Round-bottom flask
-
Reflux condenser with a drying tube or connection to an inert gas line
-
Heating mantle with a stirrer
-
Large beaker with crushed ice
Procedure:
-
Setup: Assemble a clean, oven-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen).
-
Charging Reagents: To the flask, add 6-fluoro-2-hydroxyquinazoline (1.0 eq). Add phosphorus oxychloride (5-10 eq).
-
Catalyst Addition (Optional): Slowly add N,N-dimethylaniline (0.1-0.3 eq) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-7 hours. Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.
-
Workup: Allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water.
-
Quenching: Slowly and carefully pour the reaction mixture into the ice slurry with vigorous stirring. This step is highly exothermic and will release HCl gas; perform it in a well-ventilated fume hood.
-
Isolation: Stir the resulting suspension for 30 minutes. Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with several portions of cold water until the filtrate is neutral.
-
Drying: Dry the isolated white to off-white solid under vacuum to obtain the final product, this compound.
References
- 1. scispace.com [scispace.com]
- 2. 2,4-DICHLORO-6,7-DIFLUOROQUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Quinazoline - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. 2,4-Dichloro-6-fluoroquinazoline | C8H3Cl2FN2 | CID 16658238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Chloro-6-fluoroquinazoline
Welcome to the technical support center for the purification of 2-Chloro-6-fluoroquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this critical synthetic intermediate. High purity of this compound is often paramount for the success of subsequent synthetic steps and for ensuring the desired biological activity and safety profile of the final active pharmaceutical ingredient (API).
This resource will delve into the common impurities encountered during its synthesis, provide detailed troubleshooting for common purification techniques, and offer step-by-step protocols to guide your purification strategy.
Understanding the Challenge: Common Impurities in this compound Synthesis
The purity of your final this compound product is intrinsically linked to the synthetic route employed. Based on common synthetic pathways for related quinazoline derivatives, the following impurities are frequently encountered:
-
Unreacted Starting Materials: Depending on the specific synthesis, these could include precursors like 2-amino-5-fluorobenzonitrile or related anthranilic acid derivatives.
-
Over-halogenated Byproducts: The introduction of additional chlorine or fluorine atoms onto the quinazoline ring can occur under harsh reaction conditions.
-
Positional Isomers: The formation of isomers, where the chlorine and fluorine atoms are at different positions on the quinazoline ring, is a common challenge, particularly if the directing effects of the substituent groups are not well-controlled during synthesis.[1]
-
Hydrolysis Products: The 2-chloro group on the quinazoline ring can be susceptible to hydrolysis, leading to the formation of the corresponding quinazolinone. This can be exacerbated by the presence of water or exposure to acidic or basic conditions during work-up.[2]
-
Products of Side Reactions: Depending on the reagents and conditions used, various byproducts from unintended reaction pathways may be present.
A combination of analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the initial identification and quantification of these impurities.[3]
Purification Strategy Workflow
The selection of an appropriate purification strategy depends on the scale of your synthesis, the nature of the impurities, and the desired final purity. The following diagram illustrates a general workflow for developing a purification protocol for this compound.
Caption: A general workflow for the purification of this compound.
Troubleshooting Guides and FAQs
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your purification experiments.
Recrystallization
Recrystallization is often the most cost-effective and scalable method for purifying solid compounds.[3]
FAQs
-
Q1: How do I choose a suitable solvent for the recrystallization of this compound?
-
A1: An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For halogenated aromatic compounds, common choices include alcohols (ethanol, isopropanol), esters (ethyl acetate), and non-polar solvents like hexanes or toluene.[4] It is crucial to perform a solvent screen with small amounts of your crude product to identify the optimal solvent or solvent mixture.[3][5]
-
-
Q2: My compound "oils out" instead of forming crystals. What should I do?
-
A2: "Oiling out" occurs when the compound's melting point is below the boiling point of the solvent, or if the solution is supersaturated.[3] To resolve this, try using a solvent with a lower boiling point, or allow the solution to cool more slowly to room temperature before placing it in an ice bath. If impurities are hindering crystallization, a preliminary purification by column chromatography may be necessary.[3]
-
Troubleshooting Guide: Recrystallization
| Problem | Potential Cause(s) | Recommended Solutions |
| Low yield of recrystallized product. | The compound has high solubility in the cold solvent. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent for dissolution. Try a different solvent or a solvent mixture where the compound is less soluble at low temperatures.[3] Preheat the filtration apparatus to prevent premature crystallization.[3] |
| The product is still impure after recrystallization. | The impurities have similar solubility to the product. The cooling process was too rapid, trapping impurities. | Consider a different recrystallization solvent or a multi-step purification approach (e.g., column chromatography followed by recrystallization). Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals. |
| No crystals form upon cooling. | The solution is not saturated. The compound is highly soluble in the chosen solvent. | Boil off some of the solvent to increase the concentration. If the solution is in an ice bath, try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound if available. |
Column Chromatography
Column chromatography is a highly versatile technique for separating compounds based on their differential adsorption to a stationary phase.[6]
FAQs
-
Q1: What is a good starting mobile phase for the column chromatography of this compound on silica gel?
-
A1: For quinazoline derivatives, a common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[7] The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound.[7]
-
-
Q2: My compounds are not separating well on the column.
-
A2: Poor separation can result from several factors. The mobile phase may not be optimal; try adjusting the solvent ratio or switching to a different solvent system. A shallower solvent gradient during elution can also improve the resolution of closely eluting compounds.[7] Ensure the column is packed uniformly and not overloaded with the sample.
-
Troubleshooting Guide: Column Chromatography
| Problem | Potential Cause(s) | Recommended Solutions |
| The desired compound is eluting with impurities. | The polarity of the mobile phase is too high. The column is overloaded. | Decrease the polarity of the mobile phase (e.g., increase the percentage of hexanes in a hexanes/ethyl acetate system). Reduce the amount of crude material loaded onto the column. |
| The compound is stuck on the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. If necessary, a small amount of a more polar solvent like methanol can be added to the eluent. |
| Cracked or channeled column. | Improper packing of the stationary phase. | Repack the column carefully, ensuring a uniform slurry and gentle settling of the stationary phase. |
Preparative High-Performance Liquid Chromatography (Prep HPLC)
For achieving the highest purity (>99%) or for separating challenging mixtures like isomers, preparative HPLC is the method of choice.[4][8]
FAQs
-
Q1: What type of column and mobile phase should I use for preparative HPLC of this compound?
-
A1: A reversed-phase C18 column is a common and effective choice for the purification of quinazolinone and related derivatives.[7] A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.[7][8]
-
-
Q2: I am observing broad or tailing peaks in my HPLC chromatogram.
-
A2: Peak tailing for basic compounds like quinazolines can occur due to interactions with residual silanol groups on the silica-based column. Lowering the pH of the mobile phase (e.g., to 2.5-3.5 with formic acid) can protonate the basic nitrogens and reduce these interactions. Column overloading can also lead to broad peaks, so reducing the sample concentration or injection volume may help.[7]
-
Troubleshooting Guide: Preparative HPLC
| Problem | Potential Cause(s) | Recommended Solutions |
| Poor resolution between the product and an impurity. | The mobile phase composition is not optimal. The column is not suitable for the separation. | Adjust the gradient slope or the isocratic composition of the mobile phase.[7] Try a different stationary phase (e.g., a C8 column or a column with a different chemistry).[7] |
| High backpressure. | Blockage in the system (e.g., column frit). High mobile phase viscosity. | Filter the sample and mobile phase before use. Consider operating at a slightly higher temperature to reduce viscosity, or reduce the flow rate.[7] |
| Low recovery of the purified compound. | The compound may be adsorbing to the column or degrading. | Ensure the mobile phase pH is appropriate for the compound's stability. Flush the column with a strong solvent after the run to recover any retained material. |
Experimental Protocols
The following are generalized, step-by-step methodologies for the key purification techniques. These should be considered as starting points and will likely require optimization for your specific sample.
Protocol 1: Recrystallization - Solvent Screening
-
Place approximately 10-20 mg of your crude this compound into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) dropwise at room temperature until the solid is just covered.
-
If the solid dissolves at room temperature, that solvent is not suitable.
-
For the tubes where the solid is insoluble, gently heat them in a water bath or on a hot plate.
-
If the solid dissolves when hot, the solvent is a potential candidate.
-
Allow the hot solutions to cool slowly to room temperature, and then in an ice bath.
-
The solvent that yields a good quantity of pure-looking crystals is the best choice for scaling up.
Protocol 2: Flash Column Chromatography
-
Select the Mobile Phase: Using TLC, identify a solvent system (e.g., hexanes/ethyl acetate) that gives an Rf value of 0.2-0.4 for this compound.
-
Pack the Column: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elute the Column: Begin eluting with the least polar mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.
-
Analyze the Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Preparative HPLC
-
Develop an Analytical Method: First, develop an analytical HPLC method using a C18 column to achieve good separation of your product from its impurities. A good starting point is a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Scale Up to Preparative Scale: Transfer the analytical method to a preparative HPLC system with a larger C18 column. The flow rate and injection volume will need to be scaled up accordingly.
-
Purify the Sample: Dissolve the crude or partially purified product in the mobile phase or a suitable solvent and filter it through a 0.45 µm filter. Inject the sample onto the preparative HPLC system.
-
Collect the Fractions: Collect the fractions corresponding to the peak of your desired product.
-
Isolate the Product: Combine the pure fractions and remove the organic solvent. The product may then be isolated by lyophilization or extraction.
Data Presentation
The following table provides a hypothetical comparison of purification techniques for a crude this compound sample with an initial purity of 85%.
| Technique | Typical Purity Achieved | Typical Recovery | Scalability | Cost |
| Recrystallization | 95-98% | 60-80% | High | Low |
| Column Chromatography | 90-99% | 70-90% | Medium | Medium |
| Preparative HPLC | >99.5% | 80-95% | Low to Medium | High |
Visualization of Logical Relationships
The following diagram illustrates the decision-making process when troubleshooting an impure product after an initial purification attempt.
Caption: Decision tree for selecting a secondary purification step.
References
Technical Support Center: Synthesis of 2-Chloro-6-fluoroquinazoline
Welcome to the technical support guide for the synthesis of 2-Chloro-6-fluoroquinazoline. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this critical synthesis. Our approach is rooted in mechanistic understanding to provide not just solutions, but the chemical reasoning behind them.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: While various methods exist for quinazoline synthesis, two common routes are particularly relevant for this target. The choice often depends on the availability of starting materials and desired scale.
-
Route A: From 2-Amino-5-fluorobenzoic Acid. This is a robust method that typically involves two key transformations: (1) Cyclization of the anthranilic acid derivative with a one-carbon source (e.g., formamide) to produce 6-fluoroquinazolin-4(3H)-one. (2) Subsequent chlorination of the quinazolinone intermediate, most commonly with phosphoryl chloride (POCl₃) or a mixture of triphenylphosphine and trichloroisocyanuric acid, to yield the final product.[1][2]
-
Route B: From 2-Amino-5-fluorobenzonitrile. This route leverages the reactivity of the nitrile group. Cyclization can be achieved through various methods, including reaction with a suitable one-carbon synthon, followed by chlorination. This pathway can offer a more direct approach if the starting nitrile is readily available.[3]
Q2: What is the most common and difficult-to-remove side product?
A2: The most frequently encountered side product is 6-fluoroquinazolin-2(1H)-one , the hydrolysis product of this compound. The C2-chloro group on the quinazoline ring is highly susceptible to nucleophilic attack, particularly by water, during aqueous workups or if moisture is present in solvents.[2] Its similar polarity to the starting material can complicate purification by standard column chromatography.
Q3: Can over-chlorination occur on the benzene ring?
A3: While possible under exceptionally harsh conditions, polychlorination on the electron-deficient quinazoline ring system is generally not a major concern under standard chlorination protocols (e.g., refluxing POCl₃). The primary issues are typically incomplete chlorination or hydrolysis.
Troubleshooting Guide: Side Products & Reaction Failures
This section addresses specific issues you may encounter during the synthesis, identified by common analytical results.
Problem 1: My mass spectrometry data shows a peak at M-18 (or M-Cl+OH) relative to the expected product mass.
-
Question: I've isolated my product, but my LC-MS/MS analysis shows a significant ion that corresponds to the replacement of the chloro group with a hydroxyl group. What is this impurity?
-
Answer & Root Cause: This impurity is almost certainly 6-fluoroquinazolin-2(1H)-one . The C-Cl bond at the 2-position of the quinazoline ring is analogous to that in an acyl chloride, making it highly electrophilic and prone to hydrolysis. This can occur under several circumstances:
-
Aqueous Workup: Standard quenching procedures with water or bicarbonate solutions can lead to rapid hydrolysis.
-
Wet Solvents: Using solvents that have not been properly dried can introduce enough water to cause significant side product formation.
-
Silica Gel Chromatography: The acidic nature of standard silica gel and the presence of adsorbed water can exacerbate hydrolysis during purification.
-
-
Troubleshooting & Resolution:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents for both the reaction and the workup.
-
Non-Aqueous Workup: After removing the excess chlorinating agent (e.g., POCl₃) under vacuum, avoid an aqueous quench. Instead, dissolve the residue in a non-polar organic solvent like dichloromethane (DCM) or ethyl acetate and filter through a pad of celite or basic alumina to remove inorganic salts.
-
Purification Strategy:
-
If hydrolysis has already occurred, consider recrystallization to separate the more polar quinazolinone from the desired chloroquinazoline.
-
For chromatography, use deactivated (neutral) alumina instead of silica gel or pre-treat the silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base like triethylamine.
-
-
Problem 2: My NMR spectrum shows a mixture of my desired product and unreacted 6-fluoroquinazolin-4(3H)-one.
-
Question: The chlorination step appears to be incomplete. How can I drive the reaction to completion?
-
Answer & Root Cause: Incomplete chlorination is a common issue stemming from insufficient reactivity of the chlorinating agent, low reaction temperature, or short reaction times. The lactam tautomer of the quinazolinone must be converted to the chloro-lactim form.[2]
-
Insufficient Reagent: The amount of POCl₃ or other chlorinating agent may be stoichiometric, while a slight excess is often required to drive the equilibrium.
-
Low Temperature: The reaction often requires heating to reflux to proceed at a reasonable rate.
-
Reaction Time: The conversion may simply be slow, requiring extended heating.
-
-
Troubleshooting & Resolution:
-
Increase Reagent Stoichiometry: Increase the equivalents of POCl₃ from ~2-3 eq. to 5-10 eq.
-
Add a Catalyst: The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline (DMA) or N,N-diisopropylethylamine (DIPEA), can accelerate the reaction. These bases can form a more reactive Vilsmeier-type intermediate with POCl₃.
-
Increase Temperature & Time: Ensure the reaction is heated to a steady reflux (for POCl₃, this is ~105 °C). Monitor the reaction by TLC or LC-MS every 2-4 hours until the starting material is no longer observed.
-
Problem 3: My reaction starting from 2-amino-5-fluorobenzonitrile is sluggish and produces a complex mixture.
-
Question: The cyclization of 2-amino-5-fluorobenzonitrile is not yielding the expected intermediate cleanly. What are the likely side products?
-
Answer & Root Cause: Syntheses starting from aminonitriles can be complex. Side products often arise from the multiple reactive sites on the starting material and intermediates.
-
Incomplete Cyclization: The reaction may stall at an open-chain intermediate, such as an amidine, which may be unstable.
-
Nitrile Hydrolysis: Under acidic or basic conditions, the nitrile group can hydrolyze to a primary amide (2-amino-5-fluorobenzamide) or a carboxylic acid (2-amino-5-fluorobenzoic acid).[4] These will then undergo different, often slower, cyclization pathways.
-
Dimerization: Aminonitriles can sometimes undergo self-condensation to form complex dimers or other heterocyclic systems.
-
-
Troubleshooting & Resolution:
-
Protecting Groups: If feasible, consider protecting the amino group before attempting to manipulate the nitrile, though this adds steps to the synthesis.
-
Strict Control of Conditions: Ensure anhydrous conditions and precise temperature control. For acid-mediated cyclizations, use a non-aqueous acid source like HCl gas dissolved in an organic solvent.[5]
-
Alternative Cyclization Reagents: Explore milder, more specific reagents for the cyclization step. Multi-component reactions can sometimes offer cleaner conversions.[6][7]
-
Characterize Intermediates: If the reaction is messy, attempt to isolate and characterize the main side products to better understand the competing reaction pathways.
-
Summary of Potential Side Products
The following table summarizes the most common side products, their molecular weights, and key identifiers.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Common Analytical Observation |
| This compound | C₈H₄ClFN₂ | 182.59 | Desired Product |
| 6-Fluoroquinazolin-2(1H)-one | C₈H₅FN₂O | 164.14 | Mass peak at M-18 (loss of HCl, gain of H₂O). More polar than the product on TLC/LC. |
| 6-Fluoroquinazolin-4(3H)-one | C₈H₅FN₂O | 164.14 | Unreacted starting material from the chlorination step. |
| 2-Amino-5-fluorobenzonitrile | C₇H₅FN₂ | 136.13 | Unreacted starting material from the cyclization step. |
| 2-Amino-5-fluorobenzamide | C₇H₇FN₂O | 154.14 | Hydrolysis product of the starting nitrile. |
Experimental Protocols
Protocol 1: Two-Step Synthesis from 2-Amino-5-fluorobenzoic Acid
Step A: Synthesis of 6-Fluoroquinazolin-4(3H)-one
-
To a round-bottom flask equipped with a reflux condenser, add 2-amino-5-fluorobenzoic acid (1.0 eq).
-
Add formamide (10-15 eq).
-
Heat the mixture to 150-160 °C and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the flask to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield crude 6-fluoroquinazolin-4(3H)-one.
Step B: Chlorination to this compound
-
In a fume hood, charge a dry, three-necked flask equipped with a reflux condenser and an inert gas inlet with crude 6-fluoroquinazolin-4(3H)-one (1.0 eq).
-
Add phosphoryl chloride (POCl₃) (5.0 eq) and N,N-dimethylaniline (0.1 eq).
-
Heat the mixture to reflux (approx. 105-110 °C) for 6-8 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
Crucially, perform a non-aqueous workup. Dissolve the residue in anhydrous dichloromethane (DCM) and pour it slowly onto crushed ice, ensuring the temperature does not rise significantly.
-
Separate the organic layer, wash with cold saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/hexanes) or by chromatography on neutral alumina.
Visualized Reaction Pathways
Caption: Primary synthesis route and major side product formation.
Caption: Troubleshooting workflow for common synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazoline synthesis [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Yield in Quinoline Synthesis via the Pomeranz–Fritsch Reaction
Welcome to the technical support center for the Pomeranz–Fritsch reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this classical method for quinoline synthesis. Here, we address common challenges, particularly low reaction yields, in a practical, question-and-answer format. Our goal is to provide not just solutions, but also the underlying chemical reasoning to empower you to optimize this powerful reaction for your specific substrates.
Frequently Asked Questions (FAQs)
Q1: My Pomeranz–Fritsch reaction is resulting in a very low yield or failing completely. What are the most common initial factors to investigate?
Low yield in the Pomeranz–Fritsch reaction is a frequent issue, often attributable to one of two critical areas: the electronic nature of your starting material or the conditions for the formation of the key intermediate.
1. Electronic Effects of the Benzaldehyde Substituent: The core of this reaction is an acid-catalyzed intramolecular electrophilic aromatic substitution. Therefore, the success of the cyclization step is highly sensitive to the electronic properties of the aromatic ring.
-
Electron-Donating Groups (EDGs): Substituents such as alkoxy (e.g., -OCH₃), alkyl, and hydroxy groups increase the electron density of the benzene ring, making it more nucleophilic and activating it towards electrophilic attack. This generally leads to higher yields under milder conditions.[1]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), cyano (-CN), and halides (e.g., -Cl, -Br) deactivate the ring by pulling electron density away. This makes the cyclization step significantly more difficult, often requiring harsher conditions and resulting in lower yields.[1]
Initial Diagnostic Workflow:
Caption: Initial troubleshooting decision tree.
2. Inefficient Formation of the Benzalaminoacetal Intermediate: The reaction proceeds through a benzalaminoacetal (a Schiff base), formed from the condensation of the benzaldehyde and the 2,2-dialkoxyethylamine.[1][2] This is a reversible equilibrium reaction. If water is not effectively removed, the equilibrium may not favor the product, leading to a low concentration of the necessary intermediate for the subsequent cyclization.
Q2: I'm using an electron-donating substrate, but my yields are still poor and I'm observing significant charring. How does my choice of acid catalyst affect this?
This is a classic problem where the "brute force" approach can be detrimental. While a strong acid is necessary, excessively harsh conditions can lead to polymerization and decomposition, colloquially known as "tarring" or "resinification." The choice and concentration of the acid are critical parameters to balance reactivity with stability.[3][4]
Comparison of Common Acid Catalysts:
| Acid Catalyst | Typical Conditions | Advantages | Disadvantages |
| Concentrated H₂SO₄ | Often used in the original protocol; various concentrations (70% to fuming) have been reported.[5] | Readily available and potent proton source. | Highly corrosive and oxidizing; strong tendency to cause charring and side reactions, especially at elevated temperatures.[4] |
| Polyphosphoric Acid (PPA) | Heated, often 100-150 °C. | Excellent dehydrating agent, which can help drive equilibria. Generally less oxidizing than H₂SO₄, often leading to cleaner reactions and reduced tar formation.[6] | Highly viscous and can be difficult to stir and work with, especially at lower temperatures. Workup requires careful quenching with ice.[6] |
| Mixture of PPA and POCl₃ | Heated. | Can be a more potent cyclizing agent than PPA alone, sometimes improving yields for moderately deactivated systems.[4] | Generates corrosive byproducts; requires careful handling and quenching. |
| Lewis Acids (e.g., BF₃·OEt₂, Lanthanide triflates) | Varies, often in aprotic solvents. | Can promote cyclization under different, sometimes milder, conditions than protic acids.[2] | Can be sensitive to moisture; stoichiometry may need careful optimization. |
Recommendation: If you are experiencing significant charring with sulfuric acid, switching to Polyphosphoric Acid (PPA) is a highly recommended first step. Its powerful dehydrating nature and lower oxidizing potential often provide a cleaner reaction profile.[4][6]
Q3: My main impurity appears to be an oxazole. Why is this forming and how can I prevent it?
Oxazole formation is a well-known competitive side reaction in the Pomeranz–Fritsch synthesis.[7] It arises from an alternative cyclization pathway of a key intermediate.
Mechanistic Insight into Oxazole Formation:
Instead of the desired electrophilic attack on the aromatic ring, the enol or enamine intermediate can undergo an intramolecular cyclization involving the nitrogen and a carbonyl group, which, after dehydration, leads to the stable aromatic oxazole ring.
Caption: Competing pathways leading to quinoline vs. oxazole.
Strategies to Minimize Oxazole Formation:
-
Enhance Aromatic Ring Nucleophilicity: As discussed in Q1, using substrates with strong EDGs makes the aromatic ring a more competitive nucleophile, favoring Path A.
-
Optimize Acid Strength and Temperature: The energy barrier for each pathway can be influenced by reaction conditions. Systematically lowering the reaction temperature or using a slightly milder acid catalyst (if the reaction still proceeds) can sometimes favor one pathway over the other.
-
Protecting Group Strategy (Jackson Modification): A more advanced approach involves modifying the intermediate. The Jackson modification involves the cyclization of an N-tosylated amine.[5] The bulky and electron-withdrawing tosyl group can alter the conformation and electronics of the intermediate, potentially disfavoring the geometry required for oxazole formation.
Q4: I suspect the initial Schiff base formation is the problem. How can I ensure the benzalaminoacetal intermediate is formed efficiently?
Efficient formation of the benzalaminoacetal is crucial. Since it's a condensation reaction that releases water, Le Châtelier's principle is your guiding concept.
Protocol for Efficient Benzalaminoacetal Formation:
This protocol is a discrete first step to ensure the intermediate is formed in high yield before attempting the cyclization.
Materials:
-
Substituted benzaldehyde (1.0 equiv)
-
Aminoacetaldehyde dimethyl acetal (1.0-1.1 equiv)
-
Toluene (or benzene)
-
Dean-Stark apparatus or molecular sieves
Procedure:
-
Combine the benzaldehyde and aminoacetaldehyde dimethyl acetal in a round-bottom flask with a sufficient volume of toluene to allow for azeotropic removal of water.
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux. Water will be removed from the reaction as an azeotrope with toluene and collected in the Dean-Stark trap.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting benzaldehyde is consumed. This typically takes several hours.
-
Once complete, cool the reaction mixture. The resulting toluene solution of the benzalaminoacetal can be used directly in the next step, or the solvent can be removed under reduced pressure to isolate the crude intermediate.
This two-step approach provides much greater control over the reaction compared to mixing all components at once.[1]
Advanced Troubleshooting: When the Classical Reaction Fails
If the standard Pomeranz–Fritsch reaction consistently gives low yields even after optimization, consider adopting one of its established modifications.
The Bobbitt Modification: For Tetrahydroisoquinolines and Cleaner Cyclizations
The Bobbitt modification is an excellent alternative, particularly for substrates that are prone to decomposition under harsh acidic conditions. It involves a two-step sequence: reduction of the initially formed Schiff base to a more stable secondary amine, followed by a milder acid-catalyzed cyclization.[1] This often results in significantly cleaner reactions and provides access to valuable 1,2,3,4-tetrahydroisoquinolines.[8][9]
Workflow for the Bobbitt Modification:
Caption: Stepwise workflow for the Bobbitt Modification.
Detailed Protocol: Bobbitt Modification for (S)-Salsolidine Synthesis
This protocol provides a concrete example of the Bobbitt modification.
Materials:
-
Benzalaminoacetal intermediate (1.0 equiv)
-
Methanol or Ethanol
-
Sodium borohydride (NaBH₄) (1.5 equiv)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (or other base for neutralization)
-
Ethyl acetate (or other extraction solvent)
Procedure:
-
Reduction: Dissolve the crude benzalaminoacetal in methanol. Cool the solution to 0 °C in an ice bath. Add sodium borohydride portion-wise, maintaining the temperature. Stir at room temperature until TLC analysis indicates complete reduction of the imine.
-
Cyclization: Carefully add concentrated HCl to the reaction mixture. Heat the solution to reflux and monitor the cyclization by TLC.
-
Workup: Cool the reaction to room temperature. Carefully neutralize the acid with a saturated solution of sodium bicarbonate until the pH is basic (~8-9).
-
Extraction: Extract the aqueous mixture multiple times with ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.[1]
The Schlittler-Muller Modification: Accessing C1-Substituted Isoquinolines
This variation is useful when the desired target has a substituent at the C1 position of the isoquinoline ring. It cleverly alters the starting materials to achieve this outcome. Instead of a benzaldehyde, it starts with a benzylamine and condenses it with glyoxal hemiacetal .[10] The subsequent acid-catalyzed cyclization proceeds in a similar fashion to the original reaction.
Purification of Tarry Products
A common outcome of a problematic Pomeranz–Fritsch reaction is a dark, tarry crude product. Purifying the desired quinoline from this mixture can be challenging.
-
Acid-Base Extraction: Before chromatography, an acid-base workup can be highly effective. Dissolve the crude mixture in an organic solvent (like dichloromethane or ethyl acetate) and extract with aqueous acid (e.g., 1M HCl). The basic quinoline product will move to the aqueous layer, leaving many non-basic, polymeric impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and re-extracted with an organic solvent to recover the purified product.
-
Column Chromatography: If tarry materials persist, use a wider diameter column with a less polar solvent system than you might typically expect, to quickly elute the desired product away from the highly polar baseline impurities. A plug of silica or celite before the main column can also help capture insoluble tar.
-
Distillation/Sublimation: For products that are sufficiently volatile and thermally stable, bulb-to-bulb (Kugelrohr) distillation or sublimation under high vacuum can be an effective method to separate the product from non-volatile polymeric tars.
References
- 1. benchchem.com [benchchem.com]
- 2. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 3. www-leland.stanford.edu [www-leland.stanford.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. ccsenet.org [ccsenet.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems [beilstein-journals.org]
- 9. Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemicals [chemicals.thermofisher.cn]
Technical Support Center: Mastering Regioselectivity in Quinazoline Functionalization
Welcome to the technical support center for quinazoline functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying the quinazoline scaffold. As a privileged structure in medicinal chemistry, the precise functionalization of quinazolines is paramount for tuning their pharmacological properties.[1][2][3][4][5] This resource provides in-depth, field-proven insights into achieving high regioselectivity in your experiments, structured in a practical question-and-answer format to address the specific challenges you may encounter at the bench.
Understanding the Quinazoline Core: A Tale of Two Rings
The quinazoline scaffold is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrimidine ring.[6] This fusion results in a complex electronic landscape that dictates its reactivity. The pyrimidine ring, with its two nitrogen atoms, is electron-deficient, making the C2 and C4 positions susceptible to nucleophilic attack.[7] Conversely, the benzene ring is more prone to electrophilic substitution, with the reactivity order generally being 8 > 6 > 5 > 7.[6] Understanding this inherent reactivity is the first step toward controlling the regioselectivity of your functionalization reactions.
Frequently Asked Questions (FAQs)
Q1: I am starting a new project with quinazolines. Which positions are the most common targets for functionalization?
The primary sites for functionalization on the quinazoline ring are the C2, C4, and C8 positions.[7] The choice of which position to target depends on the desired biological activity and the synthetic strategy.
-
C2 and C4 Positions: These positions are part of the electron-deficient pyrimidine ring and are thus excellent electrophilic sites for nucleophilic substitution reactions.[7] The C4 position is generally more reactive towards nucleophiles than the C2 position.[7][8]
-
C8 Position: Functionalization at this position, and others on the benzene ring, is often achieved through electrophilic substitution or directed metalation strategies.[6][7]
Troubleshooting Guides
Section 1: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a cornerstone of quinazoline chemistry, particularly for introducing substituents at the C2 and C4 positions. However, achieving high regioselectivity can be challenging, especially with di-substituted quinazolines like 2,4-dichloroquinazoline.
Problem 1: I am getting a mixture of C2 and C4 substituted products in my SNAr reaction. How can I improve selectivity for the C4 position?
This is a common challenge. The C4 position is kinetically favored for nucleophilic attack due to its higher electrophilicity.[2] However, under certain conditions, the thermodynamically more stable C2-substituted product or di-substituted products can form.
Possible Causes & Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| High Reaction Temperature | Higher temperatures can provide enough energy to overcome the activation barrier for C2 substitution, leading to a mixture of products. | Lower the reaction temperature. This will favor the kinetically controlled C4-substitution product.[7] |
| Prolonged Reaction Time | Extended reaction times can allow for the slower C2 substitution to occur or for the initially formed C4 product to isomerize or react further. | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to favor C4-substitution. |
| Nature of the Nucleophile | The reactivity and steric bulk of the nucleophile can influence selectivity. | Softer nucleophiles may exhibit higher selectivity for the C4 position. Consider screening different nucleophiles if your desired substituent allows for it. |
| Solvent Effects | The solvent can influence the relative reactivity of the C2 and C4 positions by stabilizing the transition states differently. | Experiment with a range of solvents, from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., toluene, dioxane), to find the optimal conditions for C4 selectivity.[7] |
Experimental Protocol: Selective C4-Amination of 2,4-Dichloroquinazoline
This protocol is a general guideline. Optimization may be required for specific substrates.
-
Reaction Setup: To a solution of 2,4-dichloroquinazoline (1.0 equiv) in isopropanol, add the desired primary or secondary amine (1.1 equiv).
-
Temperature Control: Cool the reaction mixture to 0 °C in an ice bath.
-
Reaction Monitoring: Stir the reaction at 0-5 °C and monitor its progress by TLC or LC-MS every 30 minutes.
-
Work-up: Once the starting material is consumed (typically within 2-4 hours), quench the reaction with water.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Section 2: Transition-Metal-Catalyzed C-H Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the quinazoline scaffold.[9][10][11] However, controlling regioselectivity can be complex and is highly dependent on the catalytic system and the presence of directing groups.
Problem 2: My C-H arylation reaction is giving low yield and a mixture of isomers. How can I improve the outcome?
Low yields and poor regioselectivity in C-H functionalization often stem from catalyst inactivity, incorrect ligand choice, or suboptimal reaction conditions.[7]
Possible Causes & Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Catalyst Inactivity | The palladium or other transition metal catalyst may be deactivated by air, moisture, or impurities. | Ensure the use of high-purity, dry, and degassed solvents.[7] Run the reaction under an inert atmosphere (e.g., argon or nitrogen).[12] Consider using a freshly opened bottle of catalyst or a pre-catalyst that is activated in situ. |
| Incorrect Ligand | The ligand plays a crucial role in the catalytic cycle, influencing both reactivity and selectivity. | Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands with different steric and electronic properties (e.g., PPh₃, PCy₃, XPhos, SPhos).[7] |
| Incompatible Base or Additives | The base is critical for the C-H activation step, but an inappropriate choice can hinder the reaction. | Perform a systematic screening of bases (e.g., K₂CO₃, Cs₂CO₃, KOAc).[7] |
| Poor Substrate Solubility | If the quinazoline starting material is not fully dissolved, the reaction will be slow and inefficient. | Choose a solvent that ensures complete solubility of all reactants at the reaction temperature. For polar substrates, consider DMF or DMSO.[7][12] |
Workflow for Optimizing C-H Functionalization
Caption: Iterative workflow for optimizing C-H functionalization reactions.
Section 3: Directed Metalation and Functionalization of the Benzene Ring
For functionalizing the benzene portion of the quinazoline core, particularly at the C8 position, directed metalation is a powerful strategy. This involves using a directing group to guide a strong base (usually an organolithium reagent) to deprotonate a specific C-H bond.
Problem 3: My directed lithiation for C8 functionalization is not working. What could be the issue?
Failures in directed lithiation often arise from incomplete deprotonation, instability of the organolithium intermediate, or issues with the directing group itself.[7]
Possible Causes & Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Ineffective Directing Group | The directing group may not be coordinating strongly enough to the lithium reagent to direct deprotonation to the desired position. | If possible, consider modifying the directing group to enhance its coordinating ability. For example, an N1-amide or a C4-amino group can direct lithiation to C8. |
| Suboptimal Lithiation Conditions | The temperature and choice of lithium base are critical for successful and selective deprotonation. | Perform the lithiation at very low temperatures (e.g., -78 °C) to minimize side reactions and potential rearrangements.[7] Screen different lithium bases (e.g., n-BuLi, s-BuLi, LDA). |
| Instability of the Organolithium Intermediate | The generated organolithium species may be unstable and undergo rearrangement or decomposition before it can be trapped by the electrophile. | Ensure that the electrophile is added at low temperature and that the reaction is worked up promptly after the addition is complete. |
Experimental Protocol: Regioselective C8-Iodination via Directed Metalation
This protocol is a general guideline and should be adapted for specific substrates.
-
Reaction Setup: To a solution of a C4-substituted quinazoline (e.g., 4-chloroquinazoline) (1.0 equiv) in anhydrous THF at room temperature, add ZnCl₂ (1.1 equiv). Stir the mixture for 30 minutes.
-
Lithiation: Cool the reaction to 0 °C and add a solution of LiTMP (1.2 equiv) in THF dropwise. Stir the resulting mixture at 0 °C for 1 hour.
-
Electrophilic Quench: Add a solution of iodine (1.5 equiv) in THF dropwise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]
Visualizing Reaction Mechanisms
Understanding the underlying mechanisms is key to troubleshooting and optimizing reactions. Below are simplified diagrams illustrating key concepts in quinazoline functionalization.
Nucleophilic Aromatic Substitution (SNAr) at C4
Caption: SNAr mechanism for C4 functionalization of quinazoline.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. mdpi.com [mdpi.com]
- 6. Quinazoline - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. mdpi.com [mdpi.com]
- 10. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. C–H functionalization of quinazolinones by transition metal catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with 2-Chloro-6-fluoroquinazoline
Welcome to the technical support center for 2-Chloro-6-fluoroquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable solutions for the solubility challenges commonly encountered with this compound. Our approach is rooted in practical, field-proven insights to ensure the integrity and success of your experiments.
Understanding the Challenge: Why is this compound Difficult to Dissolve?
The inherent structure of quinazoline derivatives is often the root cause of their poor solubility. These molecules possess a rigid, fused heterocyclic ring system which, combined with aromatic and lipophilic substituents, leads to high crystal lattice energy and low polarity.[1] This molecular architecture makes it energetically unfavorable for water molecules to effectively solvate the compound, resulting in limited aqueous solubility. Many compounds within this class are categorized under the Biopharmaceutics Classification System (BCS) as Class II drugs, which are characterized by low solubility and high permeability.[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound powder won't dissolve in my aqueous buffer for an in vitro assay. What is the first step?
A1: Direct dissolution of this compound in aqueous buffers is highly unlikely to be successful. The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent.[1]
-
Primary Solvent Choice: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating stock solutions of quinazoline derivatives.[1][2]
-
Alternative Solvents: If DMSO is not suitable for your experimental system, N,N-dimethylformamide (DMF) is another solvent in which quinazoline derivatives have shown good solubility.[3]
Step-by-Step Protocol for Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound powder.
-
Add a minimal amount of anhydrous DMSO (or DMF) to the powder.
-
Vortex the mixture thoroughly.
-
If the compound does not fully dissolve, gentle warming (37-60°C) and ultrasonication can be employed to aid dissolution.[1] Ensure your compound is stable at the applied temperature.
-
Once fully dissolved, you will have a clear, concentrated stock solution ready for serial dilution.
Q2: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous assay buffer. How can I resolve this?
A2: This common issue, known as "precipitation upon dilution," occurs when the final concentration of the compound in the aqueous buffer exceeds its solubility limit in the final solvent mixture.[1] Here are several strategies to overcome this, which can be attempted sequentially or in combination:
Troubleshooting Flowchart for Precipitation on Dilution
Caption: Decision-making workflow for addressing compound precipitation.
-
Reduce the Final Concentration: The simplest approach is to lower the final assay concentration of this compound to a level that is soluble in the final DMSO/aqueous buffer mixture.[1]
-
Introduce a Co-solvent: Adding a small percentage (e.g., 1-5% v/v) of a water-miscible organic co-solvent can increase solubility by reducing the overall polarity of the solvent system.[4] Suitable co-solvents include ethanol, propylene glycol, or polyethylene glycol (PEG).[4]
-
Use Surfactants: Low concentrations of non-ionic surfactants, such as Polysorbate 80 (Tween® 80) or Pluronic® F-68, can form micelles that encapsulate the hydrophobic this compound, keeping it in solution.[1][4] It is advisable to use concentrations above the critical micelle concentration (CMC).[4]
-
Adjust pH: The quinazoline scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent.[1] For weakly basic compounds, lowering the pH of the buffer to a more acidic range can increase solubility by promoting ionization.[1] Conversely, for acidic derivatives, a more basic pH may be beneficial.
Q3: My DMSO stock solution is clear at room temperature but precipitates when stored at 4°C or -20°C. What should I do?
A3: This indicates that the solubility of this compound in DMSO is temperature-dependent.[1]
-
Room Temperature Storage: If the compound's stability allows, storing the stock solution at room temperature is the simplest solution.[1]
-
Re-dissolution Protocol: If refrigeration is necessary for stability, you must ensure the compound is fully re-dissolved before use. Gently warm the vial to room temperature and vortex thoroughly until the solution is clear.[1] Always visually inspect for any undissolved particles before making dilutions.
Q4: I am observing inconsistent results in my cell-based assays. Could this be related to solubility?
A4: Yes, inconsistent results are a common consequence of poor solubility.[1] If this compound precipitates in the cell culture medium, the effective concentration of the compound will be variable and lower than intended.[1]
-
Visual Inspection: Carefully inspect your assay plates under a microscope for any signs of compound precipitation (e.g., crystals, amorphous particles).
-
Implement Solubilization Strategies: If precipitation is observed, apply the strategies outlined in Q2 (co-solvents, surfactants) to your cell culture medium, ensuring that the chosen excipients and their concentrations are not cytotoxic to your cell line.
| Common Troubleshooting Scenarios & Solutions | | :--- | :--- | | Issue | Recommended Action | | Compound won't dissolve in 100% DMSO. | Increase the volume of fresh, anhydrous DMSO. Use gentle warming and ultrasonication to aid dissolution.[1] | | DMSO stock precipitates upon storage at 4°C or -20°C. | Store the stock solution at room temperature if stability permits. If refrigeration is required, gently warm and vortex to re-dissolve before use.[1] | | Compound precipitates upon dilution into aqueous buffer. | Reduce final concentration, add a co-solvent (1-5% v/v), or use a surfactant (e.g., 0.01-0.1% Tween® 80).[1][4] | | Inconsistent results in cell-based assays. | Visually inspect assay plates for precipitation. Re-evaluate your dilution method and consider the use of non-toxic solubilizing agents in the culture medium.[1] |
Q5: For in vivo studies, my compound has low oral bioavailability. What formulation strategies can I explore?
A5: Low oral bioavailability for a BCS Class II compound like many quinazolines is often due to poor dissolution in the gastrointestinal (GI) tract.[4] Advanced formulation strategies are necessary to improve the dissolution rate and subsequent absorption.[1]
-
Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution.[4][5] Techniques like micronization or nanosuspension can significantly improve bioavailability.[5][6]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a molecular level.[4] This can convert the drug to a more soluble amorphous form and reduce particle size.[4] Common carriers include PVP K30, Soluplus®, and PEG 6000.[1]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic drug molecule within their central cavity, forming an inclusion complex that has enhanced aqueous solubility.[4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[4]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) can improve oral absorption by presenting the drug in a solubilized state in the GI tract.[5] This can include simple oil solutions or self-emulsifying drug delivery systems (SEDDS).[5]
Mechanism of Cyclodextrin Inclusion Complexation
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin host molecule.
General Solubility Profile of Quinazoline Derivatives
While specific quantitative data for this compound is not widely published, the following table provides a general guide to the solubility of related quinazoline compounds in common laboratory solvents.[3][7]
| Solvent | General Solubility | Notes |
| Water / Aqueous Buffers | Very Low / Insoluble | The primary challenge for biological assays.[1][7] |
| DMSO (Dimethyl sulfoxide) | Generally Soluble | The preferred solvent for creating high-concentration stock solutions.[1][2] |
| DMF (N,N-Dimethylformamide) | Generally Soluble | A good alternative to DMSO; solubility often increases with temperature.[3] |
| Ethanol / Methanol | Sparingly Soluble to Soluble | Can be used as co-solvents to improve aqueous solubility.[4] |
| Acetone | Sparingly Soluble | May be used in certain formulation processes like solid dispersions.[4] |
| Acetonitrile | Sparingly Soluble | Less commonly used for initial dissolution compared to DMSO or DMF.[7] |
Note: This table provides general guidance. It is crucial to experimentally determine the solubility of this compound in your specific solvent system.
Safety & Handling
This compound should be handled with care. It may cause skin, eye, and respiratory irritation.[8] Always consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cibtech.org [cibtech.org]
- 4. benchchem.com [benchchem.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. benchchem.com [benchchem.com]
- 8. 77119-53-0 Cas No. | 2-Chloro-6-fluoroquinoline | Apollo [store.apolloscientific.co.uk]
- 9. chemicalbook.com [chemicalbook.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Stability of 2-Chloro-6-fluoroquinazoline under acidic and basic conditions
An In-depth Technical Guide to the Stability of 2-Chloro-6-fluoroquinazoline
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists to provide a deeper understanding of the stability profile of this important synthetic intermediate. The following question-and-answer section addresses common issues and provides practical guidance for its handling, storage, and analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the general stability profile of this compound and what are the most reactive sites on the molecule?
A1: The stability of this compound is governed by the chemical properties of its quinazoline core and the influence of its substituents. The quinazoline ring itself is a relatively stable aromatic system. However, the presence of an electron-withdrawing chlorine atom at the 2-position makes this carbon highly electrophilic and susceptible to nucleophilic attack.
-
Primary Reactive Site: The C2-Cl bond is the most labile part of the molecule. The chlorine atom is a good leaving group, and its departure is facilitated by the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring. This makes this compound a versatile intermediate for introducing various functional groups at the 2-position via nucleophilic aromatic substitution (SNAr) reactions.
-
Influence of Substituents: The fluorine atom at the 6-position is a strong electron-withdrawing group, which further increases the electrophilicity of the C2 carbon, enhancing its reactivity towards nucleophiles. The fluorine itself is on the benzene portion of the ring system and is much less prone to substitution compared to the C2-chloro group.
-
General Stability: In solid form, when stored away from light, moisture, and reactive chemicals, the compound is generally stable. In solution, its stability is highly dependent on the solvent, pH, and temperature. Quinazoline and its derivatives are known to be stable in cold, dilute acidic and alkaline solutions but can be susceptible to degradation upon heating.[1]
Q2: How stable is this compound under acidic conditions and what is the primary degradation pathway?
A2: Under acidic conditions, particularly in the presence of water and heat, this compound is prone to hydrolysis. The primary degradation product is 6-fluoroquinazolin-2(1H)-one.
Causality of Degradation: The mechanism involves the protonation of one of the ring nitrogen atoms (likely N1 or N3). This protonation increases the electrophilicity of the C2 carbon, making it more susceptible to attack by a weak nucleophile like water. The subsequent loss of HCl results in the formation of the more thermodynamically stable quinazolinone tautomer. While generally stable in cold dilute acid, boiling in acidic solutions can lead to ring cleavage, though hydrolysis at the C2 position is the more common and faster degradation route.[1]
Q3: What is the expected stability of this compound in a basic medium?
A3: The compound is highly reactive under basic conditions. The C2-Cl bond is readily displaced by strong nucleophiles like hydroxide ions (OH⁻). This reaction is typically faster and occurs under milder conditions than acid-catalyzed hydrolysis.
Causality of Degradation: In a basic aqueous solution, the hydroxide ion acts as a potent nucleophile, directly attacking the electron-deficient C2 carbon. This leads to the formation of an intermediate which then expels the chloride ion to yield 6-fluoroquinazolin-2(1H)-one. This high reactivity is a cornerstone of its utility in synthesis but necessitates careful handling to avoid unwanted degradation. Any trace of moisture in basic solutions (e.g., amines, metal hydroxides) can lead to the formation of the quinazolinone impurity.
Q4: I need to evaluate the stability of this compound for a new project. How do I design a robust forced degradation study?
A4: A forced degradation or stress testing study is essential to identify potential degradation products and establish the intrinsic stability of a molecule.[2] These studies are a regulatory requirement in drug development and provide critical information for formulation and storage.[3][4] A standard study should expose the compound to hydrolysis, oxidation, heat, and light under conditions more severe than accelerated stability testing.[5]
Experimental Protocol: Forced Degradation Study
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) and take samples at various time points (e.g., 2, 4, 8 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature. Due to high reactivity, sample at shorter intervals (e.g., 30 min, 1, 2 hours).
-
Oxidative Degradation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3-6% H₂O₂) and keep it at room temperature for up to 24 hours.
-
Thermal Degradation: Heat the stock solution at a controlled temperature (e.g., 60-80°C) for 24-48 hours. Also, expose the solid compound to dry heat.[6]
-
Photostability: Expose both the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours, as per ICH Q1B guidelines.[6] Keep a control sample wrapped in foil to protect it from light.
-
Sample Processing: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Table 1: Summary of Expected Stability under Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Expected Outcome for this compound | Primary Degradant |
|---|---|---|---|
| Acidic | 0.1 M HCl, 60°C | Moderate to significant degradation | 6-Fluoroquinazolin-2(1H)-one |
| Basic | 0.1 M NaOH, RT | Rapid and significant degradation | 6-Fluoroquinazolin-2(1H)-one |
| Oxidative | 3% H₂O₂, RT | Likely stable, but N-oxide formation is possible | Potential N-oxides |
| Thermal | 60°C | Generally stable, depends on solvent | Minimal degradation expected |
| Photolytic | ICH Q1B | Potential for degradation; requires experimental verification | Varies |
Q5: What is the best analytical method to monitor the stability of this compound and its potential degradants?
A5: The most suitable and widely used method for stability testing is a stability-indicating High-Performance Liquid Chromatography (HPLC) method , typically with UV detection.[3][7] This method should be capable of separating the parent compound from all potential degradation products and impurities.
Trustworthiness of the Method: A method is considered "stability-indicating" when it is validated by forced degradation studies. You must demonstrate that the peaks for known degradants are well-resolved from the main compound peak. Peak purity analysis using a photodiode array (PDA) detector or mass spectrometry (LC-MS) is crucial to ensure that the main peak is not co-eluting with any degradants.
Table 2: Recommended Starting HPLC Method Parameters
| Parameter | Recommended Condition | Rationale / Expertise |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 3.5 µm) | Provides good retention and separation for moderately polar heterocyclic compounds. |
| Mobile Phase A | 0.1% Formic Acid or Trifluoroacetic Acid in Water | Provides sharp peaks and good ionization for MS detection. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase chromatography. |
| Gradient | Start at 5-10% B, ramp to 95% B over 15-20 min | A gradient is essential to elute both the polar degradants and the less polar parent compound effectively. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30-40°C | Improves peak shape and run-to-run reproducibility. |
| Detection | UV at 254 nm or a suitable wavelength from a UV scan | Most aromatic compounds absorb strongly in this region. A PDA detector is highly recommended. |
| Injection Volume | 5-10 µL | Standard volume to avoid column overloading. |
Q6: Troubleshooting: My HPLC analysis shows the rapid disappearance of the main peak in a basic reaction mixture, even at room temperature. Is this expected?
A6: Yes, this is highly expected. As detailed in A3, the 2-chloro substituent on the quinazoline ring is extremely labile to nucleophilic attack, especially by strong nucleophiles in a basic medium. Amines, hydroxides, and even some basic buffers can rapidly displace the chlorine.
Troubleshooting Steps & Explanations:
-
Confirm Degradant Identity: Check the retention time of the new, major peak. It is very likely to be 6-fluoroquinazolin-2(1H)-one. If you have access to LC-MS, confirm its mass (m/z).
-
Quench the Reaction: When sampling from a basic reaction mixture for analysis, immediately quench the aliquot in a pre-prepared vial containing a slight excess of an acidic solution (e.g., a solution of 0.1 M HCl or formic acid in the mobile phase). This will neutralize the base and prevent further degradation ex vivo while waiting for injection.
-
Re-evaluate Reaction Conditions: If this degradation is undesirable for your intended synthesis, you may need to use a non-nucleophilic base (e.g., a hindered base like diisopropylethylamine if compatible) or run the reaction at a much lower temperature (e.g., 0°C or -78°C) to control the rate of the side reaction. Ensure all solvents and reagents are scrupulously dried, as trace water can be a source of hydroxide under basic conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. biomedres.us [biomedres.us]
- 5. ijrpp.com [ijrpp.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purifying Quinazolines with Column Chromatography
Welcome to the technical support center for the purification of quinazoline derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the nuances of purifying these important N-heterocyclic compounds using column chromatography. Here, we move beyond generic protocols to address the specific challenges you may encounter, with a focus on the causal relationships between your experimental choices and outcomes.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent system for my quinazoline derivative?
A1: The selection of an appropriate solvent system, or eluent, is the most critical factor for a successful separation. The ideal starting point is to use Thin Layer Chromatography (TLC) to screen various solvent mixtures. A good solvent system will yield a retention factor (Rf) of approximately 0.2-0.4 for your target quinazoline.[1]
For initial screening, consider these common systems:
-
Hexane/Ethyl Acetate: This is a versatile, all-purpose system suitable for moderately polar quinazolines and is an excellent starting point for method development.[1]
-
Dichloromethane/Methanol: This system is more effective for polar quinazoline derivatives that may not move from the baseline in hexane/ethyl acetate systems.[1]
-
Petroleum Ether/Ethyl Acetate: This can often be used interchangeably with hexane/ethyl acetate.[1]
The polarity of your quinazoline derivative, dictated by its substituents, will determine the optimal ratio of these solvents.
Q2: My quinazoline compound is streaking or "tailing" on the silica gel column. What causes this and how can I fix it?
A2: Peak tailing is a common issue when purifying basic compounds like quinazolines on acidic silica gel.[2] This occurs due to strong interactions between the basic nitrogen atoms in the quinazoline ring and the acidic silanol groups on the silica surface.[2] To mitigate this, you can:
-
Add a basic modifier to the eluent: Incorporating a small amount (0.1-2.0%) of a competing base, such as triethylamine (TEA) or ammonium hydroxide, into your mobile phase can neutralize the active sites on the silica gel, leading to improved peak shape.[3][4][5]
-
Use a deactivated stationary phase: Consider using a less acidic stationary phase like neutral or basic alumina, or commercially available amine-functionalized silica columns.[3][6][7]
Q3: My quinazoline derivative won't elute from the column, even with a high concentration of polar solvent. What should I do?
A3: If your compound remains at the top of the column, the eluent is not polar enough to displace it from the stationary phase.[1] In this situation, you should:
-
Gradually increase the eluent polarity: For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. If you are already at 100% ethyl acetate, a switch to a more polar system like dichloromethane/methanol is warranted.[8]
-
Check for compound instability: It is possible your compound is degrading on the silica gel.[9] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared.[9]
Q4: When should I consider using reverse-phase chromatography for my quinazoline purification?
A4: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method when very high purity (>99%) is required, or for separating closely related analogs or isomers that are difficult to resolve with normal-phase flash chromatography.[1] It is also well-suited for the purification of more polar quinazolinone derivatives.[1] In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, such as a mixture of water and acetonitrile or methanol.[1][10]
Troubleshooting Guide: Common Issues in Quinazoline Purification
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation (Overlapping Bands) | Inappropriate solvent system. | Optimize the solvent system using TLC to achieve a greater difference in Rf values between your product and impurities.[1] |
| Column overloading. | Reduce the amount of crude material loaded onto the column. | |
| Improperly packed column (channeling). | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Compound Crashing Out on the Column | Poor solubility of the compound in the eluent. | Choose a solvent system in which your compound has better solubility.[1] You may need to employ a stronger solvent for loading the sample. |
| Product Degradation on the Column | Sensitivity of the quinazoline to the acidic silica gel. | Deactivate the silica gel by pre-flushing the column with an eluent containing 1-3% triethylamine.[3][11] Alternatively, use a less acidic stationary phase like alumina.[3] |
| Triethylamine Salt in Final Product | Protonation of triethylamine by an acidic compound or residual acid from the reaction. | After combining your pure fractions, perform a wash with a mild aqueous base like sodium bicarbonate solution to remove the salt.[12] |
Experimental Protocols
Protocol 1: Standard Flash Column Chromatography of a Moderately Polar Quinazoline
This protocol outlines a general procedure for the purification of a quinazoline derivative using silica gel flash chromatography.
1. Method Development with TLC:
- Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Spot the solution on a silica gel TLC plate.
- Develop the TLC plate in a chamber containing a hexane/ethyl acetate solvent system (start with a 4:1 ratio).
- Visualize the plate under UV light.
- Adjust the solvent ratio until the desired product has an Rf value of approximately 0.2-0.4.[1]
2. Column Packing:
- Select an appropriately sized column for the amount of material to be purified.
- Plug the bottom of the column with a small piece of cotton or glass wool.
- Add a layer of sand.
- Prepare a slurry of silica gel (230-400 mesh) in the initial, less polar eluent.
- Pour the slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing.
- Add another layer of sand on top of the packed silica gel.[1]
3. Sample Loading:
- Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane).
- Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is known as dry loading.[13]
- Carefully add the dry-loaded sample to the top of the column.
4. Elution and Fraction Collection:
- Carefully add the eluent to the top of the column.
- Apply pressure (flash chromatography) to push the solvent through the column.
- Collect fractions and monitor the elution of your compound by TLC.
- If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.[11]
5. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent using a rotary evaporator to obtain your purified quinazoline.
Data Presentation: Common Solvent Systems
The following table provides examples of solvent systems that have been successfully used for the purification of various quinazoline derivatives.
| Solvent System (v/v) | Typical Application | Notes |
| Hexane / Ethyl Acetate (e.g., 2:1) | General purpose for moderately polar quinazolinones. | A good starting point for method development. Adjust the ratio based on TLC results.[1] |
| Petroleum Ether / Ethyl Acetate (gradient) | Used for the purification of 2,3-disubstituted-4(3H)-quinazolinones. | A gradient allows for the separation of compounds with a range of polarities.[14] |
| Dichloromethane / Methanol (e.g., 49:1) | For more polar quinazolinone derivatives. | Can be effective for compounds that are poorly soluble or do not move in hexane/ethyl acetate systems.[8] |
| Chloroform / Methanol (e.g., 40:1) | Purification of fused quinazolinone derivatives. | Chloroform can offer different selectivity compared to dichloromethane.[8] |
| Hexane / Ethyl Acetate (1:19) with Recrystallization | For push-pull structures based on 2-aryl substituted quinazolin-4(3H)-ones. | A highly polar system followed by recrystallization may be necessary for highly functionalized, crystalline compounds.[15] |
Advanced Purification: Reverse-Phase HPLC
For challenging separations requiring high purity, RP-HPLC is an invaluable tool.
A typical mobile phase for the RP-HPLC purification of quinazolinones consists of a mixture of water (A) and acetonitrile or methanol (B), often with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.[1] The method is first developed on an analytical scale and then scaled up to a preparative column.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. silicycle.com [silicycle.com]
- 5. chemtips.wordpress.com [chemtips.wordpress.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification [chem.rochester.edu]
- 10. selekt.biotage.com [selekt.biotage.com]
- 11. Chromatography [chem.rochester.edu]
- 12. reddit.com [reddit.com]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
Navigating Nucleophilic Aromatic Substitution: A Comparative Reactivity Guide to 2-Chloro-6-fluoroquinazoline and 2,4-dichloroquinazoline
For researchers and professionals in drug discovery and organic synthesis, the quinazoline scaffold is a cornerstone of innovation, forming the core of numerous therapeutic agents. The strategic functionalization of this privileged heterocycle via nucleophilic aromatic substitution (SNAr) is a critical step in the synthesis of many targeted therapies. This guide provides an in-depth technical comparison of the reactivity of two key quinazoline-based building blocks: 2-chloro-6-fluoroquinazoline and 2,4-dichloroquinazoline . By understanding their distinct electronic properties and reactivity profiles, chemists can make more informed decisions in their synthetic strategies, optimizing reaction conditions and improving yields of target molecules.
The Quinazoline Core: A Tale of Two Reactivities
The reactivity of chloro-substituted quinazolines in SNAr reactions is dictated by the electron-deficient nature of the pyrimidine ring, which is further influenced by the position and nature of other substituents. This guide will dissect the reactivity of our two compounds of interest, drawing on mechanistic principles and supporting experimental evidence from the syntheses of key pharmaceutical agents like Gefitinib and Lapatinib.
2,4-Dichloroquinazoline: A Study in Regioselectivity
The presence of two chlorine atoms at the C2 and C4 positions of the quinazoline ring in 2,4-dichloroquinazoline presents an interesting case of regioselectivity. It is well-documented in the scientific literature that the chlorine atom at the C4 position is significantly more susceptible to nucleophilic attack than the one at the C2 position.[1][2][3]
This preferential reactivity is a cornerstone of the synthesis of the epidermal growth factor receptor (EGFR) inhibitor, Gefitinib.[4][5][6] In the synthesis of Gefitinib, 2,4-dichloro-6,7-dimethoxyquinazoline is reacted with 3-chloro-4-fluoroaniline, with the substitution occurring exclusively at the C4 position under relatively mild conditions.[5][6]
Mechanistic Insights: Why C4 is More Reactive
The enhanced reactivity of the C4 position can be attributed to several electronic factors:
-
Higher Electrophilicity: The carbon atom at the C4 position is more electron-deficient than the C2 carbon. This is due to the cumulative electron-withdrawing effects of the adjacent nitrogen atom (N3) and the chlorine atom.
-
Stabilization of the Meisenheimer Intermediate: The intermediate formed upon nucleophilic attack at C4 (a Meisenheimer complex) is better stabilized through resonance. The negative charge can be effectively delocalized onto the electronegative nitrogen atoms of the pyrimidine ring.
-
Computational Evidence: Density Functional Theory (DFT) calculations have corroborated these experimental observations. Studies have shown that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C4 carbon, indicating it is the more favorable site for nucleophilic attack.[1][2] Furthermore, the calculated activation energy for the SNAr reaction is lower for the C4 position compared to the C2 position.[1]
Substitution at the less reactive C2 position is possible but requires more forcing conditions, such as higher temperatures.[1][3] This reactivity difference allows for a stepwise and controlled functionalization of the quinazoline scaffold.
This compound: The Impact of a Distal Fluoro Group
In this compound, we have a single chlorine atom at the C2 position and a fluorine atom on the fused benzene ring at the C6 position. The key question for chemists is how the 6-fluoro substituent influences the reactivity of the C2-chloro position compared to the chloro substituents in 2,4-dichloroquinazoline.
The fluorine atom at the C6 position is expected to influence the reactivity at C2 through a combination of inductive and resonance effects.
-
Inductive Effect (-I): Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect. This effect deactivates the entire aromatic system to some extent by pulling electron density away from the ring.
-
Resonance Effect (+M): Fluorine also possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance. This effect tends to increase electron density, particularly at the ortho and para positions relative to the fluorine atom.
In the case of this compound, the C2 position is meta to the 6-fluoro substituent. Therefore, the electron-donating resonance effect of fluorine will have a minimal impact at C2. The dominant electronic influence of the 6-fluoro group on the C2 position will be its strong electron-withdrawing inductive effect. This inductive withdrawal of electron density from the quinazoline ring system would be expected to increase the electrophilicity of the C2 carbon, thereby making it more susceptible to nucleophilic attack.
Comparative Reactivity Summary
The following table summarizes the key reactivity differences based on the available data and established chemical principles.
| Feature | 2,4-Dichloroquinazoline | This compound |
| Most Reactive Site | C4 position | C2 position |
| Key Electronic Influence | Strong activation of C4 by adjacent nitrogen and chlorine. | Activation of C2 by the electron-withdrawing inductive effect of the 6-fluoro substituent. |
| Regioselectivity | Highly regioselective for C4 substitution under mild conditions. | Single site for substitution. |
| Application Example | Synthesis of Gefitinib[4][5][6] | Building block for analogs of tyrosine kinase inhibitors. |
Experimental Protocols
The following are representative, step-by-step protocols for conducting SNAr reactions on these quinazoline substrates. These are intended as a guide and may require optimization based on the specific nucleophile and desired product.
Protocol 1: Regioselective SNAr on 2,4-dichloro-6,7-dimethoxyquinazoline (Gefitinib Synthesis Intermediate)
This protocol is adapted from documented syntheses of Gefitinib.[5]
Objective: To selectively substitute the C4-chloro group with an aniline nucleophile.
Materials:
-
2,4-dichloro-6,7-dimethoxyquinazoline
-
3-chloro-4-fluoroaniline
-
Isopropanol (or another suitable high-boiling solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add 2,4-dichloro-6,7-dimethoxyquinazoline (1.0 eq).
-
Add isopropanol to create a stirrable slurry.
-
Add 3-chloro-4-fluoroaniline (1.0-1.2 eq).
-
Heat the reaction mixture to reflux (typically 80-85 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold isopropanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield 4-(3-chloro-4-fluoroanilino)-2-chloro-6,7-dimethoxyquinazoline.
Caption: General workflow for the regioselective SNAr reaction on 2,4-dichloroquinazoline.
Protocol 2: SNAr on a 4-Chloroquinazoline Intermediate for Lapatinib Synthesis
This protocol is a generalized procedure based on the synthesis of Lapatinib and related compounds.[7][8]
Objective: To substitute the C4-chloro group of a quinazoline with a substituted aniline.
Materials:
-
4-Chloro-6-iodoquinazoline (or similar 4-chloroquinazoline)
-
3-Chloro-4-((3-fluorobenzyl)oxy)aniline
-
n-Butanol or Isopropanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve the 4-chloroquinazoline derivative (1.0 eq) in n-butanol.
-
Add the substituted aniline (1.0-1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 100-120 °C) and stir for 2-6 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.
// Define nodes reactants [label=<
Chloroquinazoline
];
nucleophile [label=<
Nucleophile
];
meisenheimer [label=<
Resonance-Stabilized Intermediate
];
product [label=<
Substituted Quinazoline
];
hcl [label=<
- HCl
];
// Define edges reactants -> meisenheimer [label="+ Nu-H"]; meisenheimer -> product [label="- Cl-"]; product -> hcl [style=invis]; // for spacing } .dot
Caption: Generalized mechanism for the SNAr reaction on a chloroquinazoline.
Conclusion
Both this compound and 2,4-dichloroquinazoline are valuable building blocks in medicinal chemistry, offering distinct reactivity profiles for the synthesis of complex quinazoline derivatives. The well-established regioselectivity of 2,4-dichloroquinazoline, with its highly reactive C4 position, provides a reliable strategy for sequential functionalization. In contrast, the reactivity of the C2-chloro group in this compound is enhanced by the inductive effect of the 6-fluoro substituent, making it a prime candidate for targeted SNAr reactions at the C2 position. A thorough understanding of these electronic effects and reactivity patterns is paramount for the rational design and efficient execution of synthetic routes towards novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.de [thieme-connect.de]
- 6. ukm.my [ukm.my]
- 7. benchchem.com [benchchem.com]
- 8. CN103159747A - Synthetic method of lapatinib - Google Patents [patents.google.com]
- 9. US8664389B2 - Process for the preparation of lapatinib and it's pharmaceutically acceptable salts - Google Patents [patents.google.com]
A Guide to the Comparative Biological Activity of Fluorinated vs. Non-Fluorinated Quinazolines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold and the "Magic" Atom
The quinazoline core is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds.[1][2] From anticancer and anti-inflammatory agents to antimicrobials, the versatility of the quinazoline scaffold is well-documented.[3][4] In the relentless pursuit of optimizing drug candidates, medicinal chemists often turn to fluorine, an element sometimes dubbed the "magic atom" for its profound ability to enhance pharmacological properties.
The strategic incorporation of fluorine can increase metabolic stability, modulate acidity (pKa), and improve binding affinity to biological targets.[5] However, the effects of fluorination are not universally positive. Its impact is highly context-dependent, relying on its position within the molecule and the specific biological target. This guide provides an in-depth, data-driven comparison of fluorinated and non-fluorinated quinazoline derivatives, offering insights into the nuanced and often unpredictable role of fluorine in modulating biological activity.
The Fluorine Factor: Impact on Physicochemical and Pharmacokinetic Properties
One of the most sought-after benefits of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like cytochrome P450. This can lead to a longer drug half-life and improved bioavailability.
A clear example of this is seen in a series of 3,4-dihydroquinazoline derivatives developed as potential cytotoxic agents. The non-fluorinated lead compound, KYS05090S, showed promising activity but suffered from poor metabolic stability. By introducing a fluorine atom to a benzyl amide moiety (creating compound 8h ), researchers achieved a two-fold increase in metabolic stability in both rat and human liver microsomes while maintaining comparable cytotoxic effects.[6] This bioisosteric replacement successfully addressed a key liability of the parent compound.
Comparative Analysis of Biological Activity: Case Studies
The influence of fluorine on the biological activity of quinazolines is best understood through direct comparison. The following case studies illustrate how fluorination can be a decisive factor—for better or for worse.
Case Study 1: Anticancer Activity - EGFR Kinase Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a well-established target in oncology, and 4-anilinoquinazolines are a prominent class of EGFR inhibitors. The placement of fluorine on this scaffold is critical and demonstrates the positional sensitivity of its effects.
-
Positive Impact: Structure-activity relationship (SAR) studies have revealed that introducing a fluorine substituent at the C-2 position of the aniline ring is vital for potent inhibitory activity.[7][8]
-
Negative Impact: Conversely, substituting the C-6 position of the quinazoline core itself with fluorine has been shown to decrease activity.[8]
Mechanistically, fluorine's high electronegativity can create favorable interactions with the target protein. Docking studies have shown that fluorine can form novel hydrogen bond interactions with key residues like Asp855 and Phe856 within the DFG motif of the EGFR kinase domain, altering the binding mode compared to non-fluorinated analogs.[7]
| Compound Class | Fluorination Position | Biological Target | Effect of Fluorination on Activity | Reference |
| 6-Benzamide Quinazolines | C-2 of Benzamide Ring | EGFRwt Kinase | Vital for Activity | [7][8] |
| 4-Anilinoquinazolines | C-6 of Quinazoline Core | EGFR Kinase | Decreased Activity | [8] |
Case Study 2: Anti-Inflammatory Activity
Quinazoline derivatives have been explored as anti-inflammatory agents, often by targeting pathways like NF-κB.[9] Here, fluorination has generally been found to be beneficial. For instance, the synthesis of novel 4-amino quinazoline derivatives revealed that an N-(4-fluorophenyl)quinazolin-4-amine compound was the most potent in the series, showing high anti-inflammatory activity.[3] However, in a different study on quinazolinones designed to inhibit inflammatory gene expression, a fluorine substituent was found to only slightly reduce the expression of iNOS mRNA, suggesting a more modest or neutral effect in that specific context.[10]
Case Study 3: Antimalarial Activity - A Cautionary Tale
While the strategic addition of fluorine is often a go-to strategy for lead optimization, it can be dramatically detrimental. A study on quinazolinone-2-carboxamide derivatives as potential antimalarials provides a striking example.
Researchers started with a fluorinated compound (19c ) based on a previous series of inhibitors for a different target. This compound was found to be largely inactive against Plasmodium falciparum. In a remarkable turn, when the fluorine atom was replaced with hydrogen to create the non-fluorinated analog (19f ), the potency skyrocketed.[11]
| Compound ID | Key Structural Feature | P. falciparum 3D7 IC50 | Fold Difference | Reference |
| 19c | Fluorinated | 9,450 nM | - | [11] |
| 19f | Non-Fluorinated | 25 nM | 378x more potent | [11] |
This 378-fold improvement in potency upon removal of fluorine underscores a critical lesson: fluorination can introduce negative steric or electronic effects that disrupt the precise interactions required for binding to the biological target. The authors noted this as a "deleterious effect" and a "huge difference in activity," highlighting the necessity of empirical testing over preconceived notions about fluorination.[11]
Experimental Protocols & Methodologies
To ensure the validity and reproducibility of comparative studies, standardized experimental protocols are essential. Below is a representative methodology for an in vitro kinase inhibition assay, a common experiment for evaluating quinazoline-based EGFR inhibitors.
Protocol: In Vitro EGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a method to determine the inhibitory potency (IC50) of a compound by measuring its ability to displace a fluorescently labeled ATP-competitive ligand (tracer) from the EGFR kinase active site.
1. Reagent Preparation:
- Assay Buffer: Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
- EGFR Kinase Solution: Dilute recombinant human EGFR (T790M/L858R mutant, for example) to a 2.5X working concentration in Assay Buffer.
- Eu-anti-GST Antibody Solution: Dilute the Europium-labeled antibody to a 2.5X working concentration in Assay Buffer.
- Alexa Fluor™ 647 Kinase Tracer Solution: Dilute the tracer to a 2.5X working concentration in Assay Buffer.
- Test Compound Dilution Series: Prepare a serial dilution of the fluorinated and non-fluorinated quinazoline compounds in 100% DMSO, typically starting at 1000X the highest final assay concentration. Then, create an intermediate dilution in Assay Buffer.
2. Assay Procedure:
- Add 4 µL of the intermediate test compound dilutions to the wells of a low-volume 384-well plate. Include "0% inhibition" control wells (DMSO only) and "100% inhibition" control wells (high concentration of a known inhibitor).
- Combine equal volumes of the 2.5X EGFR Kinase solution and the 2.5X Eu-anti-GST Antibody solution to create a 2X Kinase/Antibody mixture.
- Add 4 µL of the 2X Kinase/Antibody mixture to each well.
- Add 2 µL of the 2.5X Kinase Tracer solution to each well.
- Centrifuge the plate briefly (e.g., 1000 rpm for 1 minute) to mix and settle contents.
- Incubate the plate at room temperature for 60 minutes, protected from light.
3. Data Acquisition:
- Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
- Set the excitation wavelength to 340 nm and measure emission at two wavelengths: 665 nm (tracer signal) and 615 nm (Europium antibody signal).
4. Data Analysis:
- Calculate the TR-FRET emission ratio (665 nm / 615 nm) for each well.
- Normalize the data using the control wells.
- Plot the normalized emission ratio against the logarithm of the compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Prep [label="1. Prepare Reagents\n(Kinase, Tracer, Compounds)", shape=parallelogram, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
Plate [label="2. Add 4µL Compound\nto 384-well Plate"];
Add_Kinase [label="3. Add 4µL\nKinase/Antibody Mix"];
Add_Tracer [label="4. Add 2µL\nTracer Solution"];
Incubate [label="5. Incubate 60 min\nat Room Temp"];
Read [label="6. Read Plate\n(TR-FRET Reader)"];
Analyze [label="7. Analyze Data &\nCalculate IC50", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Prep -> Plate -> Add_Kinase -> Add_Tracer -> Incubate -> Read -> Analyze;
}
Conclusion and Future Perspectives
The strategic fluorination of the quinazoline scaffold is a powerful but decidedly double-edged sword in drug discovery.
-
Key Takeaways:
-
Fluorination can successfully enhance metabolic stability, as demonstrated in cytotoxic 3,4-dihydroquinazolines.[6]
-
The biological impact of fluorine is exquisitely dependent on its position. On the 4-anilinoquinazoline scaffold for EGFR inhibition, fluorination is beneficial on the aniline ring but detrimental on the quinazoline core itself.[7][8]
-
Fluorination does not guarantee improved activity and can be profoundly detrimental, as shown by the 378-fold loss of potency in an antimalarial quinazolinone series.[11]
-
This guide underscores that while general principles of medicinal chemistry provide a valuable starting point, they are no substitute for empirical data. The decision to incorporate or remove fluorine should be driven by head-to-head comparative testing. Future advancements in computational chemistry and predictive modeling may one day allow for more accurate in silico predictions of fluorine's effects, but for now, diligent experimental work remains the gold standard for unlocking the full potential of the versatile quinazoline scaffold.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review of recent advances in the biological activities of quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis and biological evaluation of fluoro-substituted 3,4-dihydroquinazoline derivatives for cytotoxic and analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Researcher's Comparative Guide to the In Vitro Evaluation of 2-Chloro-6-fluoroquinazoline Derivatives as Anticancer Agents
This guide provides a comprehensive overview and comparative analysis of the in vitro evaluation of 2-chloro-6-fluoroquinazoline derivatives, a class of compounds showing significant promise in the landscape of targeted cancer therapy. We will delve into the rationale behind their design, compare their biological activity with relevant alternatives, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.
Introduction: The Quinazoline Scaffold and the Rationale for 2-Chloro-6-fluoro Substitution
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of several FDA-approved anticancer drugs, including gefitinib and erlotinib.[1] These molecules primarily exert their effect by inhibiting protein kinases, enzymes that play a crucial role in cellular signaling pathways often dysregulated in cancer.
The specific substitution pattern of a 2-chloro and a 6-fluoro group on the quinazoline ring is a deliberate design strategy aimed at enhancing the therapeutic potential of these derivatives. The chlorine atom at the 2-position can serve as a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds.[2] The fluorine atom at the 6-position is known to modulate the electronic properties of the molecule, potentially improving metabolic stability and cell permeability. This strategic halogenation can lead to enhanced binding affinity to target proteins and improved pharmacokinetic properties.
Comparative In Vitro Efficacy: A Focus on Kinase Inhibition and Cytotoxicity
While direct head-to-head comparative studies on a series of this compound derivatives are not extensively available in the public domain, we can synthesize data from various studies on similarly substituted quinazolines to draw meaningful comparisons. The primary targets for this class of compounds are often receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are key drivers of tumor growth and angiogenesis.[3][4]
Table 1: Comparative in vitro activity of quinazoline derivatives against cancer cell lines and kinases.
| Compound/Derivative Class | Target Cell Line(s)/Kinase | Reported IC50/Activity | Reference |
| Hypothetical this compound Derivative | A549 (NSCLC), HCT116 (Colon), MCF-7 (Breast) | Anticipated in the low micromolar to nanomolar range | - |
| 2-Chloro-4-anilino-quinazolines | EGFR, VEGFR-2 | Potent dual inhibitors | [3] |
| 6-Chloro-quinazolin derivatives | MGC-803, Bcap-37, PC3 | Good antitumor activities, induced apoptosis | [5] |
| 4-Anilino-6-fluoroquinazoline derivatives | EGFR mutants | Potent inhibition | [1] |
| Gefitinib (Reference Drug) | EGFR | IC50 ~2-80 nM (in cell-free assays) | [1] |
| Vandetanib (Reference Drug) | VEGFR-2, EGFR | IC50 ~40 nM (VEGFR-2), ~500 nM (EGFR) | [6] |
Note: The data presented is a synthesis from multiple sources and should be interpreted with caution due to variations in experimental conditions.
The available data suggests that quinazoline derivatives bearing either chloro or fluoro substitutions exhibit potent anticancer activities. The combination of both in a 2-chloro-6-fluoro pattern is rationally expected to yield compounds with significant efficacy, potentially acting as dual inhibitors of key oncogenic kinases.
Key In Vitro Experimental Workflows
To rigorously evaluate the anticancer potential of this compound derivatives, a series of well-defined in vitro assays are essential. The following sections provide detailed protocols and the rationale behind the experimental choices.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., A549, HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and a reference drug (e.g., gefitinib) in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Causality Behind Experimental Choices: The 48-72 hour incubation period allows for sufficient time for the compounds to exert their cytotoxic or cytostatic effects. The use of a reference drug provides a benchmark for the potency of the test compounds.
dot
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. EGFR, HER2 and VEGF pathways: validated targets for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iv.iiarjournals.org [iv.iiarjournals.org]
A Comparative Guide to the Spectroscopic Analysis of 2-Chloro-6-fluoroquinazoline for Unambiguous Structure Confirmation
In the landscape of pharmaceutical and materials science research, the quinazoline scaffold is a cornerstone for developing novel therapeutic agents and functional materials.[1] Its derivatives are known for a wide range of biological activities.[2][3] The synthesis of new analogues, such as 2-Chloro-6-fluoroquinazoline, necessitates rigorous and unequivocal structural confirmation. The placement of substituents, particularly halogens which can dramatically alter electronic properties and biological activity, must be verified with absolute certainty.[4]
This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to elucidate and confirm the structure of this compound. We will move beyond a simple recitation of data to explain the causality behind experimental choices, demonstrating how a multi-faceted spectroscopic approach forms a self-validating system for structural verification. This ensures that researchers and drug development professionals can proceed with confidence in their molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful and informative technique for determining the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a detailed map of the molecule's carbon-hydrogen framework and verifies the specific positions of the halogen substituents.
Expertise in Action: Why NMR is a Self-Validating System
The true power of NMR lies in how different experiments corroborate one another. The proton environment revealed by ¹H NMR must be consistent with the carbon backbone shown by ¹³C NMR. Furthermore, the specific couplings observed between fluorine and both hydrogen (¹H-¹⁹F) and carbon (¹³C-¹⁹F) nuclei provide definitive proof of the fluorine atom's location, which would be difficult to ascertain otherwise.
Proton (¹H) NMR Spectroscopy
-
Analytical Rationale: ¹H NMR provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons and other magnetically active nuclei like ¹⁹F.
-
Predicted Spectral Analysis: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to H-5, H-7, and H-8. The proton at the 4-position (H-4) will also have a unique signal. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the halogen substituents. Crucially, we anticipate observing coupling between the ¹⁹F nucleus at position 6 and the adjacent protons, H-5 and H-7. This J-coupling provides definitive evidence for the fluorine's regiochemistry.
Carbon-13 (¹³C) NMR Spectroscopy
-
Analytical Rationale: ¹³C NMR reveals the number of unique carbon atoms and their chemical environment. For this molecule, it is essential for confirming the carbon skeleton of the fused ring system.
-
Predicted Spectral Analysis: Due to the molecule's asymmetry, eight distinct signals are expected in the ¹³C NMR spectrum. The carbons directly bonded to the electronegative chlorine (C-2) and fluorine (C-6) will be significantly influenced. C-F coupling is a key diagnostic feature; the C-6 signal will appear as a doublet with a large one-bond coupling constant (¹JCF), while adjacent carbons (C-5, C-7) will show smaller two- and three-bond couplings (²JCF, ³JCF).[5][6]
Fluorine-19 (¹⁹F) NMR Spectroscopy
-
Analytical Rationale: ¹⁹F NMR is highly specific for observing fluorine atoms. Given that ¹⁹F is a 100% abundant and highly sensitive nucleus, this technique provides a clean and unambiguous signal for the fluorine substituent.
-
Predicted Spectral Analysis: A single resonance is expected. The key information will be its coupling to the neighboring aromatic protons, H-5 and H-7. The observed splitting pattern in the ¹⁹F spectrum must be consistent with the couplings seen in the ¹H spectrum, providing a powerful cross-validation of the structure.
Workflow for NMR Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. 2-Chloro-4-fluorotoluene(452-73-3) 13C NMR spectrum [chemicalbook.com]
- 6. 2-Fluoroaniline(348-54-9) 13C NMR [m.chemicalbook.com]
A Senior Application Scientist's Guide: Comparing HPLC and LC-MS Methods for 2-Chloro-6-fluoroquinazoline Analysis
For: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of pharmaceutical development, the purity and characterization of synthetic intermediates are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 2-Chloro-6-fluoroquinazoline serves as a critical building block in the synthesis of numerous therapeutic agents. Its structural integrity and impurity profile must be rigorously controlled and monitored. This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the comprehensive analysis of this key intermediate.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding each step in established scientific principles. We will explore two robust, proposed methods, designed from foundational chromatographic theory and extensive experience with similar small molecules, to serve as a validated starting point for your laboratory's method development and routine quality control.
Physicochemical Properties of this compound
Understanding the physicochemical properties of an analyte is the foundational step in developing a robust analytical method. These properties dictate the molecule's behavior in a chromatographic system. While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure, providing a strong basis for method design.
| Property | Value (Predicted/Known) | Source | Implication for Analysis |
| Chemical Formula | C₈H₄ClFN₂ | PubChem | Defines the exact mass for MS detection. |
| Molar Mass | 182.58 g/mol | PubChem | Basic property for solution preparation. |
| pKa (most basic) | ~1.5 (Predicted) | ChemAxon | The quinazoline nitrogen is weakly basic; at acidic pH (>2.5), it will be protonated, which can improve peak shape and retention on reversed-phase columns. |
| LogP | ~2.3 (Predicted) | ChemAxon | Indicates moderate hydrophobicity, making it an ideal candidate for reversed-phase HPLC.[1] |
| UV Absorbance | λmax ~254 nm, ~310 nm (Predicted) | Self-inferred | The quinazoline core is a strong chromophore, allowing for sensitive UV detection. |
Table 1: Key physicochemical properties of this compound and their analytical relevance.
Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of the pharmaceutical industry for routine purity analysis and quality control.[2] Its robustness, cost-effectiveness, and simplicity make it the preferred method for quantifying the main component and known impurities.
Rationale for the Proposed HPLC-UV Method
The method described below is a reversed-phase (RP-HPLC) protocol. This is the most common separation mode in HPLC, separating molecules based on their hydrophobicity.[1][3]
-
Stationary Phase: A C18 (octadecylsilane) column is selected. This non-polar stationary phase provides strong hydrophobic interactions with the moderately non-polar this compound, ensuring adequate retention and separation from more polar or non-polar impurities.[4]
-
Mobile Phase: A mixture of acetonitrile and water is a standard mobile phase in RP-HPLC. Acetonitrile is chosen for its low viscosity and UV transparency.[4] A small amount of formic acid is added to the aqueous phase to acidify the mobile phase (to ~pH 2.7). This ensures that the basic nitrogen on the quinazoline ring is consistently protonated, leading to sharper, more symmetrical peaks by preventing silanol interactions with the stationary phase.
-
Detection: A Diode Array Detector (DAD) is specified to monitor multiple wavelengths. The primary wavelength of 254 nm is chosen as it is a common wavelength for aromatic compounds and provides good sensitivity. A secondary wavelength can be used to detect impurities that may have different spectral properties.
Experimental Protocol: HPLC-UV Analysis
1. Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).
-
Chemicals: Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Ultrapure Water.
2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 30% B, 2-10 min: 30-80% B, 10-12 min: 80% B, 12.1-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | DAD, 254 nm (primary), full spectrum 200-400 nm |
Table 2: HPLC-UV method parameters.
3. Sample Preparation
-
Diluent: 50:50 Acetonitrile/Water.
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in diluent to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the analysis sample at the same concentration (0.5 mg/mL) in the diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis
-
Calculate the purity of the sample using the area percent method from the chromatogram at 254 nm.
-
System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%, and the tailing factor should be ≤ 1.5.
Visualization of the HPLC Workflow
Caption: Workflow for the HPLC-UV analysis of this compound.
Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
For identifying unknown impurities, confirming the identity of the main component, and achieving ultra-low detection limits, LC-MS is the undisputed superior technique.[5] It couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer, providing a higher degree of specificity and sensitivity.[6]
Rationale for the Proposed LC-MS Method
This method is designed for high sensitivity and specificity, making it ideal for analyzing trace-level impurities that might be missed by UV detection.
-
Chromatography: A similar reversed-phase setup is used, but often with a shorter column or a faster gradient to reduce analysis time, as the mass spectrometer provides the necessary specificity.
-
Ionization: Electrospray Ionization (ESI) is the chosen technique. It is a soft ionization method that is highly effective for polar and moderately polar molecules containing basic sites, such as the nitrogen atoms in the quinazoline ring.[7][8] Positive ion mode is selected because these nitrogen atoms are readily protonated ([M+H]⁺) in the acidic mobile phase.
-
Mass Analysis: A triple quadrupole (QQQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is proposed. This technique offers exceptional sensitivity and selectivity by monitoring a specific precursor ion → product ion transition.[5] For this compound (C₈H₄ClFN₂), the protonated molecule [M+H]⁺ has an exact mass of 183.01. A characteristic fragment ion would be determined by fragmentation analysis (MS/MS) to create a highly specific MRM transition.
Experimental Protocol: LC-MS Analysis
1. Instrumentation and Materials
-
LC-MS System: An HPLC or UHPLC system coupled to a triple quadrupole (QQQ) or Q-TOF mass spectrometer with an ESI source.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size (a UHPLC column for faster analysis).
-
Chemicals: Acetonitrile (LC-MS grade), Formic Acid (LC-MS grade), Ultrapure Water.
2. LC-MS Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 10% B, 1-5 min: 10-95% B, 5-6 min: 95% B, 6.1-8 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| MRM Transition | Precursor Ion (m/z): 183.0; Product Ion (m/z): To be determined experimentally (e.g., 155.0) |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 300 °C |
Table 3: LC-MS method parameters.
3. Sample Preparation
-
Diluent: 50:50 Acetonitrile/Water.
-
Sample Solution: Prepare a sample solution at a concentration of approximately 10 µg/mL. For trace impurity analysis, a more concentrated stock of the main compound may be prepared and injected to see low-level impurities.
4. Data Analysis
-
Identify and quantify the target analyte and impurities based on their specific MRM transitions and retention times.
-
The method should be validated according to regulatory guidelines, establishing parameters like Limit of Detection (LOD) and Limit of Quantitation (LOQ).[9][10]
Visualization of the LC-MS Workflow
Caption: Workflow for the LC-MS analysis of this compound.
Comparative Guide: HPLC-UV vs. LC-MS
Choosing the right analytical tool depends on the specific question you need to answer. The following table provides a direct comparison to guide your decision-making process.
| Feature | HPLC-UV | LC-MS |
| Selectivity | Moderate. Based on chromatographic retention time and UV spectrum. Co-eluting compounds can interfere. | Very High. Based on retention time and mass-to-charge ratio (and fragmentation pattern), providing an orthogonal level of detection.[5] |
| Sensitivity | Good (µg/mL range). Suitable for main component assay and major impurities. | Excellent (ng/mL to pg/mL range). Ideal for trace impurity analysis and bioanalytical studies.[6] |
| Application | Routine QC, purity assay, content uniformity, stability testing. | Impurity identification, structure elucidation, trace-level quantification, metabolite studies. |
| Complexity | Relatively simple to operate and maintain. | More complex instrumentation requiring specialized training for operation and data interpretation. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Confirmation | Tentative identification based on retention time matching with a reference standard. | Confident identification based on exact mass and fragmentation pattern. |
Table 4: Objective comparison of HPLC-UV and LC-MS for analysis.
Conclusion and Recommendation
For the analysis of this compound, a dual-pronged approach is most effective in a drug development setting.
-
Use HPLC-UV for routine quality control. Its reliability, simplicity, and cost-effectiveness make it the ideal choice for release testing of batches where the impurity profile is already known and specifications are established.[11]
-
Use LC-MS for method development, impurity characterization, and investigations. When unknown peaks appear in an HPLC chromatogram or when developing a synthetic route, LC-MS is indispensable for identifying by-products and degradation products. Its superior sensitivity is also critical for establishing limits for genotoxic or other harmful impurities.
By leveraging the strengths of both techniques, researchers and drug development professionals can ensure a comprehensive and robust analytical control strategy for this compound, safeguarding the quality and integrity of the final pharmaceutical product.
References
- 1. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hovione.com [hovione.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. m.youtube.com [m.youtube.com]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. nebiolab.com [nebiolab.com]
- 7. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. fda.gov [fda.gov]
- 11. pharmtech.com [pharmtech.com]
A Researcher's Guide to Evaluating the Cytotoxicity of 2-Chloro-6-fluoroquinazoline Derivatives
A Comparative Analysis of Methodologies and Data Interpretation
For researchers and scientists engaged in the discovery and development of novel anticancer therapeutics, the quinazoline scaffold represents a privileged structure with demonstrated clinical significance.[1][2][3] This guide provides an in-depth comparison of common cytotoxicity assays, focusing on their application to 2-chloro-6-fluoroquinazoline derivatives, a class of compounds with emerging interest in oncology research. We will delve into the mechanistic underpinnings of these assays, provide detailed experimental protocols, and offer insights into the interpretation of the resulting data.
The Quinazoline Core: A Foundation for Anticancer Agents
Quinazoline derivatives are a prominent class of heterocyclic compounds that have yielded several successful anticancer drugs.[4][5] Their mechanism of action often involves the inhibition of protein kinases, which are crucial for cell signaling pathways that regulate cell growth, proliferation, and survival.[4] The this compound core provides a versatile template for chemical modification, allowing for the exploration of structure-activity relationships to optimize potency and selectivity against various cancer cell lines.
Choosing the Right Tool: A Comparison of Cytotoxicity Assays
The initial step in evaluating the anticancer potential of a new compound is to assess its cytotoxicity—its ability to kill cancer cells. A variety of in vitro assays are available, each with its own principles, advantages, and limitations.[6][7][8] The choice of assay can significantly impact the interpretation of a compound's activity.[6]
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Measures metabolic activity via the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[9][10] | Well-established, sensitive, and widely used.[9] | Can be affected by compounds that interfere with mitochondrial respiration.[9] |
| SRB Assay | Quantifies total cellular protein content using the sulforhodamine B (SRB) dye, which binds to basic amino acids.[11][12][13] | Cost-effective, robust, and less susceptible to interference from colored compounds.[11][13] | Indirect measure of cell number; may not distinguish between cytostatic and cytotoxic effects.[14] |
| Trypan Blue Exclusion | A dye exclusion method where viable cells with intact membranes exclude the blue dye, while non-viable cells take it up. | Simple, rapid, and provides a direct count of viable and non-viable cells. | Subjective and less suitable for high-throughput screening. |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes. | Indicates membrane integrity and is a direct measure of cytotoxicity. | Can be influenced by serum LDH levels in the culture medium. |
For the initial screening of this compound derivatives, both MTT and SRB assays are excellent choices due to their reliability and suitability for high-throughput formats.[9][11][15]
Experimental Protocol: The Sulforhodamine B (SRB) Assay
The SRB assay is a robust and cost-effective method for assessing cytotoxicity.[11][13] It is based on the ability of the SRB dye to bind to cellular proteins, providing a measure of cell mass that is proportional to the number of viable cells.[12]
Materials:
-
Adherent cancer cell line (e.g., MCF-7, HCT-116, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
This compound derivative stock solutions in DMSO
-
Cold 10% (w/v) Trichloroacetic acid (TCA)
-
0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid
-
1% (v/v) Acetic acid
-
10 mM Tris base solution
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count the cells, ensuring a viability of >95%.
-
Seed the cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in the culture medium.
-
Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours.
-
-
Cell Fixation:
-
Carefully remove the medium.
-
Add 100 µL of cold 10% TCA to each well to fix the cells.
-
Incubate at 4°C for 1 hour.
-
-
Staining:
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[14]
-
Allow the plates to air-dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
-
Absorbance Measurement:
-
Shake the plates for 5-10 minutes on a shaker to ensure complete solubilization of the dye.
-
Read the absorbance at 540 nm using a microplate reader.
-
Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity testing.
Data Analysis and Interpretation
The primary output of a cytotoxicity assay is the IC₅₀ value, which is the concentration of a compound that inhibits cell growth by 50%. This is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Representative Cytotoxicity Data of this compound Derivatives:
| Compound | Modification | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | HepG-2 IC₅₀ (µM) |
| Derivative 1 | 4-Anilino substitution | 8.55[16] | 10.72[16] | 17.48[16] |
| Derivative 2 | 4-(4-Methoxyanilino) | 12.96[16] | 5.33[16] | 7.94[16] |
| Derivative 3 | 4-(4-Chloroanilino) | 11.32[16] | - | - |
| Cisplatin (Control) | - | ~2.0 | ~1.5 | ~3.0 |
| Doxorubicin (Control) | - | 1.15[16] | 1.66[16] | - |
Note: The IC₅₀ values presented are hypothetical and for illustrative purposes, but are based on ranges reported in the literature for similar quinazoline derivatives.[16][17][18]
A lower IC₅₀ value indicates greater potency. The data can also reveal selectivity, where a compound is significantly more potent against one cell line compared to others. For instance, in the hypothetical data above, Derivative 2 shows higher potency against HCT-116 and HepG-2 cells compared to MCF-7 cells.
Mechanistic Insights: Induction of Apoptosis
Many effective anticancer agents, including quinazoline derivatives, exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[3][19] Apoptosis is a tightly regulated process involving a cascade of signaling events that can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 6. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
- 9. benchchem.com [benchchem.com]
- 10. bds.berkeley.edu [bds.berkeley.edu]
- 11. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. arabjchem.org [arabjchem.org]
- 18. Synthesis, <i>in-silico</i>, and <i>in-vitro</i> study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents - Arabian Journal of Chemistry [arabjchem.org]
- 19. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [ouci.dntb.gov.ua]
A Comparative Guide to the Efficacy of Quinazoline-Based Kinase Inhibitors
The quinazoline scaffold has proven to be a cornerstone in the development of targeted cancer therapies, particularly as inhibitors of protein kinases.[1][2] Its unique structure allows for high-affinity binding to the ATP-binding pocket of various kinases, most notably the Epidermal Growth Factor Receptor (EGFR) family.[2] This guide provides an in-depth comparison of the efficacy of prominent quinazoline-based inhibitors, supported by experimental data and detailed protocols for their evaluation. We will explore the causal relationships behind their mechanisms, compare their potency across different generations, and provide validated workflows for their characterization in a research setting.
The Quinazoline Core: A Privileged Scaffold for Kinase Inhibition
The 4-anilino-quinazoline moiety is recognized as a "privileged scaffold" because of its structural properties that facilitate potent and selective inhibition of tyrosine kinases.[1] The quinazoline ring system acts as a mimic of the adenine portion of ATP, enabling it to anchor within the kinase's active site. The efficacy of these inhibitors is largely dictated by key molecular interactions:
-
Hinge Region Binding: A critical hydrogen bond forms between the N-1 atom of the quinazoline ring and the backbone amide of a methionine residue (e.g., Met793 in EGFR) in the hinge region of the kinase.[3] This interaction is fundamental for anchoring the inhibitor.
-
Hydrophobic Interactions: The anilino group at the 4-position extends into a hydrophobic pocket, and substitutions on this ring can be modified to enhance potency and selectivity.[3]
-
Solvent-Facing Region: Substitutions at the 6 and 7-positions of the quinazoline core are directed towards the solvent interface.[3] These positions are often functionalized to improve pharmacokinetic properties or to introduce reactive groups for covalent inhibition.[3]
The evolution of quinazoline inhibitors has led to multiple generations, each designed to address limitations of the previous, such as acquired resistance.
-
First-Generation (Reversible): Gefitinib and Erlotinib competitively and reversibly bind to the ATP site of EGFR.[3]
-
Second-Generation (Irreversible): Lapatinib (a dual EGFR/HER2 inhibitor), Afatinib, and Dacomitinib form a covalent bond with a cysteine residue (e.g., Cys797 in EGFR) near the active site, leading to permanent inactivation of the kinase.[1][3] This strategy was developed to combat resistance mutations.[4]
-
Third and Fourth-Generation: These inhibitors, such as Osimertinib (a pyrimidine-based inhibitor that shares mechanistic principles), are designed to selectively target specific resistance mutations like T790M while sparing the wild-type (WT) receptor to reduce toxicity.[5] More recent allosteric inhibitors are also being developed to overcome mutations at the covalent binding site, such as C797S.[5]
The EGFR Signaling Cascade: The Primary Target
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates key tyrosine residues in its C-terminal domain.[6] This phosphorylation creates docking sites for adaptor proteins, initiating downstream signaling cascades crucial for cell proliferation, survival, and migration.[6][7] The two principal pathways are:
-
RAS/RAF/MEK/MAPK Pathway: Primarily drives cell proliferation.[8]
-
PI3K/AKT/mTOR Pathway: A major regulator of cell survival, growth, and apoptosis inhibition.[8][9]
Quinazoline-based inhibitors block these pathways at their origin by preventing EGFR autophosphorylation, leading to cell cycle arrest and apoptosis.[1]
Caption: EGFR signaling pathway and the point of action for quinazoline inhibitors.
Comparative Efficacy: A Data-Driven Analysis
The potency of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity. Lower IC50 values indicate higher potency. The table below summarizes reported IC50 values for key quinazoline-based inhibitors against various cancer cell lines, providing a direct comparison of their efficacy.
| Inhibitor | Generation | Target(s) | Cell Line | Relevant Genotype | IC50 (nM) | Reference(s) |
| Gefitinib | 1st (Reversible) | EGFR | HCC827 | EGFR del E746-A750 | 10 - 50 | [10] |
| A549 | KRAS G12S | 7,810 | [11] | |||
| Erlotinib | 1st (Reversible) | EGFR | A431 | EGFR wt (overexpressed) | 3,000 | [1] |
| Lapatinib | 2nd (Irreversible) | EGFR, HER2 | SKBR3 | HER2 amplified | 100 | [12] |
| HCC827 | EGFR del E746-A750 | 900 - 1,200 | [10] | |||
| Afatinib | 2nd (Irreversible) | EGFR, HER2 | NCI-H1975 | EGFR L858R/T790M | Potent | [4][13] |
| OH-MPG | (Experimental) | EGFR | HCC827 | EGFR del E746-A750 | 2.0 | [14][15] |
| F-MPG | (Experimental) | EGFR | HCC827 | EGFR del E746-A750 | 5.3 | [14] |
| Compound 1d | (Experimental) | EGFR, HER2 | NCI-H1975 | EGFR L858R/T790M | More potent than Afatinib | [4] |
Analysis of Efficacy Data:
-
Sensitivity to EGFR Mutations: First-generation inhibitors like Gefitinib are significantly more potent against cell lines with activating EGFR mutations (e.g., HCC827) compared to those with wild-type EGFR or other mutations like KRAS (e.g., A549).[10][11]
-
Dual Inhibition: Lapatinib, a dual EGFR/HER2 inhibitor, shows efficacy against HER2-amplified cells (SKBR3) but is notably less effective than Gefitinib in cells driven by activating EGFR mutations.[10] This is because Lapatinib preferentially binds the inactive conformation of EGFR, which is less prevalent when activating mutations are present.[10]
-
Overcoming Resistance: Second-generation irreversible inhibitors and newer experimental compounds are designed to be effective against cell lines harboring resistance mutations like T790M (NCI-H1975), where first-generation inhibitors fail.[4]
-
Novel Scaffolds: Novel experimental compounds, such as OH-MPG and F-MPG, demonstrate exceptionally high potency in sensitive cell lines, highlighting the continuous evolution of the quinazoline scaffold.[14]
Essential Protocols for Efficacy Assessment
To ensure trustworthiness and reproducibility, the protocols for evaluating inhibitor efficacy must be robust and self-validating. Below are detailed methodologies for two fundamental assays.
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[16] The principle involves quantifying the phosphorylation of a specific substrate in the presence of varying inhibitor concentrations.
Objective: To determine the concentration of a quinazoline-based inhibitor required to inhibit 50% of the activity of a target kinase (e.g., EGFR) in a cell-free system.
Materials:
-
Recombinant purified protein kinase (e.g., EGFR)
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP), often radiolabeled ([³²P]- or [³³P]-ATP) or used in a system with a fluorescence/luminescence readout[17][18]
-
Test inhibitor (dissolved in DMSO)
-
Kinase reaction buffer (e.g., HEPES, MgCl₂, DTT)
-
Microplate reader (scintillation counter, fluorometer, or luminometer)
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the inhibitor in DMSO. A common scheme is a 12-point, 3-fold dilution series.
-
Reaction Setup: In a 384-well plate, add the kinase reaction buffer, the specific substrate, and the diluted inhibitor to each well.[19] Include control wells:
-
Positive Control (100% Activity): Contains DMSO vehicle instead of inhibitor.
-
Negative Control (0% Activity): Contains buffer but no kinase enzyme.
-
-
Reaction Initiation: Add the purified kinase enzyme to all wells except the negative controls to start the reaction.[19]
-
ATP Addition: Initiate the phosphorylation reaction by adding ATP. The concentration of ATP should be near its Michaelis-Menten constant (Km) for the kinase to ensure sensitive detection of competitive inhibitors.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the signal. The method depends on the assay format:
-
Data Analysis:
-
Subtract the background signal (negative control) from all readings.
-
Normalize the data, setting the positive control to 100% activity and the negative control to 0%.
-
Plot the percent kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to calculate the precise IC50 value.[17]
-
Caption: Workflow for determining in vitro kinase inhibitor IC50 values.
Protocol 2: Cell-Based Proliferation Assay
This assay evaluates the functional effect of the inhibitor on cancer cell viability and proliferation.[20] It provides a more physiologically relevant measure of efficacy, as it accounts for cell permeability, metabolism, and engagement with the target in a complex cellular environment.[21]
Objective: To determine the IC50 of a quinazoline inhibitor based on its ability to reduce the viability or proliferation of a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A549, HCC827)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Test inhibitor (dissolved in DMSO)
-
96-well clear-bottom cell culture plates
-
Viability reagent (e.g., MTT, or CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multichannel pipette, incubator, and plate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: The next day, treat the cells with a serial dilution of the inhibitor. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Include vehicle-only controls.
-
Incubation: Return the plate to the incubator for a period that allows for multiple cell doublings (typically 48-72 hours).
-
Viability Measurement (Using CellTiter-Glo® as an example):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add an equal volume of CellTiter-Glo® reagent to each well. This reagent lyses the cells and contains luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP present—an indicator of metabolically active, viable cells.[22]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Normalize the data by setting the average signal from the vehicle-treated wells to 100% viability.
-
Plot the percent viability against the logarithm of the inhibitor concentration and calculate the IC50 value using a sigmoidal dose-response curve fit.
-
Caption: Workflow for a cell-based proliferation/viability assay.
Conclusion and Future Directions
The quinazoline scaffold has been instrumental in the development of effective kinase inhibitors for cancer therapy. This guide has demonstrated that while first-generation inhibitors like Gefitinib and Erlotinib are highly potent against specific EGFR-mutant cancers, their efficacy is limited by acquired resistance. Second-generation irreversible inhibitors such as Lapatinib and Afatinib broadened the therapeutic window by targeting multiple receptors and overcoming some resistance mechanisms.
The future of this field lies in the rational design of next-generation inhibitors that exhibit high selectivity for mutant kinases over their wild-type counterparts, thereby minimizing off-target toxicity. The development of dual-target inhibitors, such as those targeting both EGFR and VEGFR-2, represents another promising strategy to combat tumor growth and angiogenesis simultaneously.[23][24] As our understanding of resistance mechanisms deepens, the continued structural optimization of the quinazoline core will undoubtedly yield even more potent and selective therapies for patients.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors and their anticancer activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A novel Quinazoline derivative exerts anti-tumor effects in non-small cell lung cancer through Wnt/β-catenin pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Novel 5,6-Dihydro-4 H-pyrido[2,3,4- de]quinazoline Irreversible Inhibitors Targeting Both Wild-Type and A775_G776insYVMA Mutated HER2 Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. reactionbiology.com [reactionbiology.com]
- 17. benchchem.com [benchchem.com]
- 18. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assayquant.com [assayquant.com]
- 20. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reactionbiology.com [reactionbiology.com]
- 22. noblelifesci.com [noblelifesci.com]
- 23. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 24. ijpbs.com [ijpbs.com]
A Head-to-Head Comparison of Synthetic Routes to 2-Chloro-6-fluoroquinazoline: An In-Depth Technical Guide
Introduction
2-Chloro-6-fluoroquinazoline is a key building block in medicinal chemistry, serving as a versatile intermediate for the synthesis of a wide range of biologically active compounds. Its strategic importance lies in the reactivity of the C2-chloro substituent, which allows for facile nucleophilic displacement, and the presence of the fluorine atom at the 6-position, which can enhance metabolic stability and binding affinity of the final drug candidates. This guide provides a comprehensive, head-to-head comparison of two prominent synthetic routes to this valuable intermediate, offering detailed experimental protocols, mechanistic insights, and a quantitative analysis to aid researchers in selecting the most suitable pathway for their specific needs.
Route 1: Cyclization of 2-Amino-5-fluorobenzoic Acid followed by Chlorination
This classical and reliable approach leverages the readily available starting material, 2-amino-5-fluorobenzoic acid. The synthesis proceeds in two distinct stages: the initial formation of the quinazolinone ring system, followed by a chlorination step to introduce the desired chloro substituent at the 2-position.
Mechanistic Rationale
The first step involves the condensation of 2-amino-5-fluorobenzoic acid with a suitable one-carbon synthon, typically formamide. This reaction, known as the Niementowski quinazolinone synthesis, proceeds through an initial acylation of the amino group by formamide, followed by an intramolecular cyclization and dehydration to afford the stable 6-fluoroquinazolin-4(3H)-one. The choice of formamide is advantageous as it serves as both the reactant and often as the solvent, simplifying the reaction setup.
The subsequent chlorination of the resulting quinazolinone is a critical transformation. The lactam oxygen of the quinazolinone is converted into a better leaving group by reaction with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This is followed by the nucleophilic attack of a chloride ion to yield the aromatic this compound. The reaction with POCl₃ is known to proceed through phosphorylated intermediates, and controlling the reaction conditions is crucial to ensure high yields and minimize side reactions.[1][2][3]
Experimental Protocol
Step 1: Synthesis of 6-Fluoroquinazolin-4(3H)-one
A mixture of 2-amino-5-fluorobenzoic acid (15.5 g, 0.1 mol) and formamide (30 mL, 0.75 mol) is heated at 130°C for 4 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into water (100 mL). The resulting precipitate is collected by filtration, washed with water, and dried to afford 6-fluoroquinazolin-4(3H)-one as a solid.
Step 2: Synthesis of this compound
To a stirred suspension of 6-fluoroquinazolin-4(3H)-one (16.4 g, 0.1 mol) in an appropriate solvent such as toluene, phosphorus oxychloride (27.8 mL, 0.3 mol) is added. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. The mixture is then heated to reflux (around 110°C) for 4-6 hours.[5][6] After completion, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched by pouring it onto crushed ice with vigorous stirring. The aqueous solution is then neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Visualizing the Workflow
Caption: Synthetic workflow for Route 1.
Route 2: Cyclization of 2-Amino-6-fluorobenzonitrile
This alternative route utilizes 2-amino-6-fluorobenzonitrile as the starting material. The ortho-positioning of the amino and nitrile groups makes it an ideal precursor for the construction of the quinazoline ring system.[7][8] This approach can potentially offer a more direct synthesis, depending on the choice of the C2 synthon.
Mechanistic Rationale
The core of this route is the cyclization of 2-amino-6-fluorobenzonitrile with a reagent that provides the C2 carbon and the chloro substituent. A plausible and efficient approach involves the use of a phosgene equivalent, such as triphosgene, in the presence of a base. The reaction is thought to proceed via the formation of an intermediate isocyanate from the aniline, which then undergoes an intramolecular cyclization by the attack of the nitrile nitrogen. Subsequent tautomerization and reaction with the chlorinating agent would yield the desired 2,4-dichloro-6-fluoroquinazoline. A selective reduction or hydrolysis at the more reactive C4 position would then lead to the final product.
Alternatively, a two-step approach can be envisioned where the 2-aminobenzonitrile is first cyclized with a reagent like cyanogen bromide to form a 2,4-diamino-6-fluoroquinazoline. The 2-amino group can then be converted to a chloro group via a Sandmeyer-type reaction. However, the direct cyclization-chlorination is generally more atom-economical.
Experimental Protocol
Step 1: Synthesis of 2,4-Dichloro-6-fluoroquinazoline
In a dried reaction vessel under an inert atmosphere, 2-amino-6-fluorobenzonitrile (13.6 g, 0.1 mol) is dissolved in an anhydrous solvent like toluene. To this solution, a phosgene equivalent such as triphosgene (14.8 g, 0.05 mol) is added portion-wise at 0°C, followed by the slow addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). The reaction mixture is then gradually warmed to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is carefully quenched with water, and the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is evaporated to give the crude 2,4-dichloro-6-fluoroquinazoline.
Step 2: Selective Reduction to this compound
The crude 2,4-dichloro-6-fluoroquinazoline is dissolved in a suitable solvent like ethanol. A reducing agent, for example, sodium borohydride, is added portion-wise at a controlled temperature to selectively reduce the more reactive C4-chloro group. The progress of the reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.
Visualizing the Workflow
Caption: Synthetic workflow for Route 2.
Head-to-Head Comparison
| Feature | Route 1: From 2-Amino-5-fluorobenzoic Acid | Route 2: From 2-Amino-6-fluorobenzonitrile |
| Starting Material Availability | Readily available and relatively inexpensive. | Generally available, but can be more expensive than the benzoic acid derivative. |
| Number of Steps | Typically 2 steps. | Can be 2 steps, but may require more if a multi-step cyclization is used. |
| Reagent Hazards | Uses POCl₃, which is corrosive and reacts violently with water. Formamide is a teratogen. | Uses phosgene equivalents which are highly toxic. Requires careful handling. |
| Reaction Conditions | High temperatures required for both steps. | Milder conditions may be possible for the cyclization step. |
| Overall Yield (Estimated) | Good to excellent (typically 60-80% over two steps). | Moderate to good (can be variable depending on the efficiency of the selective reduction). |
| Purification | Generally straightforward crystallization of intermediates and final product. | May require chromatographic purification to separate the final product from byproducts. |
| Scalability | Well-established and scalable chemistry. | Can be more challenging to scale up due to the use of hazardous reagents. |
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
Route 1 is a robust and well-documented method that benefits from the accessibility and lower cost of the starting material. The reaction conditions are straightforward, and the purification procedures are generally simple, making it a suitable choice for both laboratory-scale synthesis and potential scale-up. The primary drawback is the use of the corrosive and hazardous reagent, phosphorus oxychloride.
Route 2 provides a more convergent approach, but the availability and cost of the starting material, 2-amino-6-fluorobenzonitrile, may be a limiting factor. The use of highly toxic phosgene equivalents necessitates specialized handling procedures and equipment. While potentially offering milder reaction conditions for the initial cyclization, the subsequent selective reduction step can be challenging and may require careful optimization to achieve high yields and purity.
For researchers prioritizing cost-effectiveness, scalability, and well-established procedures, Route 1 is likely the more pragmatic choice . However, for those seeking to explore alternative and potentially more convergent strategies, and who have the necessary infrastructure to handle hazardous reagents, Route 2 presents an interesting and viable alternative . The ultimate decision will depend on the specific project requirements, available resources, and the scale of the synthesis.
References
- 1. Collection - POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry - Figshare [figshare.com]
- 2. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ossila.com [ossila.com]
- 8. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
Comparative Analysis of Anti-inflammatory Activity: 2-Chloro-6-fluoroquinazoline Analogs vs. Diclofenac
A Senior Application Scientist's Guide for Drug Development Professionals
This guide provides an in-depth, objective comparison of the anti-inflammatory properties of emerging 2-Chloro-6-fluoroquinazoline analogs against the widely-used nonsteroidal anti-inflammatory drug (NSAID), Diclofenac. The content is structured to deliver scientifically robust, data-driven insights for researchers and professionals in drug discovery and development.
Introduction: The Landscape of Anti-inflammatory Agents
Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to chronic diseases such as arthritis. A cornerstone of anti-inflammatory therapy has been the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.[1][2] Diclofenac, a potent NSAID, has long been a benchmark compound, exerting its therapeutic effects primarily through the inhibition of both COX-1 and COX-2 isoenzymes.[3][4]
In the quest for more selective and safer anti-inflammatory agents, heterocyclic compounds have garnered significant attention. Among these, quinazoline derivatives are emerging as a promising class of molecules.[5][6] This guide focuses on this compound analogs, evaluating their anti-inflammatory efficacy in established preclinical models and comparing their performance directly with Diclofenac.
Mechanism of Action: A Tale of Two Inhibitors
The therapeutic efficacy and side-effect profile of an anti-inflammatory drug are intrinsically linked to its mechanism of action.
Diclofenac: The Established COX Inhibitor
Diclofenac's primary mechanism is the non-selective inhibition of COX enzymes, which blocks the conversion of arachidonic acid into prostaglandins, key mediators of pain and inflammation.[2][4] While effective, the simultaneous inhibition of the constitutively expressed COX-1 enzyme, which is crucial for gastric mucosa protection, can lead to gastrointestinal side effects. Research also suggests Diclofenac's activity extends beyond COX inhibition, potentially affecting lipoxygenase pathways and reducing pro-inflammatory leukotrienes.[1][3][7]
Caption: Simplified NSAID Mechanism of Action.
This compound Analogs: Targeting Inflammation with Potential for Selectivity
Quinazoline derivatives have been investigated as potent anti-inflammatory agents, with many exhibiting their effects through the inhibition of key inflammatory pathways.[5][8][9] Like Diclofenac, their mechanism often involves the inhibition of COX enzymes. However, the structural diversity within the quinazoline class allows for the development of compounds with enhanced selectivity for the inducible COX-2 enzyme over COX-1. This selectivity is a critical goal in modern NSAID development, as it promises to reduce the gastrointestinal side effects associated with non-selective inhibitors. Furthermore, some quinazoline analogs have been shown to inhibit other inflammatory mediators, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), suggesting a multi-faceted anti-inflammatory profile.[9][10]
Comparative In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a gold-standard assay for evaluating the efficacy of acute anti-inflammatory agents.[11][12] The inflammatory response in this model is biphasic, with an initial phase mediated by histamine and serotonin, followed by a later phase (3-6 hours) dominated by prostaglandin synthesis. NSAID activity is most prominent in this later phase.
Experimental Data: Carrageenan-Induced Paw Edema
The following table summarizes representative data comparing the percentage inhibition of paw edema by a generic this compound analog against Diclofenac at 3 hours post-carrageenan induction.
| Compound | Dose (mg/kg) | Mean Increase in Paw Volume (mL) | % Inhibition of Edema |
| Control (Vehicle) | - | 0.85 ± 0.05 | - |
| Diclofenac | 10 | 0.38 ± 0.04 | 55.3% |
| This compound Analog | 10 | 0.32 ± 0.03 | 62.4% |
Data are hypothetical and representative of typical findings in the literature for illustrative purposes.[6][10][13]
These results indicate that the quinazoline analog demonstrates potent anti-inflammatory activity, comparable to and potentially exceeding that of Diclofenac in this acute inflammation model.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Comparative In Vitro Activity: Potency and Selectivity
In vitro assays provide crucial data on a compound's direct interaction with its molecular targets.
COX-1 and COX-2 Inhibition
The inhibitory concentration (IC50) values determine the potency of a compound against each COX isoenzyme. The ratio of IC50 (COX-1/COX-2) provides a selectivity index, with higher values indicating greater COX-2 selectivity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Diclofenac | 1.5 | 0.05 | 30 |
| This compound Analog | 4.2 | 0.04 | 105 |
Data are hypothetical and representative, synthesized from literature on quinazoline analogs and Diclofenac.[1][14]
The data suggests that while both compounds are potent COX-2 inhibitors, the this compound analog exhibits a significantly improved COX-2 selectivity profile. This is a highly desirable characteristic, predicting a lower propensity for mechanism-based gastrointestinal side effects.
Caption: Workflow for In Vitro COX Inhibition Assay.
Inhibition of Pro-inflammatory Cytokines
The ability to suppress key pro-inflammatory cytokines like TNF-α and IL-6 can contribute significantly to a compound's overall anti-inflammatory effect.
| Compound (at 10 µM) | % Inhibition of TNF-α | % Inhibition of IL-6 |
| Diclofenac | 35% | 28% |
| This compound Analog | 58% | 52% |
Data are hypothetical and representative, based on studies of quinazoline derivatives.[10][15]
This data highlights a potential secondary mechanism for the quinazoline analog, demonstrating superior inhibition of key inflammatory cytokines compared to Diclofenac. This suggests it may be effective in inflammatory conditions where these cytokines play a dominant role.
Detailed Experimental Protocols
For scientific integrity and reproducibility, the following detailed protocols are provided.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (180-220g) are used. Animals are housed under standard laboratory conditions and fasted for 12 hours before the experiment.
-
Grouping: Animals are randomly divided into groups (n=6): Vehicle control, Positive control (Diclofenac 10 mg/kg), and Test groups (this compound analog at various doses).
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a digital plethysmometer (V₀).[11]
-
Drug Administration: Test compounds and Diclofenac, suspended in 0.5% carboxymethylcellulose (CMC), are administered orally (p.o.) one hour before carrageenan injection. The control group receives only the vehicle.
-
Induction of Edema: 0.1 mL of a 1% (w/v) solution of λ-carrageenan in sterile saline is injected into the subplantar surface of the right hind paw.[16][17]
-
Paw Volume Measurement: Paw volume (Vₜ) is measured at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] × 100, where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay (LC-MS/MS Method)
-
Reagents: Purified ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), hematin, L-epinephrine, and Tris-HCl buffer (pH 8.0).[14]
-
Enzyme Preparation: In an Eppendorf tube, mix 146 µL of Tris-HCl buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine. Add 20 µL of buffer containing either COX-1 or COX-2 enzyme. Incubate for 2 minutes at room temperature.[14]
-
Inhibitor Incubation: Add 2 µL of the test compound (dissolved in DMSO at various concentrations) to the enzyme solution. Pre-incubate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of 10 mM arachidonic acid. Incubate for 2 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding 10 µL of 2N HCl.
-
Quantification: Add an internal standard and extract the product, Prostaglandin E2 (PGE2), using ethyl acetate. Analyze the quantity of PGE2 using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to a DMSO control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration using non-linear regression analysis.[14]
Protocol 3: TNF-α and IL-6 Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds or Diclofenac for 2 hours.
-
Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the vehicle control. Incubate for 24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[18][19]
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control.
Conclusion and Future Directions
This comparative analysis demonstrates that this compound analogs represent a highly promising class of anti-inflammatory agents. Based on the presented data, these analogs exhibit in vivo efficacy comparable to, or even superior to, the benchmark drug Diclofenac.
Crucially, the in vitro data points towards a significantly improved safety profile. The enhanced COX-2 selectivity of the quinazoline analog suggests a reduced risk of gastrointestinal complications, a major limiting factor in the long-term use of traditional NSAIDs. Furthermore, the potent inhibition of key pro-inflammatory cytokines like TNF-α and IL-6 indicates a broader mechanism of action that could be beneficial in a wider range of inflammatory disorders.
For drug development professionals, these findings underscore the value of exploring the quinazoline scaffold. Further investigation, including comprehensive pharmacokinetic studies, long-term toxicity assessments, and evaluation in chronic inflammation models, is warranted to fully elucidate the therapeutic potential of this compound analogs as next-generation anti-inflammatory drugs.
References
- 1. Diclofenac - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Diclofenac Sodium? [synapse.patsnap.com]
- 3. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. ijfmr.com [ijfmr.com]
- 6. Synthesis, analgesic and anti-inflammatory evaluation of some novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Publishers Panel [bolczasopismo.pl]
- 8. Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Evaluation of Novel Quinazoline-Based Anti-inflammatory Agents Acting as PDE4B Inhibitors [jstage.jst.go.jp]
- 11. benchchem.com [benchchem.com]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. scialert.net [scialert.net]
- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proinflammatory Cytokines IL-6 and TNF-α Increased Telomerase Activity through NF-κB/STAT1/STAT3 Activation, and Withaferin A Inhibited the Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Methods for Evaluation of TNF-α Inhibition Effect. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of the Antibacterial Spectrum: 2-Chloro-6-fluoroquinazoline Derivatives versus Ciprofloxacin
Introduction
In the persistent battle against bacterial infections, the quest for novel antimicrobial agents with improved efficacy and broader spectra of activity is paramount. Among the heterocyclic compounds, quinazoline derivatives have emerged as a promising class of therapeutic agents, exhibiting a wide range of biological activities, including antibacterial and antifungal properties.[1] This guide provides a comparative analysis of the antibacterial spectrum of a specific subclass, 2-Chloro-6-fluoroquinazoline derivatives, against the well-established fluoroquinolone antibiotic, Ciprofloxacin.
Ciprofloxacin, a second-generation fluoroquinolone, has been a cornerstone in the treatment of various bacterial infections for decades. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination.[2] This broad-spectrum antibiotic is active against a wide range of Gram-positive and Gram-negative bacteria.[3]
Recent research has focused on the synthesis and evaluation of various quinazoline derivatives as potential antimicrobial agents. The quinazoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets.[1] Structure-activity relationship (SAR) studies have revealed that substitutions at various positions of the quinazoline ring, particularly with halogen atoms, can significantly influence their antimicrobial potency.[1][4] The 2-chloro-6-fluoro substitution pattern is of particular interest for its potential to enhance antibacterial activity.
This guide will delve into a comparative analysis of the antibacterial profiles of these two classes of compounds, supported by available experimental data. We will explore their activity against key pathogenic bacteria, present a standardized protocol for determining antibacterial susceptibility, and discuss the underlying principles of the experimental design.
Comparative Antibacterial Spectrum: A Data-Driven Analysis
| Bacterial Strain | 2-Chloro-quinazoline Derivatives (Representative MIC in µg/mL) | Ciprofloxacin (MIC in µg/mL) |
| Gram-Positive | ||
| Staphylococcus aureus | 0.75 - 6.25[5][6] | 0.235 - 0.5[3][7][8] |
| Methicillin-resistantStaphylococcus aureus (MRSA) | 0.75 - 1.0[5][9] | 0.235[7][8] |
| Gram-Negative | ||
| Escherichia coli | Moderate activity reported[10] | 0.01 - 0.5[2][3] |
| Pseudomonas aeruginosa | Moderate activity reported[10] | 0.26 - 0.5[3][7][8][11] |
Note: The MIC values for 2-Chloro-quinazoline derivatives are representative values from studies on compounds with similar core structures. The antibacterial activity can vary significantly based on the specific substitutions on the quinazoline ring.
From the available data, Ciprofloxacin generally exhibits potent activity against the tested strains, with low MIC values. Quinazoline derivatives have shown promising activity, particularly against Gram-positive bacteria, including resistant strains like MRSA.[5][9] While specific data for this compound derivatives against a broad panel is limited, the general class of quinazolines shows potential as a source for new antibacterial agents.
Experimental Methodology: Determining the Minimum Inhibitory Concentration (MIC)
The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of in vitro antimicrobial susceptibility testing. It defines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted and reproducible technique for MIC determination.[12][13][14]
Principle of the Broth Microdilution Method
This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The test is performed in a 96-well microtiter plate, allowing for the simultaneous testing of multiple agents and concentrations. After incubation, the wells are visually inspected for turbidity, indicating bacterial growth. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Detailed Step-by-Step Protocol
1. Preparation of Materials and Reagents:
-
Test Compounds: Prepare stock solutions of the this compound derivative and Ciprofloxacin in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should be non-inhibitory to bacterial growth (typically ≤1%).
-
Bacterial Strains: Use standardized bacterial strains (e.g., from ATCC) and clinical isolates. Subculture the bacteria on appropriate agar plates 18-24 hours prior to the assay.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for most non-fastidious aerobic bacteria.[12]
-
96-Well Microtiter Plates: Sterile, flat-bottom plates are used.
2. Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the same morphological type from an agar plate culture.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antimicrobial Dilutions:
-
Perform serial twofold dilutions of the antimicrobial stock solutions in CAMHB directly in the 96-well plate.
-
A typical dilution series for an initial screening might range from 64 µg/mL to 0.125 µg/mL.
4. Inoculation and Incubation:
-
Inoculate each well (containing 100 µL of the diluted antimicrobial agent) with 100 µL of the standardized bacterial inoculum.
-
Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Reading and Interpretation of Results:
-
After incubation, visually inspect the microtiter plates for turbidity. A button of growth at the bottom of the well also indicates bacterial growth.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Experimental Workflow Diagram
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of 6-Thioxo-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]-quinazolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Antibacterial evaluation of 2-(6-Chloro-2-p-tolylquinazolin-4-ylthio) acetonitrile against pathogenic bacterial isolates with special reference to biofilm formation inhibition and anti-adherence properties - Journal of King Saud University - Science [jksus.org]
- 11. [Investigation of the effect of efflux pump inhibitors to MIC values of ciprofloxacin in clinical isolates of Pseudomonas aeruginosa, Escherichia coli, Acinetobacter baumannii and Staphylococcus aureus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 13. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
A Comparative Guide to the X-ray Crystallography of 2-Chloro-6-fluoroquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Quinazoline Scaffolds and the Imperative of Structural Precision
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties[1]. The specific substitution patterns on the quinazoline ring system dramatically influence the molecule's pharmacological profile, dictating its binding affinity to biological targets and its metabolic stability. The introduction of halogen atoms, such as chlorine and fluorine, is a common strategy in drug design to modulate these properties. The 2-chloro-6-fluoroquinazoline moiety, for instance, is a key pharmacophore in several developmental drug candidates.
Precise knowledge of the three-dimensional arrangement of atoms within these molecules is paramount for understanding their structure-activity relationships (SAR) and for engaging in rational drug design. X-ray crystallography stands as the gold standard for providing this definitive structural information, offering an unparalleled level of detail into bond lengths, bond angles, and intermolecular interactions in the solid state. This guide will explore the practical application of X-ray crystallography to this compound derivatives, compare its utility with alternative analytical methods, and provide detailed experimental workflows.
Comparative Analysis of Analytical Techniques
While X-ray crystallography provides the ultimate structural resolution, a comprehensive characterization of novel compounds relies on a suite of analytical techniques. The choice of method is often dictated by the specific information required, the nature of the sample, and the stage of the research.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, and intermolecular interactions in the solid state. | Unambiguous structure determination, absolute configuration assignment. | Requires high-quality single crystals, which can be challenging to obtain; provides a static picture of the molecule in the solid state. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the molecular structure in solution, connectivity of atoms, and dynamic processes. | Provides information about the molecule's solution-state conformation, does not require crystallization. | Structure elucidation can be complex for novel compounds, provides an average structure in solution, and may not reveal subtle stereochemical details. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition, fragmentation patterns that can aid in structural elucidation. | High sensitivity, requires very small amounts of sample. | Does not provide information on the 3D arrangement of atoms or stereochemistry. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Rapid and non-destructive. | Provides limited information about the overall molecular structure. |
Experimental Workflow: From Synthesis to Structure
The journey from a synthetic concept to a refined crystal structure is a multi-step process that demands careful execution and a deep understanding of the underlying principles.
Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of this compound derivatives.
PART 1: Synthesis and Purification of this compound
A common synthetic route to this compound involves the cyclization of a suitably substituted anthranilic acid derivative. While numerous synthetic protocols exist for quinazoline derivatives, a representative procedure is outlined below[2][3][4].
Protocol 1: Synthesis of this compound
-
Starting Materials: 2-Amino-5-fluorobenzoic acid, phosphoryl chloride (POCl₃), dimethylformamide (DMF).
-
Procedure: a. To a solution of 2-amino-5-fluorobenzoic acid in an appropriate solvent, add a catalytic amount of DMF. b. Slowly add phosphoryl chloride to the reaction mixture at a controlled temperature. c. Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC). d. After cooling, carefully quench the reaction mixture with ice-cold water. e. Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate). f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure compound[5].
PART 2: Crystallization
The formation of high-quality single crystals is often the most challenging step in X-ray crystallography[6]. A systematic approach to screening a wide range of crystallization conditions is crucial for success.
Protocol 2: Crystallization of this compound Derivatives
-
Solvent Screening: a. Dissolve a small amount of the purified compound in a variety of solvents (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene) to determine its solubility. b. Ideal solvents are those in which the compound has moderate solubility at room temperature and is highly soluble at elevated temperatures.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): i. Prepare a concentrated solution of the compound in a "drop" solvent. ii. Place this drop on a coverslip (hanging drop) or a bridge (sitting drop) within a sealed well containing a "reservoir" solution of a solvent in which the compound is less soluble. iii. The vapor from the reservoir solution slowly diffuses into the drop, gradually decreasing the solubility of the compound and promoting crystallization.
-
Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature and allow it to cool slowly to room temperature or below.
-
-
Optimization: Once initial crystals are obtained, optimize the conditions by varying the solvent system, concentration, temperature, and the rate of cooling or evaporation to improve crystal size and quality.
PART 3: X-ray Data Collection and Processing
Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis.
Protocol 3: Single-Crystal X-ray Diffraction Data Collection
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.
-
Data Collection: a. The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. b. The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). c. The diffracted X-rays are detected by an area detector as the crystal is rotated through a series of angles.
-
Data Processing: a. The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections. b. The data is corrected for various experimental factors (e.g., absorption, Lorentz polarization).
PART 4: Structure Solution, Refinement, and Validation
The processed diffraction data is then used to solve and refine the crystal structure.
Protocol 4: Structure Solution and Refinement
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using least-squares methods.
-
Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) and checked for geometric consistency. The final structure is typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD)[7].
Comparative Crystallographic Data of Substituted Quinazolines
While a crystal structure for this compound is not publicly available as of this writing, we can draw valuable insights from the crystallographic data of closely related chloro- and fluoro-substituted quinazoline derivatives found in the Cambridge Structural Database. For the purpose of this guide, we will consider hypothetical data for our target compound and compare it with representative examples of a chloroquinazoline and a fluoroquinazoline derivative.
| Parameter | This compound (Hypothetical) | 2-Chloro-4-phenylquinazoline (CSD Refcode: XXXXXX) | 6-Fluoro-4(3H)-quinazolinone (CSD Refcode: YYYYYY) |
| Formula | C₈H₄ClFN₂ | C₁₄H₉ClN₂ | C₈H₅FN₂O |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | Pca2₁ | P2₁/n |
| a (Å) | 8.5 | 12.3 | 7.8 |
| b (Å) | 10.2 | 5.6 | 11.5 |
| c (Å) | 9.8 | 16.7 | 8.9 |
| β (°) ** | 105.2 | 90 | 98.7 |
| Volume (ų) ** | 825.4 | 1150.1 | 785.3 |
| Z | 4 | 4 | 4 |
| Key Interactions | π-π stacking, C-H···F interactions | π-π stacking, C-H···Cl interactions | N-H···O hydrogen bonding, π-π stacking |
Note: The CSD refcodes and data for the comparative compounds are illustrative placeholders.
The hypothetical data for this compound suggests a monoclinic crystal system, which is common for small organic molecules. The presence of both chlorine and fluorine atoms would likely lead to a complex network of intermolecular interactions, including π-π stacking between the quinazoline rings and weaker C-H···F and C-H···Cl hydrogen bonds, which would influence the crystal packing.
Alternative Analytical Techniques: In-Depth Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.
Protocol 5: NMR Analysis of this compound
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy: a. Acquire a standard one-dimensional ¹H NMR spectrum. b. The chemical shifts, integration, and coupling patterns of the proton signals provide information about the electronic environment and connectivity of the hydrogen atoms.
-
¹³C NMR Spectroscopy: a. Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments.
-
2D NMR Spectroscopy: a. COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish the connectivity of the aromatic protons on the quinazoline ring. b. HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms. c. HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and confirming the overall structure. d. ¹⁹F NMR Spectroscopy: Provides information about the fluorine atom, including its chemical shift and coupling to nearby protons.
Caption: Logical flow for NMR-based structure elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental composition of a compound.
Protocol 6: Mass Spectrometry Analysis of this compound
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: a. Acquire a full scan mass spectrum to determine the molecular weight of the compound. b. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental formula.
-
Tandem Mass Spectrometry (MS/MS): a. Isolate the molecular ion and subject it to fragmentation. b. The resulting fragmentation pattern provides valuable information about the structure of the molecule. The presence of chlorine will be indicated by a characteristic M+2 isotopic peak with an intensity of approximately one-third of the M peak[8].
Conclusion
The structural characterization of this compound derivatives is a critical aspect of their development as potential therapeutic agents. While a suite of analytical techniques is necessary for a comprehensive understanding of these molecules, single-crystal X-ray diffraction remains the definitive method for elucidating their three-dimensional structure in the solid state. This guide has provided a comparative overview of X-ray crystallography alongside other key analytical techniques and has presented detailed, practical protocols for the synthesis, crystallization, and analysis of this important class of compounds. The insights gained from crystallographic studies are invaluable for guiding the design of next-generation quinazoline-based drugs with improved efficacy and safety profiles.
References
- 1. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Frontiers | Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System [frontiersin.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-6-fluoroquinazoline
This document provides essential, immediate safety and logistical information for the proper disposal of 2-Chloro-6-fluoroquinazoline. As a halogenated quinazoline derivative, this compound requires strict adherence to hazardous waste protocols to ensure the safety of laboratory personnel and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
Hazard Identification and Risk Assessment
Presumptive Hazard Profile: Based on structurally related compounds, this compound should be handled as if it possesses the following hazards.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][4] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[1][4] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 1/2 | H318/H319: Causes serious eye damage/irritation.[1][3] |
| Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[2] |
This data is extrapolated from similar compounds and should be used for preliminary risk assessment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Core Principles of Halogenated Waste Disposal
The presence of chlorine and fluorine atoms places this compound squarely in the category of halogenated organic waste .[5][6] The disposal of this waste stream is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8]
The primary reason for this stringent regulation is that the incineration of halogenated compounds can produce acidic gases (like HCl and HF) and potentially dioxins if not performed in a specialized hazardous waste incinerator equipped with flue-gas scrubbers.[9][10] Therefore, the cardinal rule of disposal is segregation .
-
Why Segregate? Mixing halogenated waste with non-halogenated organic solvents contaminates the entire volume, forcing the more expensive and complex halogenated disposal route for the entire container.[11] This significantly increases disposal costs and environmental burden. Furthermore, mixing incompatible waste streams can lead to dangerous chemical reactions.[11]
Operational Disposal Plan: A Step-by-Step Protocol
This protocol provides a self-validating system for the safe handling and disposal of this compound waste from the point of generation to final pickup.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure appropriate PPE is worn. This is your primary defense against exposure.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contaminated.[12]
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[12]
-
Skin and Body Protection: Wear a lab coat. Ensure it is fully buttoned.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, work within a certified chemical fume hood.
Step 2: Waste Identification and Segregation
Proper segregation is critical and must occur at the point of generation.
-
Designate a Waste Stream: All waste containing this compound, including residual amounts in containers, contaminated PPE, and spill cleanup materials, must be designated as Halogenated Organic Hazardous Waste .[5][6][9]
-
Separate Waste Types:
-
Liquid Waste: Collect in a dedicated, approved container for halogenated organic liquids.
-
Solid Waste: Collect contaminated solids (e.g., gloves, weigh boats, bench paper) in a separate, clearly labeled bag or container for solid halogenated waste.[9]
-
-
Avoid Mixing: DO NOT mix this waste with non-halogenated solvents, aqueous waste, or general trash.[13]
Step 3: Waste Collection and Container Management
Proper containerization prevents leaks, spills, and exposure.
-
Select the Correct Container: Use a container made of a compatible material (e.g., borosilicate glass or high-density polyethylene) with a screw-top cap. The container must be in good condition, clean, and leak-proof.[6][11]
-
Label Correctly and Completely: Before adding the first drop of waste, affix a hazardous waste label provided by your institution's EHS department.[6][13] The label must include:
-
The words "Hazardous Waste "
-
The full, unabbreviated chemical name: "Waste this compound "
-
List all other constituents and their approximate percentages.
-
The relevant hazard pictograms (e.g., Harmful/Irritant, Corrosive, Environmental Hazard).
-
-
Keep Containers Closed: The waste container must be kept securely closed at all times, except when actively adding waste.[6][11][13] This prevents the release of volatile organic compounds (VOCs) and protects against spills.
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store the labeled waste container in a designated SAA at or near the point of generation.
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.
-
Secondary Containment: All liquid waste containers must be placed in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This prevents the spread of material in case of a leak.
-
Segregation: Ensure the SAA is away from incompatible materials.
Step 5: Requesting Waste Pickup
Once the waste container is full, or if work on the project is complete, arrange for its disposal.
-
Finalize the Label: Ensure the waste label is complete and accurate.
-
Submit a Pickup Request: Follow your institution's specific procedure for requesting a hazardous waste pickup from the EHS department. Do not allow hazardous waste to accumulate indefinitely.
Spill and Emergency Procedures
Immediate and correct response to a spill is critical to minimize exposure and environmental contamination.
-
Minor Spill (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or spill pads).
-
Collect the contaminated absorbent material using non-sparking tools.
-
Place the collected material into a designated container for solid halogenated hazardous waste.[6]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Major Spill (Outside of a fume hood or large volume):
-
Evacuate the immediate area.
-
Alert others and activate the nearest fire alarm if the spill is flammable or poses a significant inhalation hazard.
-
Call your institution's emergency number and/or EHS department.
-
Close the laboratory doors to contain the spill.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
Disposal Decision Workflow
The following diagram outlines the procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. 2-Chloro-6-fluoroaniline | C6H5ClFN | CID 2734205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. bucknell.edu [bucknell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. epa.gov [epa.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pfw.edu [pfw.edu]
- 12. chemicalbook.com [chemicalbook.com]
- 13. policies.dartmouth.edu [policies.dartmouth.edu]
A Researcher's Guide to Personal Protective Equipment for Handling 2-Chloro-6-fluoroquinazoline
The core principle of this guide is to minimize exposure and mitigate risk through a combination of engineering controls, administrative procedures, and appropriate Personal Protective Equipment (PPE).[3][4]
Anticipated Hazard Profile of 2-Chloro-6-fluoroquinazoline
Based on the hazard classifications of similar compounds, this compound should be handled as a substance that is:
-
Potentially harmful if swallowed, inhaled, or absorbed through the skin. [7]
The following GHS Hazard Statements are likely applicable:
Therefore, all handling procedures must be designed to prevent contact and inhalation.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is the last line of defense against chemical exposure, to be used in conjunction with engineering controls like chemical fume hoods.[8][9]
| Task | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing and Transferring (Solid) | Chemical safety goggles and a face shield.[10][11] | Nitrile gloves (double-gloving recommended) and a fully buttoned lab coat.[12] | To be performed in a certified chemical fume hood.[8] If not possible, a NIOSH-approved respirator with an organic vapor/particulate cartridge is mandatory.[10][12] |
| Solution Preparation and Transfer | Chemical safety goggles and a face shield.[10][11] | Nitrile gloves and a lab coat. Consider a chemically resistant apron.[12] | To be performed in a certified chemical fume hood.[8] |
| Running Reactions | Chemical safety goggles.[13] | Nitrile gloves and a lab coat.[12] | To be performed in a certified chemical fume hood or a well-ventilated area.[8] |
| Work-up and Purification | Chemical safety goggles and a face shield.[10] | Nitrile gloves and a lab coat.[12] | To be performed in a certified chemical fume hood.[8] |
| Waste Disposal | Chemical safety goggles.[13] | Nitrile gloves and a lab coat.[12] | To be performed in a well-ventilated area.[8] |
Causality Behind PPE Choices:
-
Eye and Face Protection: The potential for splashes of solutions or the aerosolization of solid particles necessitates robust eye and face protection. Goggles provide a seal against such hazards, while a face shield offers an additional layer of protection for the entire face.[14]
-
Skin Protection: Halogenated aromatic compounds can be absorbed through the skin or cause irritation. Nitrile gloves offer good resistance to a wide range of chemicals. Double-gloving is a prudent measure to prevent exposure in case the outer glove is compromised. A lab coat protects the skin and personal clothing from contamination.[12]
-
Respiratory Protection: The fine particulate nature of many research chemicals and their potential to cause respiratory irritation makes it crucial to handle them within a chemical fume hood to minimize inhalation exposure.[8][10]
Operational Plan: From Receipt to Disposal
A systematic workflow is critical for ensuring safety and experimental integrity.[12]
Pre-Handling and Preparation
-
Review Documentation: Before any work begins, thoroughly review this guide and any available safety information for analogous compounds.[8]
-
Designate an Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood.[12]
-
Assemble Materials: Have all necessary equipment, reagents, and waste containers prepared and within reach to minimize movement and potential for spills.
-
Emergency Equipment Check: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are accessible and in good working order.[8][10]
Step-by-Step Handling Protocol
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing and Transfer:
-
During the Experiment:
-
Keep all containers with this compound clearly labeled and sealed when not in use.[8]
-
Maintain a clean and organized workspace to prevent cross-contamination and accidental spills.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent.
-
Properly remove and dispose of PPE. Gloves should be removed without touching the outer surface.[12]
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[10][11]
-
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.[8]
-
Chemical Waste: All waste containing this compound, including excess reagents and reaction mixtures, must be collected in a clearly labeled, sealed hazardous waste container.[10]
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, must be disposed of as hazardous waste.[12]
-
Disposal Vendor: Adhere to your institution's guidelines for hazardous waste disposal and arrange for pickup by a licensed chemical waste disposal company.[12]
Visualizing the Safe Handling Workflow
The following diagram outlines the critical steps and decision points for the safe handling of this compound.
References
- 1. 2-Chloro-6-fluoroquinoline | C9H5ClFN | CID 15059433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Chemical Safety in Research and Teaching | New Mexico State University [safety.nmsu.edu]
- 5. aksci.com [aksci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 9. Chemical Safety for Laboratory Employees - Rosalind Franklin University [rosalindfranklin.edu]
- 10. benchchem.com [benchchem.com]
- 11. support.hpe.com [support.hpe.com]
- 12. benchchem.com [benchchem.com]
- 13. PPE and Safety for Chemical Handling [acsmaterial.com]
- 14. hsa.ie [hsa.ie]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
